molecular formula C6H8N2O2 B091893 Methyl 1-methyl-1H-imidazole-4-carboxylate CAS No. 17289-19-9

Methyl 1-methyl-1H-imidazole-4-carboxylate

Cat. No.: B091893
CAS No.: 17289-19-9
M. Wt: 140.14 g/mol
InChI Key: KZPZTVKOJSKVBV-UHFFFAOYSA-N
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Description

Methyl 1-methyl-1H-imidazole-4-carboxylate is a useful research compound. Its molecular formula is C6H8N2O2 and its molecular weight is 140.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-methylimidazole-4-carboxylate
Source PubChem
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InChI

InChI=1S/C6H8N2O2/c1-8-3-5(7-4-8)6(9)10-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPZTVKOJSKVBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378509
Record name METHYL 1-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE
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Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17289-19-9
Record name Methyl 1-methyl-1H-imidazole-4-carboxylate
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Record name METHYL 1-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE
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Record name Methyl 1-methyl-1H-imidazole-4-carboxylate
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Foundational & Exploratory

"Methyl 1-methyl-1H-imidazole-4-carboxylate" synthesis routes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 1-methyl-1H-imidazole-4-carboxylate

Introduction

This compound is a key heterocyclic building block in the fields of medicinal chemistry and materials science. Its rigid imidazole core, substituted with a methyl group at the N1 position and a methyl carboxylate at the C4 position, provides a versatile scaffold for the development of novel therapeutic agents and functional materials. The precise arrangement of these functional groups allows for targeted interactions with biological macromolecules and the tuning of electronic properties in organic materials.

The synthesis of this compound, however, is not without its challenges. A primary hurdle is achieving regioselective N-methylation of the imidazole ring. The tautomeric nature of the unsubstituted imidazole precursor can lead to the formation of a mixture of N1 and N3 methylated isomers, complicating purification and reducing the yield of the desired product. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, with a focus on addressing the challenge of regioselectivity. We will delve into the mechanistic underpinnings of these routes, provide detailed experimental protocols, and offer insights into the practical aspects of the syntheses.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound reveals two main strategic disconnections. The first approach involves the late-stage N-methylation of a pre-formed imidazole-4-carboxylate core. The second strategy focuses on the de novo construction of the imidazole ring from acyclic precursors, incorporating the N1-methyl group from the outset.

G Target This compound RouteA Route A: N-Methylation Target->RouteA RouteB Route B: De Novo Ring Synthesis Target->RouteB PrecursorA1 Methyl 1H-imidazole-4-carboxylate RouteA->PrecursorA1 Esterification then Methylation PrecursorA2 1-Methyl-1H-imidazole-4-carboxylic acid RouteA->PrecursorA2 Methylation then Esterification PrecursorB Acyclic Precursors (e.g., with methylamine) RouteB->PrecursorB Cyclization

Caption: Retrosynthetic analysis of this compound.

Synthesis Route A: N-Methylation of a Pre-formed Imidazole Ring

This strategy is arguably the most direct, involving the alkylation of a readily available imidazole-4-carboxylate derivative. The key challenge in this approach is controlling the site of methylation on the imidazole ring.

The Challenge of Regioselectivity

The unsubstituted imidazole ring of the starting material, such as Methyl 1H-imidazole-4-carboxylate, exists as a mixture of tautomers. This allows for methylation to occur at either the N1 or N3 position, leading to a mixture of the desired 1,4-isomer and the undesired 1,5-isomer. The ratio of these isomers is influenced by several factors including the steric hindrance around the nitrogen atoms, the electronic nature of the substituents, the choice of base and methylating agent, and the solvent.[1][2] Research has shown that in some cases, specific reaction conditions can be employed to favor the formation of the more sterically hindered isomer.[1][2]

Protocol 1: N-Methylation of Methyl 1H-imidazole-4-carboxylate

This protocol describes a general procedure for the direct methylation of the ester.

Experimental Protocol:

  • Preparation: To a solution of Methyl 1H-imidazole-4-carboxylate (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Activation: Stir the resulting suspension at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases, to form the sodium salt of the imidazole.

  • Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, 1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product, which may contain a mixture of isomers, can be purified by column chromatography on silica gel to isolate the desired this compound.

G cluster_0 Protocol 1: N-Methylation of Ester Start1 Methyl 1H-imidazole-4-carboxylate Step1_1 1. NaH, DMF, 0 °C to RT 2. CH3I, 0 °C to RT Start1->Step1_1 Product1 This compound + Isomer Step1_1->Product1 Purification1 Column Chromatography Product1->Purification1 Final1 Pure this compound Purification1->Final1

Caption: Workflow for the N-methylation of Methyl 1H-imidazole-4-carboxylate.

Protocol 2: Esterification of 1-Methyl-1H-imidazole-4-carboxylic acid

An alternative approach is to first methylate the free carboxylic acid and then esterify the product. This may offer a different regioselectivity profile.

Experimental Protocol:

  • Methylation: Perform the N-methylation of 1H-imidazole-4-carboxylic acid following a similar procedure as in Protocol 1, using an appropriate base and methylating agent.

  • Esterification: Dissolve the resulting 1-Methyl-1H-imidazole-4-carboxylic acid (1.0 eq) in methanol.

  • Acid Catalysis: Cool the solution to 0 °C and slowly add concentrated sulfuric acid (H₂SO₄) as a catalyst.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the product into ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield this compound.

Synthesis Route B: De Novo Imidazole Ring Synthesis

This strategy involves constructing the 1-methylated imidazole ring from acyclic precursors, thereby avoiding the issue of regioselectivity in a separate methylation step. Multi-component reactions are particularly well-suited for this approach.

Microwave-Assisted One-Pot Synthesis

A modern and efficient method for synthesizing substituted imidazole-4-carboxylates is through a microwave-assisted one-pot reaction.[3] By using methylamine as the primary amine component, this method can be adapted to directly synthesize the target molecule.

Protocol 3: Microwave-Assisted One-Pot Synthesis

This protocol is an adaptation of a known procedure for the synthesis of imidazole-4-carboxylates.[3]

Experimental Protocol:

  • Reactant Mixture: In a microwave-safe vessel, combine a 1,2-diaza-1,3-diene derivative (e.g., prepared from an α-haloketone and a hydrazine), methylamine (as a solution in a suitable solvent like THF or ethanol), and an appropriate aldehyde (paraformaldehyde can be used to yield a 2-unsubstituted imidazole).

  • Microwave Irradiation: Seal the vessel and subject the mixture to microwave irradiation at a specified temperature (e.g., 150 °C) for a defined period (e.g., 20 minutes).

  • Workup: After cooling, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to isolate the desired this compound.

G cluster_1 Protocol 3: Microwave-Assisted Synthesis Start2 1,2-Diaza-1,3-diene + Methylamine + Aldehyde Step2_1 Microwave Irradiation (e.g., 150 °C, 20 min) Start2->Step2_1 Product2 Crude Product Step2_1->Product2 Purification2 Column Chromatography Product2->Purification2 Final2 Pure this compound Purification2->Final2

Caption: Workflow for the microwave-assisted synthesis.

Comparative Analysis of Synthesis Routes

FeatureRoute A (N-Methylation)Route B (De Novo Synthesis)
Number of Steps 2-3 steps1-2 steps (one-pot)
Regioselectivity Potentially problematic, requires optimizationGenerally excellent, defined by starting materials
Yield Can be high, but may be reduced by isomer formationOften good to excellent
Scalability Generally scalableMicrowave synthesis may have scalability limitations
Starting Materials Readily available imidazole precursorsMay require synthesis of specialized precursors
Safety Use of reactive reagents like NaH and CH₃IMicrowave synthesis requires specialized equipment

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure, including the position of the methyl group on the imidazole ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound and quantify any isomeric impurities.

  • Melting Point: The melting point of this compound is reported to be in the range of 103-107 °C.[4]

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; decomposition of starting materials or product; losses during workup or purification.Increase reaction time or temperature; use fresh, high-purity reagents; optimize extraction and purification procedures.
Isomer Contamination Lack of regioselectivity in N-methylation.Experiment with different bases, solvents, and methylating agents; consider protecting groups to direct methylation; utilize Route B for inherent regioselectivity.
Incomplete Reaction Insufficient reaction time or temperature; deactivated reagents.Monitor the reaction closely by TLC or LC-MS and extend the reaction time if necessary; use fresh, active reagents (e.g., check the quality of NaH).
Side Product Formation Over-methylation to form an imidazolium salt; reaction with solvent.Use a stoichiometric amount of the methylating agent; choose an inert solvent.

Conclusion

The synthesis of this compound can be effectively achieved through two primary strategies: N-methylation of a pre-existing imidazole-4-carboxylate and de novo ring synthesis. While the N-methylation route is direct, it necessitates careful control of reaction conditions to manage regioselectivity. The de novo synthesis, particularly through modern one-pot, microwave-assisted methods, offers an elegant solution to the regioselectivity problem, often providing the desired product in high yield with excellent purity. The choice of the optimal route will depend on the specific requirements of the research, including available starting materials, scalability, and the desired level of isomeric purity. The protocols and insights provided in this guide serve as a comprehensive resource for the successful synthesis of this valuable chemical building block.

References

  • G. G. D. de Oliveira, et al. (2013). Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. The Journal of Organic Chemistry, 78(23), 12220-3. [Link]
  • G. G. D. de Oliveira, et al. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. PubMed, J Org Chem. 2013 Dec 6;78(23):12220-3. [Link]
  • L. Preti, et al. (2008). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. PMC, Beilstein J Org Chem. 2008; 4: 43. [Link]
  • BIOSYNCE. (n.d.).

Sources

An In-Depth Technical Guide to Methyl 1-methyl-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on Methyl 1-methyl-1H-imidazole-4-carboxylate, a key heterocyclic building block. As a substituted imidazole, this compound is of significant interest in medicinal chemistry and materials science. The imidazole core is a "privileged structure" in pharmacology, present in numerous therapeutic agents and essential biological molecules like the amino acid histidine[1]. This document provides an in-depth examination of its chemical properties, synthesis, reactivity, and handling protocols, designed to empower researchers in leveraging this versatile intermediate for novel applications.

Molecular Structure and Physicochemical Profile

This compound is a disubstituted imidazole featuring a methyl group at the N1 position and a methyl carboxylate group at the C4 position. This specific arrangement of functional groups dictates its reactivity, solubility, and potential for further chemical modification.

synthesis_workflow Start Methyl 1H-imidazole-4-carboxylate (Precursor) Base Base (e.g., NaH, K₂CO₃) in Anhydrous Solvent (e.g., DMF, THF) Start->Base 1. React with Deprotonation Deprotonation to form Imidazole Anion Base->Deprotonation MethylatingAgent Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) Deprotonation->MethylatingAgent 2. Add Alkylation SN2 Nucleophilic Attack (N-Methylation) MethylatingAgent->Alkylation Workup Aqueous Workup & Extraction Alkylation->Workup 3. Quench & Isolate Purification Purification (e.g., Column Chromatography) Workup->Purification 4. Purify Product This compound (Final Product) Purification->Product

Caption: Representative workflow for the synthesis of this compound.

Reactivity and Stability: The compound is chemically stable under recommended storage conditions.[2] However, its reactivity is governed by the functional groups present:

  • Ester Group: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield 1-methyl-1H-imidazole-4-carboxylic acid. It can also undergo transesterification or amidation with suitable nucleophiles.

  • Imidazole Ring: The imidazole ring is aromatic and generally stable, but can react under harsh conditions. The electron-withdrawing nature of the carboxylate group deactivates the ring towards electrophilic substitution compared to unsubstituted imidazole.

  • Incompatibilities: It is incompatible with strong oxidizing agents, strong acids, and strong bases.[2] Contact with these materials should be avoided to prevent vigorous reactions or decomposition. Hazardous decomposition products include nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[2]

Spectroscopic Characterization: A Protocol for Structural Verification

Accurate structural confirmation and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

Protocol: ¹H NMR Spectroscopy

Objective: To confirm the chemical structure and assess the purity of this compound.

Materials & Equipment:

  • Sample of this compound

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz)

  • Tetramethylsilane (TMS) as an internal standard (if not included in the solvent)

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.6 mL of the chosen deuterated solvent directly in an NMR tube. Ensure the sample dissolves completely.

    • Causality: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's proton signals. The concentration is chosen to provide a good signal-to-noise ratio without causing solubility issues or signal broadening.

  • Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to ensure homogeneity, which is crucial for high-resolution spectra.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters include a 90° pulse angle, a relaxation delay of at least 2-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Causality: A sufficient relaxation delay ensures that all protons have returned to equilibrium before the next pulse, allowing for accurate integration and quantification.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale by setting the TMS signal to 0 ppm (or the residual solvent peak to its known value).

Expected Spectral Features: The ¹H NMR spectrum provides unambiguous evidence of the structure. The expected signals are:

  • N-CH₃ Signal: A sharp singlet at approximately 3.7 ppm, integrating to 3 protons.[3]

  • Ester O-CH₃ Signal: A sharp singlet, typically around 3.8 ppm, integrating to 3 protons.

  • Imidazole Ring Protons (H-2 and H-5): Two singlets in the aromatic region (typically ~7.5-8.0 ppm), each integrating to 1 proton.[3][4] The exact chemical shifts can vary depending on the solvent used.

The absence of an N-H proton signal (which would appear as a very broad peak at higher chemical shifts) and the presence of the N-methyl singlet confirm successful N-alkylation.[3]

Safety, Handling, and Storage

Adherence to strict safety protocols is essential when working with any chemical intermediate.

Hazard Identification: According to GHS classifications, this compound presents the following hazards:

  • Skin Irritation (H315): Causes skin irritation.[5][6]

  • Eye Irritation (H319): Causes serious eye irritation.[5][6]

  • Respiratory Irritation (H335): May cause respiratory irritation.[5]

  • Acute Toxicity (H302): May be harmful if swallowed.[5]

Recommended Handling Procedures:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[2][7] Ensure that eyewash stations and safety showers are readily accessible.[2][7]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety glasses with side shields or chemical goggles (compliant with EN 166).[2]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[2]

    • Body Protection: Wear a lab coat. For larger quantities or tasks with a high risk of splashing, additional protective clothing may be necessary.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[2][6]

Storage Guidelines:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Keep away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[2]

  • The compound is flammable and should be stored away from heat, sparks, and open flames.[8]

Applications in Drug Discovery and Materials Science

This compound is not merely a laboratory chemical; it is a valuable intermediate for constructing more complex molecular architectures. Its utility stems from the versatile reactivity of its ester functional group and the inherent biological relevance of the imidazole scaffold.

  • Pharmaceutical Synthesis: The imidazole ring system is a cornerstone of many pharmaceutical agents. This compound serves as a starting material for the synthesis of novel compounds targeting a wide range of therapeutic areas. For example, related imidazole-4-carboxamide derivatives are used to develop novel antibacterial compounds and are structurally related to anticancer agents like Dacarbazine.[1] The 1,5-disubstituted imidazole-4-carboxylate motif is also explored for developing inhibitors of the HIV-1 integrase enzyme.[9]

  • Building Block for Ligands: The nitrogen atoms in the imidazole ring can coordinate with metal ions, making this compound and its derivatives useful for creating ligands in coordination chemistry and for the development of novel catalysts.

References

  • Methyl 1-methyl-1H-imidazole-4-carboxyl
  • This compound | C6H8N2O2 | CID 2773510. PubChem. [Link]
  • 1-Methyl-1H-imidazole-4-carboxylic acid | CAS#:41716-18-1. Chemsrc. [Link]
  • Synthesis of methyl 1,2,5‐triphenyl‐1H‐imidazole‐4‐carboxylate (268).
  • 1H-Imidazole-4-carboxylic acid methyl ester. ChemBK. [Link]
  • Methyl 1H-imidazole-1-carboxyl
  • Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Royal Society of Chemistry. [Link]
  • One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides.
  • Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors.
  • The superimposed ¹H NMR spectra of (a) the free N-methylimidazole...

Sources

The Synthetic Cornerstone: A Technical Guide to Methyl 1-methyl-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-methyl-1H-imidazole-4-carboxylate (CAS No. 17289-19-9) is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. Its unique structural motif, featuring a methylated imidazole core with a carboxylate group, serves as a versatile scaffold for the construction of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of its synthesis, characterization, and reactivity, with a particular focus on its application as a synthon in drug discovery. A detailed, field-proven protocol for its preparation is presented, alongside an analysis of the critical experimental parameters that govern its successful synthesis. This document is intended to be a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Its aromaticity, hydrogen bonding capabilities, and ability to coordinate with metal ions contribute to its diverse pharmacological activities, which include anticancer, antiviral, and anti-inflammatory properties.[2][3] this compound, as a disubstituted imidazole derivative, offers a strategic entry point for the elaboration of more complex molecular architectures. The presence of the methyl ester provides a handle for further functionalization, such as conversion to amides or other ester derivatives, while the N-methyl group prevents tautomerization and directs further substitution reactions.[4]

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its safe and effective use in the laboratory.

Table 1: Physicochemical Properties of this compound [5][6]

PropertyValue
CAS Number 17289-19-9
Molecular Formula C₆H₈N₂O₂
Molecular Weight 140.14 g/mol
Appearance White to off-white crystalline solid
Melting Point 103-107 °C
Boiling Point 284.6 ± 13.0 °C at 760 mmHg
Density 1.2 ± 0.1 g/cm³

Safety and Handling:

This compound is an irritant to the skin, eyes, and respiratory tract.[5] It is also flammable and should be handled in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[5] For detailed safety information, consult the Material Safety Data Sheet (MSDS).[7]

Synthetic Pathways: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step sequence starting from the commercially available 1H-imidazole-4-carboxylic acid. This involves an initial esterification of the carboxylic acid followed by N-methylation of the imidazole ring.

Synthesis_Pathway Start 1H-Imidazole-4-carboxylic Acid Intermediate Methyl 1H-imidazole-4-carboxylate Start->Intermediate  Esterification  (MeOH, H₂SO₄) Product This compound Intermediate->Product  N-Methylation  (MeI, Base)

Caption: General synthetic route to this compound.

Step 1: Fischer Esterification of 1H-Imidazole-4-carboxylic Acid

The first step involves the conversion of the carboxylic acid to its corresponding methyl ester via a Fischer esterification. This acid-catalyzed reaction utilizes an excess of methanol, which serves as both a reagent and a solvent, to drive the equilibrium towards the ester product.[7]

Mechanism Insight: The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. A subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product.

Step 2: N-Methylation of Methyl 1H-imidazole-4-carboxylate

The second step is the N-methylation of the imidazole ring. This reaction is typically carried out using a methylating agent such as methyl iodide in the presence of a base.[8]

Causality of Experimental Choices & Regioselectivity: The choice of base is critical in this step. A strong base, such as sodium hydride, is often used to deprotonate the imidazole nitrogen, forming a highly nucleophilic imidazolide anion that readily reacts with methyl iodide.[9] However, the N-alkylation of unsymmetrical imidazoles can lead to a mixture of regioisomers. In the case of methyl 1H-imidazole-4-carboxylate, methylation can occur at either the N-1 or N-3 position. The regiochemical outcome is influenced by factors such as the solvent, temperature, and the nature of the counter-ion.[10] To favor the formation of the desired 1-methyl isomer, which is generally the thermodynamically more stable product, the reaction is often performed under conditions that allow for equilibration.[11]

Detailed Experimental Protocol

The following protocol is a self-validating system, designed to provide a reproducible method for the synthesis of this compound.

Materials and Equipment
  • 1H-Imidazole-4-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Methyl iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • NMR spectrometer

Step-by-Step Procedure

Experimental_Workflow cluster_esterification Part A: Esterification cluster_methylation Part B: N-Methylation A1 Dissolve 1H-imidazole-4-carboxylic acid in methanol. A2 Add concentrated H₂SO₄ dropwise at 0 °C. A1->A2 A3 Reflux the mixture for 12 hours. A2->A3 A4 Cool and neutralize with NaHCO₃ solution. A3->A4 A5 Extract with ethyl acetate. A4->A5 A6 Dry organic layer and evaporate solvent. A5->A6 B1 Suspend NaH in anhydrous DMF. B2 Add methyl 1H-imidazole-4-carboxylate solution in DMF dropwise at 0 °C. B1->B2 B3 Stir for 1 hour at 0 °C. B2->B3 B4 Add methyl iodide dropwise at 0 °C. B3->B4 B5 Stir at room temperature for 12 hours. B4->B5 B6 Quench with water and extract with ethyl acetate. B5->B6 B7 Wash with brine, dry, and evaporate solvent. B6->B7 B8 Purify by column chromatography. B7->B8

Caption: Step-by-step experimental workflow for the synthesis.

Part A: Synthesis of Methyl 1H-imidazole-4-carboxylate

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 1H-imidazole-4-carboxylic acid (10.0 g, 89.2 mmol) in anhydrous methanol (150 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (5.0 mL, 93.8 mmol) dropwise to the stirred suspension.

  • Remove the ice bath and heat the mixture to reflux for 12 hours. Monitor the reaction progress by TLC (e.g., 10% methanol in dichloromethane).

  • After completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude Methyl 1H-imidazole-4-carboxylate, which can be used in the next step without further purification.

Part B: Synthesis of this compound

  • In a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (60% dispersion in mineral oil, 3.92 g, 98.1 mmol) in anhydrous DMF (50 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the crude Methyl 1H-imidazole-4-carboxylate from the previous step in anhydrous DMF (50 mL) and add it dropwise to the NaH suspension over 30 minutes.

  • Stir the mixture at 0 °C for 1 hour.

  • Add methyl iodide (6.1 mL, 98.1 mmol) dropwise to the reaction mixture at 0 °C.[12]

  • Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water (100 mL) at 0 °C.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a white to off-white solid.

Characterization: Spectroscopic Analysis

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.80s1HH-2 (imidazole ring)
~7.65s1HH-5 (imidazole ring)
~3.90s3H-OCH₃ (ester)
~3.75s3H-NCH₃ (imidazole ring)

Rationale for Assignments: The chemical shifts of the imidazole ring protons are in the aromatic region. The proton at the C-2 position is typically the most deshielded due to its proximity to both nitrogen atoms. The methyl group attached to the nitrogen will appear as a singlet, as will the methyl group of the ester. These predicted values are based on the analysis of similar structures.[13][14]

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of various pharmacologically active compounds. Its utility stems from the ability to further functionalize the ester group and the inherent biological relevance of the substituted imidazole core.

  • Antiviral Agents: The imidazole nucleus is a common feature in antiviral drug candidates. For instance, derivatives of imidazole-4-carboxylic acid have been investigated as inhibitors of viruses such as HIV and Dengue virus.[3][15] The title compound provides a ready starting material for the synthesis of libraries of imidazole-based compounds for antiviral screening.

  • Anticancer Agents: Many anticancer drugs incorporate the imidazole scaffold.[2] The ability to modify the ester group of this compound allows for the introduction of various side chains, which can be tailored to interact with specific biological targets, such as kinases or other enzymes involved in cancer progression.[16]

Conclusion

This compound is a fundamentally important building block in organic synthesis with significant applications in the development of new therapeutic agents. This guide has provided a comprehensive overview of its synthesis, characterization, and utility. The detailed experimental protocol, grounded in established chemical principles, offers a reliable method for its preparation. As the demand for novel pharmaceuticals continues to grow, the importance of versatile and readily accessible intermediates like this compound will undoubtedly increase, making a thorough understanding of its chemistry essential for researchers in the field.

References

  • Aguilar, A., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 26(20), 6251. [Link]
  • BIOSYNCE. (n.d.). This compound CAS 17289-19-9.
  • Master Organic Chemistry. (2023). Fischer Esterification.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (n.d.). ¹H NMR spectra of the (a) 1-methylimidazole ((mim)), (b) Zn-(mim) and....
  • Van Den Berge, E., & Robiette, R. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. The Journal of organic chemistry, 78(23), 12220–12223. [Link]
  • Bansal, Y., & Silakari, O. (2014). Imidazoles as potential anticancer agents: an update on recent studies. RSC advances, 4(84), 44633-44665. [Link]
  • Sharma, A., et al. (2020). Imidazole derivatives: Impact and prospects in antiviral drug discovery. European Journal of Medicinal Chemistry, 198, 112365. [Link]
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  • Preti, L., et al. (2011). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules, 16(7), 5679-5695. [Link]
  • Zamani, K., et al. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry, 27(1), 71-76. [Link]
  • Li, H., et al. (2013). Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole.
  • Van Den Berge, E., & Robiette, R. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. The Journal of organic chemistry, 78(23), 12220–12223. [Link]
  • Kumar, V., et al. (2020). Imidazoles as potential anticancer agents: An update on recent studies. Future Medicinal Chemistry, 12(10), 937-961. [Link]
  • Semantic Scholar. (n.d.). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer.
  • Kumar, V., et al. (2020). Imidazoles as potential anticancer agents. RSC Medicinal Chemistry, 11(5), 543-563. [Link]
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  • Google Patents. (n.d.). US4885383A - Process for the preparation of carboxylic acid methyl esters.
  • Sharma, A., et al. (2020). Imidazole derivatives: Impact and prospects in antiviral drug discovery. European Journal of Medicinal Chemistry, 198, 112365. [Link]
  • Qu, Y., et al. (2021). Selective Biocatalytic N-Methylation of Unsaturated Heterocycles. Angewandte Chemie International Edition, 60(14), 7638-7643. [Link]
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An In-Depth Technical Guide to Methyl 1-methyl-1H-imidazole-4-carboxylate: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-methyl-1H-imidazole-4-carboxylate is a heterocyclic compound that serves as a crucial building block in the landscape of medicinal chemistry and materials science. The imidazole ring system, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged scaffold in drug discovery, appearing in numerous biologically active molecules and approved pharmaceuticals.[1] This is due to its unique electronic properties and its ability to participate in hydrogen bonding, which allows for effective interaction with biological targets like enzymes and receptors.[1][2]

This guide provides a comprehensive technical overview of this compound, detailing its molecular structure, physicochemical properties, spectroscopic signature, a validated synthesis protocol, and its applications as a synthetic intermediate. As a Senior Application Scientist, the aim is to not only present established data but also to offer insights into the practical considerations and scientific rationale behind the methodologies discussed.

Molecular Structure and Physicochemical Properties

The structural integrity and physicochemical characteristics of a molecule are foundational to its application in research and development.

Chemical Structure

The molecule consists of an imidazole ring methylated at the N1 position. A methyl carboxylate group is attached at the C4 position. The systematic IUPAC name for this compound is methyl 1-methylimidazole-4-carboxylate.[3]

Caption: 2D Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These values are crucial for determining appropriate solvents, reaction conditions, and for the analytical characterization of the compound.

PropertyValueSource
CAS Number 17289-19-9[4]
Molecular Formula C₆H₈N₂O₂[3][4]
Molecular Weight 140.14 g/mol [3][4]
Appearance Solid[5]
Melting Point 102 °C
IUPAC Name methyl 1-methylimidazole-4-carboxylate[3]
InChIKey KZPZTVKOJSKVBV-UHFFFAOYSA-N[3]

Spectroscopic Characterization

The definitive identification and purity assessment of this compound relies on a combination of spectroscopic techniques. The following sections detail the expected spectral data, providing a benchmark for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

  • ¹H NMR (Proton NMR): The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

    • A singlet for the N-methyl protons.

    • A singlet for the ester methyl protons.

    • Two singlets in the aromatic region corresponding to the two protons on the imidazole ring.

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of different types of carbon atoms in the molecule.

    • A signal for the N-methyl carbon.

    • A signal for the ester methyl carbon.

    • Signals for the three carbon atoms of the imidazole ring.

    • A signal for the carbonyl carbon of the ester group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

  • C=O stretching of the ester group.

  • C-O stretching of the ester group.

  • C=N and C=C stretching of the imidazole ring.

  • C-H stretching of the methyl and aromatic groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. For this compound, the molecular ion peak [M]⁺ would be expected at m/z = 140.14.

Synthesis and Reaction Chemistry

The synthesis of this compound is typically achieved through a two-step process starting from commercially available precursors. The rationale behind this synthetic route is the reliable and high-yielding nature of each step.

Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: Synthesis of the Carboxylic Acid Precursor cluster_step2 Step 2: Esterification start Methyl imidazole-4-carboxylate product1 1-Methyl-1H-imidazole-4-carboxylic acid start->product1 Methylation reagent1 Methylating Agent (e.g., Methyl iodide) reagent1->product1 final_product This compound product1->final_product Fischer Esterification reagent2 Methanol (CH₃OH) in acidic conditions reagent2->final_product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 1-Methyl-1H-imidazole-4-carboxylic acid

This protocol is adapted from a patented method for the synthesis of the carboxylic acid precursor.

Materials:

  • Ethyl imidazole-4-carboxylate

  • Potassium hydroxide (KOH)

  • Sulfuric acid (H₂SO₄)

  • Water

  • Recrystallization solvent

Procedure:

  • Mix ethyl imidazole-4-carboxylate with a potassium hydroxide solution. The mass ratio of the ester to the KOH solution should be approximately 1:2.2.

  • Stir the reaction mixture at 30°C until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Slowly add sulfuric acid solution to the reaction mixture to adjust the pH to 1. This protonates the carboxylate to form the carboxylic acid, causing it to precipitate.

  • Filter the crude product and purify by recrystallization to obtain 1H-imidazole-4-carboxylic acid.

  • The subsequent N-methylation can be achieved using a suitable methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.

Experimental Protocol: Esterification to this compound

This protocol describes a standard Fischer esterification.

Materials:

  • 1-Methyl-1H-imidazole-4-carboxylic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 1-Methyl-1H-imidazole-4-carboxylic acid in an excess of anhydrous methanol.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Allow the reaction mixture to warm to room temperature and then reflux until the starting material is consumed, as monitored by TLC.

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate. This step is crucial to remove the acidic catalyst and any unreacted carboxylic acid.

  • Extract the aqueous layer with ethyl acetate. The desired ester is more soluble in the organic phase.

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Applications in Research and Development

This compound is a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The imidazole scaffold is a key component of many drugs due to its ability to mimic the histidine residue in proteins and its favorable pharmacokinetic properties.[1]

Role in Drug Discovery
  • Anticancer Agents: The imidazole nucleus is a common feature in molecules designed as anticancer agents.[1] The specific substitution pattern of this compound provides a synthetic handle for the elaboration into more complex structures that can interact with various cancer-related targets.

  • Antimicrobial Compounds: Imidazole derivatives have a long history as antimicrobial agents. This compound can serve as a starting material for the synthesis of novel antibacterial and antifungal drugs.

  • Enzyme Inhibitors: The imidazole ring can coordinate with metal ions in the active sites of metalloenzymes or participate in hydrogen bonding interactions, making it a valuable component in the design of enzyme inhibitors.

Utility in Materials Science

While the primary application of this compound is in medicinal chemistry, imidazole derivatives are also being explored in materials science. Their electronic properties and ability to coordinate with metals make them interesting candidates for the development of novel polymers, ionic liquids, and metal-organic frameworks (MOFs).[2]

Conclusion

This compound is a valuable and versatile chemical entity for researchers in both academia and industry. Its straightforward synthesis from readily available starting materials, combined with the chemical utility of its functional groups, makes it an important building block for the creation of novel molecules with potential therapeutic or material applications. A thorough understanding of its structure, properties, and reactivity, as detailed in this guide, is essential for its effective utilization in the laboratory.

References

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A Technical Guide to the Spectroscopic Characterization of Methyl 1-methyl-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for methyl 1-methyl-1H-imidazole-4-carboxylate (CAS No. 17289-19-9). Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights into the methodologies for acquiring and interpreting spectroscopic information.

Introduction

This compound is a substituted imidazole derivative. Imidazole rings are a cornerstone in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] The precise characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding their chemical behavior. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this analytical workflow. This guide will delve into the expected spectroscopic signature of this compound, grounded in data from authoritative sources and analysis of related structures.

The molecular structure of this compound, with the chemical formula C₆H₈N₂O₂ and a molecular weight of 140.14 g/mol , is the foundation for interpreting its spectral data.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum involves dissolving a small sample (typically 2-5 mg) of the analyte in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placing it in a high-field NMR spectrometer.

Causality in Experimental Choices:

  • Solvent Selection: The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.

  • Field Strength: Higher field strength magnets (e.g., 400 MHz or greater) are employed to increase signal dispersion and resolution, which is crucial for resolving complex spin systems and subtle coupling patterns.

G cluster_labels ¹H NMR Assignments H5 H-5 (~7.6 ppm) H2 H-2 (~7.5 ppm) NCH3 N-CH₃ (~3.8 ppm) OCH3 O-CH₃ (~3.7 ppm)

Caption: Predicted ¹H NMR assignments for the molecule.

¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

CarbonChemical Shift (δ, ppm)
C=O (Ester)~163
C-4~139
C-2~138
C-5~128
O-CH₃~51
N-CH₃~33

Interpretation:

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded, appearing significantly downfield.

  • Imidazole Ring Carbons (C-2, C-4, C-5): These carbons resonate in the aromatic region, with their specific shifts influenced by the nitrogen atoms and the substituent groups.

  • Methyl Carbons (O-CH₃, N-CH₃): The carbons of the two methyl groups are the most shielded, appearing furthest upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR Spectroscopy

A common and straightforward method for solid samples is Attenuated Total Reflectance (ATR). A small amount of the solid sample is placed directly on the ATR crystal, and the IR spectrum is recorded. This technique requires minimal sample preparation.

IR Spectral Data & Interpretation
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~1720C=O StretchEster
~1500-1600C=N and C=C StretchImidazole Ring
~1200-1300C-O StretchEster
~2900-3000C-H StretchMethyl Groups

Interpretation:

  • The most prominent and diagnostic peak will be the strong absorption around 1720 cm⁻¹ , which is characteristic of the ester carbonyl (C=O) stretch .

  • Absorptions in the 1500-1600 cm⁻¹ region are indicative of the C=N and C=C stretching vibrations within the aromatic imidazole ring.

  • A significant band in the 1200-1300 cm⁻¹ range corresponds to the C-O stretching of the ester group.

  • The peaks in the 2900-3000 cm⁻¹ region are due to the C-H stretching of the methyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

In EI-MS, the sample is vaporized and then bombarded with a high-energy electron beam. This causes the molecule to ionize and fragment. The resulting charged fragments are then separated by their mass-to-charge ratio (m/z).

Mass Spectrum Data & Interpretation
m/zInterpretation
140[M]⁺ (Molecular Ion)
109[M - OCH₃]⁺
82[M - C(O)OCH₃]⁺

Interpretation:

  • The molecular ion peak ([M]⁺) is expected at m/z 140 , corresponding to the molecular weight of the compound (C₆H₈N₂O₂). [3]* A common fragmentation pathway for methyl esters is the loss of the methoxy group (•OCH₃), which would result in a fragment at m/z 109 .

  • Another likely fragmentation is the loss of the entire methoxycarbonyl group (•COOCH₃), leading to a fragment at m/z 82 .

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry provide a detailed and self-validating spectroscopic profile for this compound. The anticipated chemical shifts, absorption frequencies, and fragmentation patterns are all consistent with the known molecular structure. This guide serves as a foundational reference for the analytical characterization of this important heterocyclic compound.

References

  • ChemBK. (2024, April 9). 1H-Imidazole-4-carboxylic acid methyl ester.
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  • Kumar, R., et al. (2021). Synthesis, Characterization and Biological Activity of Imidazole Derivatives. Journal of Critical Reviews, 7(5), 123-128.
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"Methyl 1-methyl-1H-imidazole-4-carboxylate" physical properties (melting point, boiling point, solubility)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Physical Properties in Drug Development

In the journey of a molecule from a laboratory curiosity to a therapeutic agent, a thorough understanding of its physical properties is paramount. Properties such as melting point, boiling point, and solubility are not mere data points; they are critical determinants of a compound's behavior. They influence everything from reaction kinetics and purification strategies in synthesis to formulation, bioavailability, and stability in a final drug product. For Methyl 1-methyl-1H-imidazole-4-carboxylate, an accurate characterization of these attributes is the foundational step for any meaningful research and development endeavor.

Core Physical Characteristics of this compound

This compound (CAS No: 17289-19-9) is a substituted imidazole derivative with the molecular formula C₆H₈N₂O₂.[1][2] It typically appears as a pale yellow or white to off-white solid.[1][3]

Data Summary

For ease of reference, the key physical properties are summarized in the table below. It is important to note that slight variations in reported values can occur due to experimental conditions and purity of the sample.

Physical PropertyReported Value(s)Source(s)
Melting Point 102-103°C, 103-104°C (recrystallized from Hexane), 103-107°C[1]
Boiling Point 285°C (at 760 mmHg), 284.6 ± 13.0°C (at 760 mmHg)[1]
Solubility Low solubility in water. Soluble in organic solvents such as DMSO and DMF.[3]

Experimental Determination of Physical Properties

To ensure the scientific integrity of our work, it is crucial to understand the methodologies behind the data. The following sections detail the standard experimental protocols for determining the melting point, boiling point, and solubility of a compound like this compound.

Melting Point Determination

The melting point is a robust indicator of a compound's purity. A sharp melting range (typically less than 1°C) is indicative of a highly pure substance.

Methodology: Capillary Melting Point Apparatus

  • Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus with a calibrated thermometer or an electronic temperature sensor.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be employed to approach the expected melting point, followed by a slower rate (1-2°C per minute) as the melting point is neared.

  • Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement A Finely powder the solid sample B Pack into capillary tube (2-3 mm) A->B C Place in melting point apparatus B->C Insert sample D Heat at a controlled rate (1-2°C/min near MP) C->D E Record temperature range from first liquid to clear liquid D->E BoilingPointWorkflow cluster_setup Apparatus Setup cluster_heating Heating & Observation A Place sample in a small test tube B Invert a sealed capillary tube into the sample A->B C Attach to a thermometer and place in a heating bath B->C D Heat until a steady stream of bubbles emerges C->D Begin heating E Remove heat and observe D->E F Record temperature when liquid enters the capillary E->F

Figure 2: Workflow for Micro-Boiling Point Determination.

Solubility Assessment

Solubility is a critical parameter, especially in the context of drug development, as it directly impacts bioavailability. A qualitative and, if necessary, quantitative assessment is performed.

Methodology: Qualitative and Semi-Quantitative Solubility

  • Solvent Selection: A range of solvents of varying polarities is chosen. For pharmaceutical applications, this typically includes water, buffered aqueous solutions (e.g., pH 7.4), ethanol, methanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).

  • Qualitative Assessment: A small, pre-weighed amount of this compound is added to a fixed volume of each solvent at a controlled temperature (e.g., 25°C). The mixture is agitated, and the dissolution is visually observed.

  • Semi-Quantitative Assessment: If the compound dissolves, more solute is added incrementally until saturation is reached (i.e., solid material remains undissolved after prolonged agitation). The total amount of solute dissolved in the known volume of solvent gives an approximation of the solubility. For precise measurements, techniques like High-Performance Liquid Chromatography (HPLC) analysis of the saturated solution are employed.

SolubilityWorkflow A Select a range of solvents (varying polarity) B Add a known mass of solute to a known volume of solvent A->B C Agitate at a controlled temperature B->C D Visually observe for dissolution C->D E Soluble D->E Yes F Insoluble/Partially Soluble D->F No G Add more solute incrementally until saturation E->G H Determine solubility (e.g., mg/mL) G->H

Figure 3: Workflow for Solubility Assessment.

Conclusion and Future Directions

The physical properties of this compound presented in this guide provide a solid foundation for its use in research and development. The melting point in the range of 102-107°C and a boiling point around 285°C are indicative of a stable solid compound. Its low aqueous solubility and higher solubility in organic solvents like DMSO and DMF are critical considerations for its handling, reaction conditions, and potential formulation strategies.

For drug development professionals, the next logical steps would involve a more in-depth characterization, including pKa determination, octanol-water partition coefficient (LogP) measurement, and solid-state characterization (e.g., polymorphism screening). These data points, in conjunction with the foundational physical properties outlined herein, will be instrumental in advancing our understanding and application of this promising molecule.

References

  • ChemBK. (2024, April 10). 1-METHYL-IMIDAZOLE-4-CARBOXYLIC ACID METHYL ESTER.
  • Bouling Chemical Co., Limited. (n.d.). 1-Methyl-1H-Imidazole-4-Carboxylic Acid Methyl Ester.
  • PubChem. (n.d.). This compound.
  • BIOSYNCE. (n.d.). This compound CAS 17289-19-9.

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A Technical Guide to Methyl 1-methyl-1H-imidazole-4-carboxylate: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-methyl-1H-imidazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its imidazole core is a privileged scaffold found in numerous biologically active molecules and pharmaceuticals.[1][2][3] This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a focus on its role as a versatile building block in the development of novel therapeutic agents. The strategic placement of the methyl ester and the N-methyl group on the imidazole ring offers distinct physicochemical properties and multiple reaction sites for further chemical elaboration.

Chemical Identity and Nomenclature

The structural representation of this compound is fundamental to understanding its chemistry.

IUPAC Name: this compound

Synonyms:

  • METHYL 1-METHYLIMIDAZOLE-4-CARBOXYLATE

  • 1-Methyl-1H-imidazole-4-carboxylic acid methyl ester

  • 4-(Methoxycarbonyl)-1-methyl-1H-imidazole

Key Identifiers:

IdentifierValue
CAS Number 17289-19-9
Molecular Formula C₆H₈N₂O₂
Molecular Weight 140.14 g/mol
InChI InChI=1S/C6H8N2O2/c1-8-3-5(7-4-8)6(9)10-2/h3-4H,1-2H3
SMILES CN1C=C(N=C1)C(=O)OC

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in research and development.

Table of Physicochemical Properties:

PropertyValueReference
Melting Point 102-103 °C[4]
Boiling Point 285 °CChemBK
Density 1.18 g/cm³ChemBK

Spectroscopic Data:

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid precursor, 1-methyl-1H-imidazole-4-carboxylic acid.

Synthesis of the Precursor: 1-Methyl-1H-imidazole-4-carboxylic acid

A common route to 1-methyl-1H-imidazole-4-carboxylic acid involves a multi-step process starting from 1-methyl-1H-imidazole-4,5-dicarbonitrile. This involves hydrolysis of one of the nitrile groups to a carboxylic acid.[7]

Esterification to this compound

The final step is the esterification of 1-methyl-1H-imidazole-4-carboxylic acid. While a specific, detailed protocol for this exact transformation is not widely published, standard esterification methods are applicable. A reliable approach involves the use of methyl imidazole carbamate (MImC) as a chemoselective esterification reagent, which offers a safer alternative to diazomethane.[8]

Illustrative Experimental Protocol (General Method):

  • Dissolution: Dissolve 1-methyl-1H-imidazole-4-carboxylic acid in a suitable polar solvent such as acetonitrile (MeCN) or ethyl acetate (EtOAc).

  • Reagent Addition: Add methyl imidazole carbamate (MImC) to the solution. The reaction is often carried out at an elevated temperature to ensure a reasonable reaction rate.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is typically subjected to an aqueous work-up to remove any unreacted starting material and byproducts.

  • Purification: The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_esterification Esterification Start 1-Methyl-1H-imidazole- 4,5-dicarbonitrile Hydrolysis Hydrolysis Start->Hydrolysis Precursor 1-Methyl-1H-imidazole- 4-carboxylic acid Hydrolysis->Precursor Esterification_Step Esterification with MImC in Polar Solvent Precursor->Esterification_Step Workup Aqueous Work-up Esterification_Step->Workup Purification Column Chromatography Workup->Purification Final_Product Methyl 1-methyl-1H-imidazole- 4-carboxylate Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The imidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] this compound serves as a valuable intermediate in the synthesis of more complex molecules with therapeutic potential, particularly in the realm of kinase inhibitors.

Role as a Building Block in Kinase Inhibitor Synthesis:

Kinase inhibitors are a major class of targeted cancer therapies. The imidazole ring can act as an effective hinge-binding motif, interacting with key residues in the ATP-binding site of kinases. While direct examples of this compound in marketed drugs are not prominently documented, its structural motifs are present in potent kinase inhibitors. For instance, 2,4-disubstituted-1H-imidazole carboxamides have been identified as novel and selective inhibitors of TAK1 (transforming growth factor β-activated kinase 1).[2][9] The synthesis of such compounds often involves the derivatization of imidazole carboxylate intermediates.

Potential Synthetic Utility:

The ester functionality of this compound can be readily converted to other functional groups, such as amides, hydrazides, or can be reduced to an alcohol. This versatility allows for the introduction of diverse substituents to explore structure-activity relationships (SAR) in drug discovery programs. For example, the reaction of the ester with various amines can generate a library of imidazole-4-carboxamides, which are common structural motifs in c-Met kinase inhibitors.

Application_Pathway cluster_derivatization Chemical Derivatization cluster_bioactive Bioactive Scaffolds cluster_targets Potential Therapeutic Targets Start_Molecule Methyl 1-methyl-1H-imidazole- 4-carboxylate Amidation Amidation with Amines Start_Molecule->Amidation Hydrazinolysis Reaction with Hydrazine Start_Molecule->Hydrazinolysis Reduction Reduction to Alcohol Start_Molecule->Reduction Carboxamides Imidazole-4-carboxamides Amidation->Carboxamides Hydrazides Imidazole-4-carbohydrazides Hydrazinolysis->Hydrazides Alcohols 4-(Hydroxymethyl)imidazoles Reduction->Alcohols Kinase_Inhibitors Kinase Inhibitors (e.g., TAK1, c-Met) Carboxamides->Kinase_Inhibitors Other_Targets Other Bioactive Compounds Hydrazides->Other_Targets Alcohols->Other_Targets

Caption: Derivatization pathways of this compound for generating bioactive molecules.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.

GHS Hazard Statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Precautionary Measures: Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis from readily available precursors and the reactivity of its ester functionality make it an attractive starting material for the preparation of a wide range of more complex imidazole derivatives. The demonstrated importance of the imidazole scaffold in biologically active compounds, particularly as kinase inhibitors, underscores the potential of this molecule in the ongoing quest for novel therapeutics. This guide provides a foundational understanding of its properties and applications, serving as a resource for researchers and scientists in the field of drug discovery and development.

References

  • Bellina, F., & Guazzelli, L. (2018). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 23(12), 3267. [Link]
  • H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. (n.d.). ResearchGate.
  • PubChem. (n.d.). This compound.
  • Indian Journal of Chemistry. (1983). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. 22A, 696-698.
  • NIST. (n.d.). 1H-Imidazole, 1-methyl-.
  • NIST. (n.d.). 1H-Imidazole, 1-methyl-.
  • Wang, J., et al. (2017). Design and Synthesis of Novel 4-Phenoxyquinolines Bearing 3-Hydrosulfonylacrylamido or 1H-Imidazole-4-carboxamido Scaffolds as c-Met Kinase Inhibitors. Archiv der Pharmazie, 350(2). [Link]
  • Lavec, G., et al. (2021). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 12(4), 555-562. [Link]
  • Sharma, V., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. European Journal of Medicinal Chemistry, 213, 113175. [Link]
  • Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Journal of Developing Drugs, 6(3). [Link]

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The Versatile Heterocyclic Building Block: A Technical Guide to Methyl 1-methyl-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Professionals in Drug Development

In the landscape of modern medicinal chemistry and materials science, the strategic use of heterocyclic building blocks is paramount to the successful synthesis of complex molecular architectures with desired biological activities and material properties. Among these, imidazole-based scaffolds have garnered significant attention due to their prevalence in natural products and pharmaceuticals. This technical guide focuses on a particularly valuable, yet underexplored, derivative: Methyl 1-methyl-1H-imidazole-4-carboxylate . We will delve into its synthesis, physicochemical properties, and its application as a versatile building block, providing field-proven insights and detailed experimental protocols to empower researchers in their scientific endeavors.

Introduction: The Significance of the Imidazole Core

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in drug discovery.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and coordination with biological targets make it a cornerstone in the design of novel therapeutic agents. The substitution pattern on the imidazole ring allows for fine-tuning of its steric and electronic properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles. This compound, with its strategic placement of a methyl group on the N1-position and a methyl ester at the C4-position, offers a unique combination of stability, reactivity, and functionality, making it an attractive starting point for the synthesis of more elaborate molecules.

Synthesis of this compound

A reliable and scalable synthesis of this compound is crucial for its widespread application. A common and effective two-step approach involves the initial synthesis of the corresponding carboxylic acid, followed by esterification.

Step 1: Synthesis of 1-methyl-1H-imidazole-4-carboxylic acid

The synthesis of the carboxylic acid precursor can be achieved through various methods. One common route involves the hydrolysis of a suitable precursor, such as a nitrile or an ester, under basic or acidic conditions.

Step 2: Esterification to this compound

The final step involves the esterification of 1-methyl-1H-imidazole-4-carboxylic acid. A robust and high-yielding protocol utilizes thionyl chloride in methanol.

Experimental Protocol: Synthesis of this compound [3]

  • Materials:

    • 1-methyl-1H-imidazole-4-carboxylic acid (le) (5 g, 39.68 mmol)

    • Methanol (100 mL)

    • Thionyl chloride (9.44 g, 79.36 mmol)

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Saturated brine solution

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 1-methyl-1H-imidazole-4-carboxylic acid (5 g, 39.68 mmol) in methanol (100 mL).

    • Slowly add thionyl chloride (9.44 g, 79.36 mmol) dropwise to the solution.

    • Heat the mixture under reflux for 6 hours.

    • After the reaction is complete, remove the solvent by rotary evaporation.

    • To the residue, add saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Extract the aqueous layer three times with ethyl acetate.

    • Wash the combined organic layers with saturated brine solution.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Synthetic Workflow Diagram

Synthesis cluster_step1 Step 1: Carboxylic Acid Formation cluster_step2 Step 2: Esterification Precursor Imidazole Precursor Hydrolysis Hydrolysis Precursor->Hydrolysis CarboxylicAcid 1-methyl-1H-imidazole-4-carboxylic acid Hydrolysis->CarboxylicAcid Esterification Esterification CarboxylicAcid->Esterification Methanol Methanol (CH3OH) Methanol->Esterification ThionylChloride Thionyl Chloride (SOCl2) ThionylChloride->Esterification Product Methyl 1-methyl-1H- imidazole-4-carboxylate Esterification->Product

Caption: Two-step synthesis of this compound.

Characterization and Physicochemical Properties

Accurate characterization is essential for confirming the identity and purity of the synthesized building block. The following table summarizes the key physicochemical properties of this compound.

PropertyValue
CAS Number 17289-19-9
Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
Melting Point 103-107 °C
Boiling Point 284.6 ± 13.0 °C at 760 mmHg
Density 1.2 ± 0.1 g/cm³

Spectroscopic Data:

While a dedicated publication with a full spectral assignment was not identified in the immediate search, general principles of imidazole spectroscopy can be applied for characterization.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the imidazole ring, a singlet for the N-methyl group, and a singlet for the ester methyl group. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the carboxylate group.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the two sp²-hybridized carbons of the imidazole ring, the carbonyl carbon of the ester, the N-methyl carbon, and the ester methyl carbon.

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching vibration for the ester group, typically in the range of 1700-1730 cm⁻¹. Other characteristic peaks will include C-H, C-N, and C=C stretching and bending vibrations of the imidazole ring.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 140.14).

This compound as a Versatile Building Block

The true utility of this compound lies in its ability to serve as a versatile precursor for a wide range of more complex molecules. The ester functionality can be readily transformed into other functional groups, such as amides, carboxylic acids, or alcohols, providing a handle for further synthetic manipulations.

Reaction Scheme: Key Transformations

Transformations Start Methyl 1-methyl-1H- imidazole-4-carboxylate Amide Amide Derivatives Start->Amide Aminolysis Acid 1-methyl-1H-imidazole- 4-carboxylic acid Start->Acid Hydrolysis Alcohol Hydroxymethyl- imidazole Derivative Start->Alcohol Reduction Transesterification Other Esters Start->Transesterification Transesterification

Caption: Key synthetic transformations of the title compound.

Application in Transesterification Reactions

A practical example of its utility is in transesterification reactions to introduce different alkoxy groups. This is particularly useful for synthesizing libraries of compounds with varying ester side chains for structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of Pent-4-en-1-yl 1-methyl-1H-imidazole-4-carboxylate

This protocol demonstrates the conversion of the methyl ester to a pentenyl ester.

  • Materials:

    • This compound (0.2 g, 1.43 mmol)

    • Pent-4-en-1-ol (2.9 mL, 28.5 mmol)

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.108 mL, 0.71 mmol)

    • Lithium bromide (LiBr) (0.62 g, 7.14 mmol)

    • Dichloromethane (CH₂Cl₂)

    • Water (H₂O)

    • Brine

    • Sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a 40 mL vial, add LiBr (0.62 g, 7.14 mmol), this compound (0.2 g, 1.43 mmol), pent-4-en-1-ol (2.9 mL, 28.5 mmol), and DBU (0.108 mL, 0.71 mmol).

    • Stir the reaction mixture at room temperature for 16 hours.

    • Dilute the reaction mixture with CH₂Cl₂ and wash with H₂O three times, followed by a brine wash.

    • Dry the organic layer with Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • Purify the crude residue via flash chromatography (100% dichloromethane to 10% methanol:dichloromethane) to afford the desired esterified product.

Conclusion and Future Outlook

This compound is a valuable and versatile heterocyclic building block with significant potential in drug discovery and materials science. Its straightforward synthesis and the reactivity of its ester group provide a gateway to a diverse array of more complex imidazole-containing molecules. The protocols and insights provided in this guide are intended to facilitate its broader adoption by the scientific community. As the demand for novel molecular scaffolds continues to grow, the strategic application of such well-defined building blocks will undoubtedly play a pivotal role in the advancement of chemical synthesis and the development of new technologies.

References

  • Zhang, L., et al. (2013). Comprehensive review in current developments of imidazole-based medicinal chemistry. Archiv der Pharmazie, 346(2), 79-95.
  • Shalmali, et al. (2022). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review.
  • Collman, J. P., Yan, Y. L., Lei, J., & Dinolfo, P. H. (2006). Efficient synthesis of trisimidazole and glutaric acid bearing porphyrins: ligands for active-site models of bacterial nitric oxide reductase. Organic letters, 8(5), 923–926.
  • Malik, J. A., et al. (2014). Electronic Supplementary Information (ESI) for Chemical Science. The Royal Society of Chemistry.
  • US Patent Application US 2023/0111910 A1. (2023).

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"Methyl 1-methyl-1H-imidazole-4-carboxylate" literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 1-methyl-1H-imidazole-4-carboxylate

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, physicochemical properties, reactivity, and applications, grounding all information in established scientific literature.

Introduction and Strategic Importance

This compound (CAS No. 17289-19-9) is a disubstituted imidazole derivative.[1][2] The imidazole ring is a cornerstone pharmacophore in medicinal chemistry, present in numerous natural products like the amino acid histidine and in a vast array of synthetic drugs.[3] Derivatives of the imidazole scaffold are known to exhibit a wide spectrum of pharmacological activities, including antifungal, anticancer, antibacterial, and anti-inflammatory properties.[3][4][5]

The strategic importance of this compound lies in its utility as a versatile intermediate. The ester functionality at the C4 position and the methyl group at the N1 position provide specific steric and electronic properties, making it a valuable starting material for the synthesis of more complex, biologically active molecules.[6][7] This guide will elucidate the critical aspects of its chemistry, enabling its effective use in research and development pipelines.

Physicochemical Properties and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis. The identity and purity of this compound are confirmed through a combination of physical data and spectroscopic analysis.

Physical and Chemical Properties
PropertyValueSource
CAS Number 17289-19-9[1][2]
Molecular Formula C₆H₈N₂O₂[1][2]
Molecular Weight 140.14 g/mol [1][2]
IUPAC Name methyl 1-methylimidazole-4-carboxylate[1]
Monoisotopic Mass 140.058577502 Da[1]
Spectroscopic Analysis

The structural elucidation of the molecule relies heavily on NMR and Mass Spectrometry. While a dedicated spectrum for this specific compound is not publicly available, a reliable profile can be predicted based on extensive data from closely related analogues.[8][9]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be clean and highly informative.

    • Imidazole Ring Protons: Two singlets are anticipated in the aromatic region (approx. δ 7.6-7.9 ppm). One corresponds to the proton at the C2 position and the other to the proton at the C5 position.[9] The lack of coupling is characteristic of protons on a substituted imidazole ring separated by heteroatoms or substituted carbons.

    • N-Methyl Protons: A distinct singlet is expected around δ 3.7-3.8 ppm, corresponding to the three protons of the methyl group attached to the N1 nitrogen.[9]

    • Ester Methyl Protons: A singlet corresponding to the methyl group of the ester functionality will appear slightly downfield, typically around δ 3.7-3.8 ppm.

  • ¹³C NMR Spectroscopy: The carbon spectrum will complement the proton data, with distinct signals for the two imidazole ring CH carbons, the substituted C4 and C5 carbons, the N-methyl carbon, the ester methyl carbon, and the carbonyl carbon of the ester (expected >160 ppm).[8]

  • Mass Spectrometry: The electron ionization (EI) mass spectrum should show a prominent molecular ion (M⁺) peak corresponding to the molecule's exact mass (140.0586).[1]

Synthesis Methodologies: A Step-by-Step Approach

The synthesis of this compound is most logically achieved via a two-step sequence: (1) formation of the parent methyl imidazole-4-carboxylate, followed by (2) regioselective N-methylation. This approach provides better control over the final product compared to attempting a multi-component, one-pot reaction.

Synthesis Workflow Overview

The following diagram illustrates the two-stage synthetic pathway.

SynthesisWorkflow Start 1H-Imidazole-4-carboxylic acid Step1_Reagent + Methanol (CH₃OH) + H₂SO₄ (cat.) Start->Step1_Reagent Step 1: Fischer Esterification Intermediate Methyl 1H-imidazole-4-carboxylate Step1_Reagent->Intermediate Step2_Reagent + Methylating Agent (e.g., CH₃I) + Base (e.g., K₂CO₃) Intermediate->Step2_Reagent Step 2: N-Methylation FinalProduct This compound Step2_Reagent->FinalProduct

Caption: Two-step synthesis of the target compound.

Experimental Protocol: Step 1 - Esterification

This protocol is based on the standard Fischer esterification of a carboxylic acid.[10]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1H-imidazole-4-carboxylic acid (1 equivalent).

  • Solvent: Add anhydrous methanol in sufficient volume to fully dissolve the starting material (e.g., 10-20 mL per gram).

  • Catalyst Addition: Cool the mixture in an ice bath (0°C). Slowly and carefully add concentrated sulfuric acid (H₂SO₄) as a catalyst (approx. 0.1-0.2 equivalents).

  • Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65°C). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: After cooling to room temperature, carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product, Methyl 1H-imidazole-4-carboxylate, can be purified by column chromatography if necessary.

Experimental Protocol: Step 2 - Regioselective N-Methylation

The key challenge in this step is achieving methylation at the N1 position, which is sterically more hindered than the N3 position. The choice of base and solvent is critical to control this regioselectivity.[11][12]

  • Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 1H-imidazole-4-carboxylate (1 equivalent) in a polar aprotic solvent like anhydrous acetonitrile or DMF.

  • Base: Add a mild base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equivalents). Carbonates are often preferred as they can favor methylation at the more sterically hindered nitrogen.[13]

  • Methylating Agent: Add the methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.1-1.2 equivalents), dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) until the starting material is consumed, as monitored by TLC.

  • Workup: Quench the reaction by adding water.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by silica gel column chromatography to isolate the desired product, this compound.

Chemical Reactivity

The molecule possesses two primary reactive sites: the ester group and the imidazole ring itself. Understanding its reactivity is key to its application as a synthetic intermediate.

Ester Hydrolysis

The most common reaction is the hydrolysis of the methyl ester to the corresponding carboxylic acid, a crucial step for subsequent amide coupling reactions.

Hydrolysis Ester Methyl 1-methyl-1H- imidazole-4-carboxylate Reagents + NaOH or KOH (aq) + Heat Ester->Reagents Saponification Acid 1-Methyl-1H-imidazole- 4-carboxylic acid (CAS 41716-18-1) Reagents->Acid

Caption: Hydrolysis of the ester to the carboxylic acid.

This transformation is typically achieved under basic conditions (saponification) by heating the ester in an aqueous solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), followed by acidic workup to protonate the carboxylate salt.[14][15]

Applications in Research and Drug Development

The true value of this compound is realized in its role as a molecular scaffold for the synthesis of high-value compounds, particularly in the pharmaceutical industry.

A Versatile Building Block

The imidazole core is a privileged structure in drug discovery. This specific carboxylate derivative serves as an excellent starting point for creating libraries of novel compounds for biological screening. The carboxylic acid (obtained after hydrolysis) can be coupled with various amines to generate a diverse set of amides, a common functional group in many drugs.

Precursor to Bioactive Molecules

While this exact molecule may not be the final drug, it represents a class of intermediates essential for constructing complex active pharmaceutical ingredients (APIs). For instance, a related isomer, ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, is a key intermediate in the synthesis of Olmesartan, a widely used angiotensin II receptor antagonist for treating hypertension.[7] This highlights the industrial relevance of substituted imidazole carboxylates. Similarly, other imidazole-4-carboxylic acid derivatives have been synthesized and identified as potent antiplatelet agents.[6]

The logical flow from a simple building block to a potential drug candidate is illustrated below.

DrugDiscoveryFlow A Methyl 1-methyl-1H- imidazole-4-carboxylate B Hydrolysis A->B C 1-Methyl-1H-imidazole- 4-carboxylic acid B->C D Amide Coupling (with diverse amines) C->D E Library of Novel Amide Derivatives D->E F Biological Screening (e.g., enzyme assays) E->F Test for Activity G Lead Compound Identification F->G

Caption: Role as a building block in a drug discovery workflow.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry. Its well-defined structure, predictable reactivity, and accessible synthesis make it a valuable intermediate. By understanding the principles of its synthesis and reactivity as outlined in this guide, researchers can effectively leverage this building block to construct novel molecules with the potential for significant therapeutic impact.

References

  • Attanasi, O. A., et al. (2009). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. PMC, NIH. [Link]
  • Einhorn, J., et al. (2001).
  • PubChem. (n.d.). This compound.
  • ResearchGate. (2015). Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate.
  • Boiko, I., et al. (2022). Review of pharmacological effects of imidazole derivatives. ScienceRise: Pharmaceutical Science. [Link]
  • Chemsrc. (n.d.). 1-Methyl-1H-imidazole-4-carboxylic acid. Chemsrc. [Link]
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 1-methyl-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, the synthesis of innovative molecular entities is a foundational step. Among the vast constellation of heterocyclic compounds, imidazole derivatives hold a place of prominence due to their versatile applications as intermediates in pharmaceutical development. This guide provides an in-depth technical overview of the safety and handling precautions for a key building block: Methyl 1-methyl-1H-imidazole-4-carboxylate (CAS No. 17289-19-9). Our focus extends beyond mere procedural instructions to elucidate the scientific rationale underpinning these critical safety measures, ensuring a culture of informed caution and experimental integrity within the laboratory.

Hazard Identification and GHS Classification: Understanding the Intrinsic Risks

This compound is a compound that, while invaluable in synthesis, possesses inherent hazards that necessitate careful management. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universally understood framework for communicating these risks.

According to aggregated data from multiple suppliers, this compound is classified as follows:

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1]

Expert Insight: The GHS classification paints a clear picture of an irritant and moderately toxic compound upon ingestion. The primary routes of occupational exposure—and therefore risk—are through accidental ingestion, skin and eye contact, and inhalation of dust or aerosols. The causality is rooted in the chemical's reactivity with biological tissues. The imidazole moiety, a common feature in biologically active molecules, can interact with proteins and other cellular components, leading to irritation and, with sufficient exposure, systemic effects.

Toxicological Profile: A Deeper Dive into the Data

While specific toxicological studies on this compound are not extensively published, data from structurally similar imidazole derivatives provide valuable insights into its potential toxicological profile. This approach, known as "read-across," is a scientifically valid method for inferring the properties of a substance by examining the data of analogous compounds.

Acute Toxicity: The "Harmful if swallowed" classification is supported by data from related compounds. For instance, 1-methylimidazole has a reported oral LD50 in rats of approximately 1144 mg/kg. While not directly equivalent, this suggests that ingestion of gram-level quantities of this compound could be lethal.

Irritation and Corrosivity: The designation as a skin and eye irritant is a common characteristic of many small, reactive heterocyclic compounds. Direct contact can lead to localized inflammation, redness, and pain. Prolonged or repeated exposure could potentially lead to more severe dermal reactions. The respiratory irritation is likely due to the fine, crystalline nature of the solid, which can be easily aerosolized and inhaled, causing irritation to the mucous membranes of the respiratory tract.

Chronic Exposure and Target Organ Toxicity: Long-term exposure data for this specific molecule is limited. However, studies on other substituted imidazoles have indicated that the liver and lungs can be target organs for toxicity after repeated or prolonged exposure. Therefore, it is prudent to handle this compound with the assumption that chronic exposure could lead to systemic effects.

Exposure Controls and Personal Protection: A Multi-Layered Defense Strategy

A robust safety protocol relies on a hierarchy of controls, with engineering controls being the most effective, followed by administrative controls and, finally, personal protective equipment (PPE).

Engineering Controls: The primary engineering control for handling this compound is a certified chemical fume hood. A fume hood provides critical protection by capturing and exhausting dust and vapors, thereby minimizing the risk of inhalation. All weighing and transfer operations involving the solid material should be conducted within a fume hood.

Personal Protective Equipment (PPE): The last line of defense, PPE, is non-negotiable when handling this compound.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against accidental splashes and airborne particles.
Hand Protection Nitrile gloves.Provides a barrier against skin contact. It is crucial to inspect gloves for any signs of degradation or perforation before use.
Skin and Body Protection A fully buttoned laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with an appropriate particulate filter.Recommended when handling large quantities or when engineering controls are not sufficient to maintain exposure below acceptable levels.

Safe Handling and Storage: Preserving Integrity and Preventing Incidents

Handling:

  • Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.

  • Use in a Well-Ventilated Area: All manipulations should be performed in a chemical fume hood.

  • Prevent Contact: Avoid all personal contact, including inhalation.

  • Good Laboratory Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage:

  • Keep Container Tightly Closed: Store in a cool, dry, and well-ventilated area.

  • Incompatible Materials: Keep away from strong oxidizing agents and strong acids. The basic nitrogen atoms in the imidazole ring can react exothermically with acids.

  • Inert Atmosphere: For long-term storage and to maintain purity, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent potential degradation from atmospheric moisture and oxygen.

Accidental Release and Emergency Procedures: A Protocol for Preparedness

Preparedness is paramount in managing laboratory incidents effectively. The following workflow outlines the appropriate response to a spill of this compound.

Caption: Emergency Response Workflow for a Chemical Spill.

First-Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • In Case of Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Considerations: Environmental Responsibility

Chemical waste must be managed in a way that minimizes its impact on the environment.

  • Waste Characterization: this compound should be treated as hazardous waste.

  • Containerization: Collect waste in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations. Do not dispose of down the drain or in general waste.

Ecotoxicological Considerations: While specific ecotoxicity data for this compound is scarce, many imidazole derivatives are known to be harmful to aquatic life. Studies on 1-methylimidazole have shown moderate chronic toxicity to aquatic organisms like Daphnia magna.[2] Furthermore, some N-substituted imidazoles are poorly biodegradable.[3] Therefore, it is imperative to prevent this compound from entering waterways.

Conclusion: A Commitment to Safety and Scientific Excellence

The responsible use of this compound is a cornerstone of conducting high-caliber research in drug discovery and development. By understanding its intrinsic hazards, implementing robust control measures, and being prepared for emergencies, researchers can confidently and safely leverage the synthetic potential of this valuable intermediate. This guide serves as a technical resource to foster a laboratory environment where scientific advancement and unwavering commitment to safety are inextricably linked.

References

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"Methyl 1-methyl-1H-imidazole-4-carboxylate" stability and storage conditions.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of Methyl 1-methyl-1H-imidazole-4-carboxylate

Authored by: A Senior Application Scientist

Introduction

This compound is a key heterocyclic building block utilized in the synthesis of more complex molecules within the pharmaceutical and agrochemical industries. Its structure, featuring a substituted imidazole ring and a methyl ester functional group, dictates its chemical reactivity and, critically, its stability profile. The integrity of this compound is paramount for the success of synthetic routes and the reliability of experimental outcomes. This guide provides an in-depth analysis of the factors governing the stability of this compound and outlines field-proven protocols for its optimal storage and handling, ensuring its quality and purity for research and development applications.

Physicochemical Properties

A foundational understanding of the compound's physical and chemical properties is essential for its proper handling.

PropertyValueSource(s)
CAS Number 17289-19-9[1][2]
Molecular Formula C₆H₈N₂O₂[2]
Molecular Weight 140.14 g/mol [2]
Melting Point 103-107 °C[1]
Boiling Point 284.6 ± 13.0 °C at 760 mmHg[1]
Appearance Solid, Crystal - Powder[3]
Synonyms 4-(Methoxycarbonyl)-1-methyl-1H-imidazole[1]

Chemical Stability and Degradation Pathways

The stability of this compound is influenced by its two primary functional groups: the imidazole ring and the methyl ester. While the compound is generally stable under recommended conditions, it is susceptible to degradation under specific environmental stresses.

Hydrolytic Degradation

The most significant and probable degradation pathway is the hydrolysis of the methyl ester group.[4][5] This reaction can be catalyzed by both acidic and basic conditions, cleaving the ester bond to yield 1-methyl-1H-imidazole-4-carboxylic acid and methanol.[6][7]

The causality is straightforward:

  • Base-catalyzed hydrolysis (Saponification): A hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is typically a rapid and irreversible process.

  • Acid-catalyzed hydrolysis: The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by a weak nucleophile like water. This is an equilibrium process.[8]

Due to this susceptibility, it is critical to protect the compound from moisture and avoid contact with strong acids or bases during storage.

G cluster_main Ester Hydrolysis Pathway parent Methyl 1-methyl-1H- imidazole-4-carboxylate acid 1-methyl-1H-imidazole- 4-carboxylic acid parent->acid H⁺/H₂O or OH⁻ methanol Methanol parent->methanol H⁺/H₂O or OH⁻

Caption: Primary hydrolytic degradation pathway for the compound.

Oxidative and Photolytic Degradation

The imidazole ring, while aromatic, can be susceptible to degradation under significant oxidative or photolytic stress.[6] Studies on other imidazole-containing molecules have shown that exposure to strong oxidizing agents (e.g., hydrogen peroxide) or high-intensity UV light can lead to complex degradation, potentially involving ring-opening or the formation of various oxidized products.[6][9] Therefore, protection from strong light and oxidizing atmospheres is a necessary precaution.

Recommended Storage and Handling Protocols

To ensure the long-term integrity of this compound, adherence to strict storage and handling protocols is essential. The following recommendations are synthesized from material safety data sheets (MSDS) and general best practices for heterocyclic compounds.

Optimal Storage Conditions
ParameterRecommendationRationale & Causality
Temperature Refrigerate (2-8 °C)Low temperatures reduce the rate of potential degradation reactions. Avoid high temperatures and ignition sources as the compound is considered flammable.[1][10]
Atmosphere Store under a dry, inert atmosphere (e.g., Nitrogen or Argon)Minimizes exposure to atmospheric moisture, preventing hydrolysis, and to oxygen, preventing potential oxidation.[11]
Light Exposure Protect from light; store in an amber vial or opaque containerPrevents photolytic degradation of the imidazole ring.[11][12]
Moisture Keep container tightly sealed in a dry placeThe compound may be hygroscopic; a tightly sealed container prevents water absorption from the air, which could lead to hydrolysis.[10][13][14]
Incompatibilities Store away from strong oxidizing agents and strong acidsPrevents oxidative degradation and acid-catalyzed hydrolysis.[1][3][11][14]
Safe Handling Procedures

Safe handling is crucial to maintain compound purity and ensure personnel safety.

  • Ventilation: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[1][11][13]

  • Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1][3]

  • Hygiene: Avoid all personal contact, including inhalation.[13] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.[13]

  • Spills: In case of a spill, use dry clean-up procedures to avoid generating dust.[13] Collect residue and place it in a sealed container for proper disposal in accordance with local regulations.[1][13]

Experimental Workflow: Forced Degradation Study

A forced degradation study is a self-validating system to understand the intrinsic stability of the compound and identify potential degradation products. This is essential for developing stability-indicating analytical methods.[15]

Step-by-Step Protocol

This protocol provides a framework for intentionally degrading the sample under controlled stress conditions.[6]

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions: Aliquot the stock solution into separate, appropriate vessels for each stress condition.

    • Acidic Hydrolysis: Mix with an equal volume of 0.1 M HCl. Incubate at 60°C.

    • Basic Hydrolysis: Mix with an equal volume of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light.

    • Photolytic Degradation: Expose a solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

    • Thermal Degradation: Incubate a solution at 80°C in the dark.

  • Time-Point Sampling: Withdraw aliquots from each stressed sample at specified time points (e.g., 0, 2, 8, 24, 48 hours). A control sample protected from stress should also be analyzed.

  • Sample Quenching & Preparation:

    • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable final concentration with the analytical mobile phase.

  • Analytical Measurement: Analyze the samples using a validated stability-indicating HPLC method, typically with UV detection.[6] The method must be capable of separating the parent compound from all formed degradation products.

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B Aliquot for Stress Conditions A->B C1 Acidic (HCl) B->C1 C2 Basic (NaOH) B->C2 C3 Oxidative (H₂O₂) B->C3 C4 Photolytic (ICH Q1B) B->C4 C5 Thermal (80°C) B->C5 D Sample at Time Points (0, 2, 8, 24h...) C1->D C2->D C3->D C4->D C5->D E Neutralize & Dilute Samples D->E F Analyze via Stability-Indicating HPLC E->F G Identify Degradants & Assess Purity F->G

Caption: Experimental workflow for a forced degradation study.

Conclusion

This compound is a stable compound when stored under the appropriate conditions. Its primary liability is the methyl ester group, which is susceptible to hydrolysis in the presence of moisture, acids, or bases. Secondary concerns include potential degradation of the imidazole ring under harsh oxidative or photolytic conditions. By implementing the storage and handling protocols detailed in this guide—specifically, storing the compound under refrigeration in a dry, inert, and dark environment—researchers can effectively mitigate these risks. This ensures the material's integrity, leading to reproducible and reliable results in synthetic and drug development applications.

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An In-depth Technical Guide to the Discovery and History of Methyl 1-methyl-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-methyl-1H-imidazole-4-carboxylate is a key heterocyclic building block in the landscape of medicinal chemistry. Its strategic substitution pattern makes it a valuable intermediate in the synthesis of complex bioactive molecules. This guide delves into the historical context of its discovery, details its synthesis methodologies from both historical and modern perspectives, outlines its physicochemical properties, and explores its applications in contemporary drug discovery, providing a comprehensive resource for professionals in the field.

Introduction: The Imidazole Scaffold in Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] First synthesized by Heinrich Debus in 1858, this simple heterocycle is a fundamental component of many essential biological molecules, including the amino acid histidine and purines.[3][4] The unique electronic properties and hydrogen bonding capabilities of the imidazole nucleus allow it to interact with a wide array of biological targets, making it a cornerstone in the design of therapeutic agents.[2] Imidazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[4][5] The strategic functionalization of the imidazole ring, such as the introduction of a carboxylate group and N-alkylation, provides chemists with versatile handles for molecular elaboration, leading to the development of potent and selective drugs.

Discovery and Historical Synthesis

While the parent imidazole was discovered in the mid-19th century, the specific history of this compound is more recent and tied to the broader exploration of substituted imidazoles for pharmaceutical applications. An early and notable synthetic approach to this class of compounds involves the cyclization of α-amino acid derivatives.

One of the foundational methods for the synthesis of 1,4-disubstituted imidazoles, including this compound, utilizes the reaction of 2-amino-3-(methylamino)propanoic acid with triethyl orthoformate.[3] This method, while perhaps not the most common in modern high-throughput synthesis, represents a classic approach to constructing the imidazole core from acyclic precursors. The reaction proceeds through the initial formation of a dihydroimidazole intermediate, which is subsequently aromatized to yield the final imidazole product.[3]

Conceptual Historical Synthesis Workflow

G cluster_reactants Starting Materials cluster_process Reaction Sequence cluster_products Products A 2-Amino-3-(methylamino)propanoic acid C Cyclization A->C B Triethyl Orthoformate B->C E Dihydroimidazole Intermediate C->E Initial Product D Aromatization (e.g., with MnO2) F This compound D->F Final Product E->D Oxidation

Caption: Conceptual workflow of the historical synthesis of this compound.

Experimental Protocol: A Representative Historical Synthesis

The following protocol is a representative example based on the cyclization of amino acids with orthoformates.

Step 1: Cyclization to Dihydroimidazole Intermediate

  • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-(methylamino)propanoic acid and a molar excess of triethyl orthoformate in a suitable high-boiling solvent such as dimethylformamide (DMF).

  • Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

Step 2: Aromatization to this compound

  • To the cooled reaction mixture, add an oxidizing agent such as active manganese(IV) oxide in portions.

  • Stir the suspension at room temperature or with gentle heating until the dihydroimidazole intermediate is fully converted to the aromatic product, as indicated by TLC analysis.

  • Filter the reaction mixture through a pad of celite to remove the manganese dioxide.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Rationale behind experimental choices: The use of a high-boiling solvent like DMF is necessary to achieve the temperatures required for the initial cyclization. Triethyl orthoformate serves as the source of the C2 carbon of the imidazole ring. The subsequent aromatization is a crucial step to form the stable aromatic imidazole ring, and manganese(IV) oxide is a common and effective oxidizing agent for this transformation.

Modern Synthetic Approaches

While the historical synthesis provides a fundamental understanding, modern organic synthesis has evolved to offer more efficient and versatile methods for the preparation of this compound and its analogs. These methods often involve multi-component reactions or the functionalization of pre-formed imidazole rings.

One contemporary approach involves the N-methylation of a pre-existing imidazole-4-carboxylate ester. This is a common strategy in medicinal chemistry for rapidly generating analogs for structure-activity relationship (SAR) studies.

General N-Alkylation Workflow

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product A Methyl 1H-imidazole-4-carboxylate D N-Methylation A->D B Methylating Agent (e.g., CH3I, (CH3)2SO4) B->D C Base (e.g., K2CO3, NaH) C->D E This compound D->E

Caption: General workflow for the N-methylation of an imidazole-4-carboxylate ester.

Experimental Protocol: N-Methylation of Methyl 1H-imidazole-4-carboxylate

Step 1: Deprotonation and Alkylation

  • To a solution of Methyl 1H-imidazole-4-carboxylate in an anhydrous polar aprotic solvent such as acetonitrile or DMF, add a suitable base (e.g., potassium carbonate or sodium hydride).

  • Stir the mixture at room temperature for a short period to allow for the deprotonation of the imidazole nitrogen.

  • Add a methylating agent, such as methyl iodide or dimethyl sulfate, dropwise to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • Quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Rationale behind experimental choices: The choice of an anhydrous polar aprotic solvent is crucial to prevent side reactions and to facilitate the SN2 reaction. The base is necessary to deprotonate the imidazole nitrogen, making it nucleophilic for the subsequent alkylation. The choice of methylating agent can influence the reaction rate and yield.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design.

PropertyValueSource
Molecular Formula C₆H₈N₂O₂[6]
Molecular Weight 140.14 g/mol [6]
CAS Number 17289-19-9[6]
Appearance Solid-
Melting Point Not reported-
Boiling Point Not reported-
pKa (Predicted) Not reported-
LogP (Predicted) Not reported-

Spectroscopic Data: The structural elucidation of this compound is confirmed through various spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the two imidazole ring protons, the N-methyl protons, and the ester methyl protons. The chemical shifts of the ring protons are influenced by the electron-withdrawing carboxylate group.

  • ¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Applications in Drug Discovery and Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules with therapeutic potential. Its structure allows for further elaboration at the carboxylate group, for instance, through hydrolysis to the corresponding carboxylic acid followed by amide coupling, or reduction to the alcohol.

A notable example of its application is in the development of inhibitors of RNA helicase DHX9.[6] DHX9 is a key regulator in various cancer types, and its inhibition presents a promising therapeutic strategy.[6] In the synthesis of these inhibitors, this compound is used as a core building block, which is further functionalized to produce the final active compounds.[6]

Role in the Synthesis of DHX9 Inhibitors

G A Methyl 1-methyl-1H- imidazole-4-carboxylate B Further Functionalization A->B Key Intermediate C RNA Helicase DHX9 Inhibitor B->C Leads to

Caption: Role of this compound as a key intermediate in the synthesis of DHX9 inhibitors.

The use of this intermediate highlights its importance in generating libraries of compounds for screening and lead optimization in drug discovery programs. The ability to readily modify the carboxylate functionality allows for the exploration of the chemical space around the imidazole core to enhance potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound, while a seemingly simple molecule, embodies the elegance and utility of heterocyclic chemistry in the pursuit of novel therapeutics. Its history is rooted in the fundamental principles of imidazole synthesis, and its modern applications continue to expand as our understanding of disease biology grows. For researchers and drug development professionals, this compound represents a versatile and valuable tool in the armamentarium for designing and synthesizing the next generation of medicines. Its continued use in the synthesis of innovative drug candidates underscores the enduring importance of the imidazole scaffold in medicinal chemistry.

References

[7] Ijaz, F., Noreen, S., Khan, M. N., Naureen, S., Khan, M. A., Munawar, M. A., & Bernardino, A. M. R. (2012). Amino Acid-Catalyzed Synthesis of Triarylimidazoles-A New Green Protocol. Journal of the Chemical Society of Pakistan, 34(4), 983-988. [3] Thieme. (n.d.). Product Class 3: Imidazoles. Thieme E-Books & E-Journals. [6] PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from a valid URL. [8] Google Patents. (n.d.). US3354173A - Imidazole carboxylates. [9] Li, Z. Z., Kameswari, M. S., Reddy, T. V. K., Yadav, B. R. R., Lin, J. M., Yang, R. G., Cai, G. X., & Zhou, C. H. (2020). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 25(24), 5928. Request PDF. (n.d.). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. [10] Google Patents. (n.d.). EP2050736A1 - Imidazole derivatives, processes for preparing them and their uses. [11] Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(6), 4963. [12] Organic Chemistry Portal. (n.d.). Imidazole synthesis. [13] Preti, L., Attanasi, O. A., Caselli, E., Favi, G., Ori, C., Davoli, P., Felluga, F., & Prati, F. (2011). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. European Journal of Organic Chemistry, 2011(20-21), 3841-3853. [14] Google Patents. (n.d.). CN115626896A - Method for synthesizing imidazole compound. [15] Google Patents. (n.d.). CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst. [16] Safety and Environmental Considerations in Imidazole Synthesis. (2025, December 15). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. [1] Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Khabnadideh, S., Rezaei, Z., Khalafi-Nezhad, A., Bahrinajafi, R., Mohamadi, R., & Farrokhroz, A. A. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & medicinal chemistry letters, 13(17), 2863–2865. [4] SciSpace. (n.d.). Imidazole: Having Versatile Biological Activities. [17] ResearchGate. (n.d.). Amino acids as a nitrogen source for unsymmetrical synthesis of imidazole. [18] Kelso, M. J., Brown, D. G., & Cochemé, H. M. (2012). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)- and (Z)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acids. Molecules, 17(8), 9749-9758. [19] ChemicalBook. (n.d.). 3-(IMIDAZOL-4-YL)PROPIONIC ACID synthesis. [2] Victor, H., Fraga, C. A. M., & Barreiro, E. J. (2019). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Current Organic Synthesis, 16(1), 2-23. Sigma-Aldrich. (n.d.). 4-(Fmoc-amino)-1-methyl-1H-imidazole-2-carboxylic acid AldrichCPR. Kumar, A., Verma, S., Samiksha, & Yadav, A. K. (2025, February 15). A Review on 'Imidazole': There Chemistry, Methods of Preparation and Pharmacological Potentials. International Journal of Scientific Research in Science and Technology, 11(1), 1-10. [20] ACS Publications. (2025, December 18). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [21] Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan.

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A Comprehensive Technical Guide to the Theoretical and Computational Investigation of Methyl 1-methyl-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Bridging Theory and Experiment in Modern Drug Discovery

In the contemporary landscape of pharmaceutical research, the synergy between empirical laboratory work and in silico analysis is not merely advantageous; it is fundamental. Computational chemistry provides an indispensable lens through which we can predict, understand, and rationalize the behavior of molecules at an atomic level, thereby accelerating the drug discovery pipeline. This guide is designed for researchers, medicinal chemists, and computational scientists, offering a deep dive into the theoretical and computational methodologies for the comprehensive characterization of Methyl 1-methyl-1H-imidazole-4-carboxylate. While direct extensive research on this specific molecule is emerging, the principles and protocols detailed herein are derived from well-established studies on analogous imidazole derivatives, providing a robust framework for its investigation.[1][2][3][4]

Part 1: The Significance of the Imidazole Scaffold and the Role of Computational Chemistry

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[5][6] this compound, as a substituted imidazole, represents a promising, yet underexplored, candidate for further development. Its structural features suggest potential for diverse intermolecular interactions, making it a person of interest for targeted drug design.

Theoretical and computational studies are pivotal in unlocking the potential of such molecules. They allow for a cost-effective and time-efficient exploration of a molecule's structural, electronic, and pharmacokinetic properties before committing to extensive laboratory synthesis and testing.[3][4]

Part 2: A Synergistic Approach to Molecular and Spectroscopic Characterization

A foundational aspect of characterizing any new chemical entity is the unambiguous determination of its structure and spectroscopic signature. The integration of experimental data with theoretical calculations provides a self-validating system for structural elucidation.[2][5]

Synthesis

The synthesis of this compound can be approached through various established routes for imidazole-4-carboxylates. One common method involves the multi-step synthesis starting from appropriate precursors, which may include cyclization reactions to form the imidazole core followed by esterification.[7][8]

Experimental and Computational Spectroscopic Analysis

The comparison between theoretically predicted spectra and experimental data is a powerful tool for structural confirmation.[2][9]

2.2.1. Vibrational Spectroscopy (FT-IR)

  • Experimental Protocol: The FT-IR spectrum of a solid sample of this compound would be recorded using a Fourier-transform infrared spectrometer.

  • Theoretical Protocol:

    • Perform a geometry optimization and frequency calculation using Density Functional Theory (DFT), commonly with the B3LYP functional and a 6-311++G(d,p) basis set.[1][3]

    • The calculated vibrational frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and the approximate nature of the theoretical method.

  • Data Correlation:

Functional GroupExpected Experimental Wavenumber (cm⁻¹)Calculated Wavenumber (cm⁻¹)
C=O (ester)~1720Correlated scaled value
C=N (imidazole ring)~1600Correlated scaled value
C-H (aromatic/methyl)~2900-3100Correlated scaled value
C-O (ester)~1200-1300Correlated scaled value

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Experimental Protocol: ¹H and ¹³C NMR spectra would be recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Theoretical Protocol:

    • The Gauge-Including Atomic Orbital (GIAO) method within a DFT framework is the standard for calculating NMR chemical shifts.[2][4][5]

    • The geometry of the molecule should be optimized in the gas phase or with a solvent model.

    • Calculated isotropic shielding values are converted to chemical shifts by referencing them to the calculated shielding of a standard, such as tetramethylsilane (TMS).

  • Data Correlation:

AtomExpected Experimental Chemical Shift (δ, ppm)Calculated Chemical Shift (δ, ppm)
¹H NMR
Imidazole ring protons~7.5 - 8.0Correlated values
N-CH₃ protons~3.7 - 4.0Correlated values
O-CH₃ protons~3.8 - 4.2Correlated values
¹³C NMR
C=O (ester)~160 - 170Correlated values
Imidazole ring carbons~115 - 145Correlated values
N-CH₃ carbon~30 - 35Correlated values
O-CH₃ carbon~50 - 55Correlated values

2.2.3. Electronic Spectroscopy (UV-Vis)

  • Experimental Protocol: The UV-Vis absorption spectrum would be recorded in a suitable solvent (e.g., ethanol or acetonitrile).

  • Theoretical Protocol:

    • Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and corresponding oscillator strengths.[3]

    • This allows for the prediction of the maximum absorption wavelengths (λ_max).

Part 3: In-Depth Quantum Chemical Analysis

Quantum chemical calculations provide profound insights into the intrinsic properties of a molecule, which govern its reactivity and interactions.

Workflow for Quantum Chemical Calculations

G cluster_input Input cluster_calc Computational Protocol cluster_output Output & Analysis mol_structure Initial Molecular Structure geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Confirms minimum energy nmr_calc NMR Calculation (GIAO) geom_opt->nmr_calc tddft_calc UV-Vis Calculation (TD-DFT) geom_opt->tddft_calc nbo_calc NBO Analysis geom_opt->nbo_calc fmo_mep FMO & MEP Analysis geom_opt->fmo_mep struct_prop Optimized Geometry (Bond lengths, angles) geom_opt->struct_prop spec_data Predicted Spectra (IR, NMR, UV-Vis) freq_calc->spec_data nmr_calc->spec_data tddft_calc->spec_data charge_dist Charge Distribution (NBO) nbo_calc->charge_dist reactivity Reactivity Descriptors (HOMO-LUMO, MEP) fmo_mep->reactivity

Caption: Workflow for quantum chemical calculations.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[1][3] The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability. A larger gap implies higher stability and lower reactivity.[3]

ParameterCalculated Value (eV)
E(HOMO)Predicted Value
E(LUMO)Predicted Value
Energy Gap (ΔE)Calculated Difference
Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a visual representation of the charge distribution around a molecule.[1][4] It allows for the identification of:

  • Electron-rich regions (negative potential): Prone to electrophilic attack. These are often found around electronegative atoms like oxygen and nitrogen.

  • Electron-deficient regions (positive potential): Prone to nucleophilic attack.

The MEP is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding.[1]

Part 4: Applications in Drug Discovery - In Silico Screening

Computational methods are instrumental in the early stages of drug discovery for predicting a compound's potential as a drug candidate.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[10][11][12] This helps in understanding the binding mechanism and can be used to screen virtual libraries of compounds against a specific biological target.[11][12]

4.1.1. Molecular Docking Workflow

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis ligand_prep Ligand Preparation (this compound) - 3D structure generation - Energy minimization grid_gen Grid Generation (Define binding site) ligand_prep->grid_gen protein_prep Protein Preparation - Obtain from PDB - Remove water, add hydrogens protein_prep->grid_gen docking Docking (e.g., AutoDock Vina) grid_gen->docking pose_analysis Binding Pose Analysis - Identify key interactions (H-bonds, hydrophobic, etc.) docking->pose_analysis scoring Scoring (Binding affinity prediction) docking->scoring

Caption: A typical molecular docking workflow.

The results from molecular docking studies can guide the rational design of more potent and selective inhibitors.[12]

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are critical for determining the viability of a compound as a drug.[1][4] In silico tools can predict these properties based on the molecular structure.

4.2.1. Key ADMET Parameters

PropertyPredicted ValueImportance
Lipinski's Rule of Five
Molecular Weight< 500 g/mol Bioavailability
LogP< 5Permeability
H-bond Donors< 5Permeability
H-bond Acceptors< 10Permeability
Other Properties
Polar Surface Area (PSA)< 140 ŲBioavailability
Aqueous SolubilityPredicted ValueAbsorption
Blood-Brain Barrier PenetrationYes/NoCNS effects
Potential ToxicityPredicted RisksSafety

Part 5: Conclusion and Future Perspectives

This guide has outlined a comprehensive theoretical and computational framework for the in-depth study of this compound. By integrating DFT-based calculations for structural and spectroscopic characterization with in silico screening methods like molecular docking and ADMET prediction, researchers can gain a holistic understanding of this molecule's potential.

Future studies could extend this work to include molecular dynamics (MD) simulations to investigate the dynamic stability of the ligand-protein complex over time.[1] Such a multi-faceted computational approach is essential for accelerating the discovery and development of novel imidazole-based therapeutic agents.

References

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  • QUANTUM CHEMICAL INVESTIGATION OF THE STRUCTURE AND NMR PROPERTIES OF SOME IMIDAZOLE DERIVATIVES WITH ANTIPROLIFER
  • Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. (2025). RSC Advances. [Link]
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  • Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study. (n.d.). Semantic Scholar. [Link]
  • Methyl 1-methyl-1H-imidazole-4-carboxyl
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  • Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. (2022).
  • Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. (n.d.). Royal Society of Chemistry.
  • Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies. (n.d.). Oriental Journal of Chemistry.
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  • Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. (2021). Molecules. [Link]

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Methodological & Application

The Versatile Scaffold: Methyl 1-methyl-1H-imidazole-4-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the imidazole ring stands as a privileged scaffold, a structural motif consistently found in a multitude of biologically active compounds.[1][2] Its unique electronic properties, capacity for hydrogen bonding, and metabolic stability make it a cornerstone for medicinal chemists. Within this esteemed class of heterocycles, Methyl 1-methyl-1H-imidazole-4-carboxylate has emerged as a particularly valuable and versatile building block. This technical guide provides an in-depth exploration of its synthesis, characterization, and application, with a particular focus on its role in the development of targeted cancer therapeutics. For researchers and drug development professionals, understanding the nuances of this key intermediate is paramount for unlocking its full potential in crafting the next generation of precision medicines.

The Strategic Importance of this compound

The strategic value of this compound lies in its inherent structural features. The N-methylation at the 1-position prevents tautomerization, locking the molecule into a single, predictable isomeric form. This is a critical consideration in structure-activity relationship (SAR) studies, as it removes the ambiguity of multiple binding modes. The methyl ester at the 4-position serves as a versatile chemical handle, readily convertible to a carboxylic acid, amide, or other functional groups, allowing for the facile introduction of diverse pharmacophoric elements. This combination of a stable, N-methylated core and a modifiable ester group makes it an ideal starting point for the synthesis of complex molecular architectures targeting a range of biological pathways.

Synthesis and Characterization: A Validated Protocol

The synthesis of this compound is typically achieved through a two-step process: esterification of 1H-imidazole-4-carboxylic acid followed by N-methylation. The following protocol is a robust and reproducible method for laboratory-scale synthesis.

Protocol 1: Synthesis of this compound

Step 1: Esterification of 1H-Imidazole-4-carboxylic acid

  • Rationale: The carboxylic acid is converted to its methyl ester to protect it and to provide a less polar intermediate that is easier to handle in the subsequent N-methylation step. Acid-catalyzed Fischer esterification is a classic and effective method for this transformation.[3]

  • Materials:

    • 1H-Imidazole-4-carboxylic acid

    • Methanol (MeOH), anhydrous

    • Sulfuric acid (H₂SO₄), concentrated

    • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer, ice bath

  • Procedure:

    • In a round-bottom flask, suspend 1H-imidazole-4-carboxylic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of starting material).

    • Cool the suspension in an ice bath.

    • Slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.

    • Remove the ice bath and heat the mixture to reflux (approximately 65°C) for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 1H-imidazole-4-carboxylate as a solid. This intermediate can be used in the next step without further purification if deemed sufficiently pure by ¹H NMR.

Step 2: N-Methylation of Methyl 1H-imidazole-4-carboxylate

  • Rationale: The N-methylation of the imidazole ring is a crucial step. The use of a strong, non-nucleophilic base like sodium hydride ensures complete deprotonation of the imidazole nitrogen, facilitating a clean SN2 reaction with the methylating agent, methyl iodide.[4]

  • Materials:

    • Methyl 1H-imidazole-4-carboxylate (from Step 1)

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Methyl iodide (CH₃I)

    • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

    • Ethyl acetate (EtOAc)

    • Water, Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, ice bath, nitrogen or argon atmosphere

  • Procedure:

    • Under an inert atmosphere (nitrogen or argon), suspend Methyl 1H-imidazole-4-carboxylate (1.0 eq) in anhydrous DMF or THF.

    • Cool the mixture to 0°C in an ice bath.

    • Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0°C for 30-60 minutes to ensure complete deprotonation (cessation of H₂ gas evolution).

    • Add methyl iodide (1.1 eq) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, cautiously quench the reaction by the slow addition of water at 0°C.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Esterification cluster_1 Step 2: N-Methylation Imidazole-4-carboxylic Acid Imidazole-4-carboxylic Acid MeOH, H2SO4, Reflux MeOH, H2SO4, Reflux Imidazole-4-carboxylic Acid->MeOH, H2SO4, Reflux Methyl 1H-imidazole-4-carboxylate Methyl 1H-imidazole-4-carboxylate MeOH, H2SO4, Reflux->Methyl 1H-imidazole-4-carboxylate Intermediate Ester Methyl 1H-imidazole-4-carboxylate 1. NaH, DMF, 0°C\n2. CH3I, rt 1. NaH, DMF, 0°C 2. CH3I, rt Intermediate Ester->1. NaH, DMF, 0°C\n2. CH3I, rt Final Product This compound 1. NaH, DMF, 0°C\n2. CH3I, rt->Final Product

Caption: Synthetic workflow for this compound.

Characterization Protocol
  • ¹H NMR Spectroscopy: The identity and purity of the synthesized this compound can be confirmed by ¹H NMR. The spectrum should show characteristic signals for the methyl groups and the protons on the imidazole ring.

    Proton Assignment Approximate Chemical Shift (δ, ppm) Multiplicity
    Imidazole H-2~7.8Singlet
    Imidazole H-5~7.6Singlet
    N-CH₃~3.7Singlet
    O-CH₃~3.8Singlet
    Note: Chemical shifts are approximate and can vary based on the solvent and instrument.
  • ¹³C NMR Spectroscopy: Further structural confirmation is provided by ¹³C NMR.

    Carbon Assignment Approximate Chemical Shift (δ, ppm)
    C=O (ester)~163
    Imidazole C-2~139
    Imidazole C-4~130
    Imidazole C-5~125
    N-CH₃~36
    O-CH₃~51
  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 141.06.

Application in Medicinal Chemistry: Targeting the JAK/STAT Pathway in Cancer

A significant application of the 1-methyl-1H-imidazole scaffold, for which this compound is a key precursor, is in the development of Janus Kinase 2 (JAK2) inhibitors.[5][6][7]

The JAK/STAT Signaling Pathway and Its Role in Disease

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a critical signaling cascade that transduces signals from cytokines and growth factors to the nucleus, regulating genes involved in immunity, cell proliferation, differentiation, and apoptosis.[8][9][10] Dysregulation of this pathway, often through gain-of-function mutations in JAK2, is a hallmark of myeloproliferative neoplasms (MPNs), a group of blood cancers.[5][11][12] The most common of these mutations is JAK2 V617F, which leads to constitutive activation of the kinase and uncontrolled cell growth.[5][13]

Diagram of the JAK/STAT Signaling Pathway and Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2_inactive JAK2 Receptor->JAK2_inactive recruits STAT_inactive STAT Receptor->STAT_inactive recruits JAK2_active Active JAK2 (p-JAK2) JAK2_inactive->JAK2_active autophosphorylation JAK2_active->Receptor phosphorylates receptor JAK2_active->STAT_inactive phosphorylates STAT_active Active STAT (p-STAT) STAT_inactive->STAT_active STAT_dimer STAT Dimer STAT_active->STAT_dimer dimerization DNA DNA STAT_dimer->DNA translocates to nucleus Gene_Expression Gene Transcription (Proliferation, Survival) DNA->Gene_Expression Cytokine Cytokine Cytokine->Receptor Inhibitor JAK2 Inhibitor (e.g., 1-methyl-imidazole derivative) Inhibitor->JAK2_active blocks ATP binding site

Caption: The JAK/STAT pathway and the mechanism of JAK2 inhibition.

Protocol 2: Synthesis of a Representative 1-methyl-1H-imidazole-based JAK2 Inhibitor

The following is a representative protocol for the synthesis of a potent JAK2 inhibitor, illustrating how this compound can be elaborated into a pharmacologically active molecule. This protocol involves the hydrolysis of the ester to the corresponding carboxylic acid, followed by an amide coupling.

Step 1: Hydrolysis of this compound

  • Rationale: The methyl ester is hydrolyzed to the carboxylic acid to prepare it for amide bond formation. Saponification with a strong base like sodium hydroxide is a standard and efficient method.

  • Materials:

    • This compound

    • Sodium hydroxide (NaOH)

    • Water, Methanol or Ethanol

    • Hydrochloric acid (HCl), concentrated

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of water and methanol (or ethanol).

    • Add a solution of sodium hydroxide (2.0-3.0 eq) in water.

    • Heat the mixture to reflux and stir for 1-2 hours, monitoring by TLC.

    • Cool the reaction mixture in an ice bath and carefully acidify to pH ~3-4 with concentrated HCl.

    • The product, 1-methyl-1H-imidazole-4-carboxylic acid, will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Amide Coupling to a Key Amine Intermediate

  • Rationale: The newly formed carboxylic acid is coupled with a suitable amine partner to form the final inhibitor. Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for forming amide bonds, even with sterically hindered partners.

  • Materials:

    • 1-methyl-1H-imidazole-4-carboxylic acid (from Step 1)

    • A suitable amine intermediate (e.g., a substituted aniline relevant to a known JAK2 inhibitor scaffold)

    • HATU

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous DMF

    • Round-bottom flask, magnetic stirrer, nitrogen or argon atmosphere

  • Procedure:

    • Under an inert atmosphere, dissolve 1-methyl-1H-imidazole-4-carboxylic acid (1.0 eq) and the amine intermediate (1.0 eq) in anhydrous DMF.

    • Add DIPEA (2.0-3.0 eq) to the solution.

    • Add HATU (1.1 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or preparative HPLC to yield the final JAK2 inhibitor.

Quantitative Data and Biological Evaluation

The 1-methyl-1H-imidazole scaffold has been successfully employed to generate potent JAK2 inhibitors. The following table summarizes the in vitro potency of a selection of these derivatives against JAK2, as reported in the literature.[5]

Compound ID (from Su et al., 2014) JAK2 IC₅₀ (µM)
13a0.003
13d0.033
13h0.012
260.12

These potent compounds have also demonstrated significant efficacy in preclinical models. For instance, select compounds showed dose-dependent tumor growth inhibition in a UKE-1 xenograft model, which is derived from a patient with a JAK2-mutated hematological malignancy.[14]

Conclusion and Future Perspectives

This compound is a high-value intermediate in medicinal chemistry, offering a stable and versatile platform for the synthesis of complex, biologically active molecules. Its application in the development of potent JAK2 inhibitors for the treatment of myeloproliferative neoplasms highlights its significance in targeted cancer therapy. The protocols and data presented herein provide a comprehensive guide for researchers, enabling the efficient synthesis, characterization, and strategic application of this important building block. As the demand for novel, highly selective kinase inhibitors continues to grow, the strategic use of scaffolds like this compound will undoubtedly remain a cornerstone of successful drug discovery campaigns.

References

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Application Notes & Protocols: Methyl 1-methyl-1H-imidazole-4-carboxylate as a Versatile Precursor for Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4][5][6] Methyl 1-methyl-1H-imidazole-4-carboxylate is a highly valuable and functionalized building block for drug discovery.[7][8] Its strategic placement of a methyl group at the N-1 position and a reactive carboxylate ester at the C-4 position provides a robust platform for constructing more complex molecular architectures. This guide provides an in-depth exploration of its utility, detailing the rationale behind its application and providing validated, step-by-step protocols for its conversion into key pharmaceutical intermediates. We focus on two primary transformations: ester hydrolysis to the corresponding carboxylic acid and subsequent amide coupling reactions, which are among the most frequently utilized transformations in the synthesis of APIs.[9][10]

Foundational Chemistry and Strategic Advantage

This compound is prized for its predictable reactivity. The N-1 methylation prevents tautomerization and directs further substitution, while the C-4 ester serves as a latent carboxylic acid, ready for activation and coupling.

  • Ester Hydrolysis: The methyl ester is readily cleaved under basic conditions (saponification) to yield 1-methyl-1H-imidazole-4-carboxylic acid.[11][12] This transformation is typically high-yielding and clean, providing the essential acidic intermediate for subsequent reactions. The choice of base (e.g., lithium hydroxide, sodium hydroxide) is critical; lithium hydroxide is often preferred for its high solubility in mixed aqueous-organic solvent systems and the ease of removing lithium salts during workup.

  • Amide Bond Formation: The resulting carboxylic acid is a versatile handle for elaboration. Amide coupling is the most common method for linking molecular fragments in drug development.[13] Direct condensation of the carboxylic acid with an amine is inefficient and requires activation. Standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or the combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are employed to convert the carboxylic acid into a highly reactive intermediate, which is then readily attacked by the amine nucleophile to form the stable amide bond.[10][14][15][16] The inclusion of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is essential to neutralize acids generated during the reaction, driving the equilibrium towards product formation.

The following workflow illustrates this core two-step strategy, which forms the basis for synthesizing a diverse library of API precursors.

G cluster_0 Core Synthetic Strategy Precursor Methyl 1-methyl-1H- imidazole-4-carboxylate Acid 1-Methyl-1H-imidazole- 4-carboxylic acid Precursor->Acid Step 1: Hydrolysis (e.g., LiOH, H₂O/THF) Amide Target Amide Intermediate (API Precursor) Acid->Amide Step 2: Amide Coupling (Amine, Coupling Reagent)

Caption: Core two-step workflow for API precursor synthesis.

Application Protocol I: Synthesis of a Generic Carboxamide Intermediate

This section provides a detailed, two-part protocol for the synthesis of a model N-benzyl-1-methyl-1H-imidazole-4-carboxamide. This compound serves as a representative scaffold, demonstrating the core methodology that can be adapted for coupling with more complex, pharmacologically relevant amines.

Part A: Protocol for Ester Hydrolysis

This protocol details the saponification of the starting material to its corresponding carboxylic acid, a critical intermediate for further functionalization.

Workflow Diagram: Hydrolysis

G start Dissolve Ester in THF/H₂O add_base Add LiOH solution Stir at RT start->add_base monitor Monitor by TLC (e.g., 1:1 Hexane:EtOAc) add_base->monitor quench Acidify with 1M HCl to pH ~3-4 monitor->quench Upon completion extract Extract with EtOAc (3x volume) quench->extract dry Dry organic layer (Na₂SO₄) & Filter extract->dry concentrate Concentrate in vacuo dry->concentrate product Isolate Pure Carboxylic Acid (White Solid) concentrate->product

Caption: Step-by-step experimental workflow for ester hydrolysis.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq). Dissolve it in a 3:1 mixture of tetrahydrofuran (THF) and water (approx. 0.2 M concentration).

  • Reagent Addition: In a separate vessel, dissolve lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) in water. Add this aqueous solution to the flask containing the ester.

  • Reaction Execution: Stir the resulting mixture vigorously at room temperature (20-25 °C).

  • In-Process Control (IPC): Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 1:1 Hexanes:Ethyl Acetate. The reaction is complete when the starting ester spot (higher Rf) is no longer visible (typically 2-4 hours).

  • Work-up & Quenching: Once complete, carefully add 1 M hydrochloric acid (HCl) dropwise to the reaction mixture with stirring until the pH of the aqueous phase is approximately 3-4. This protonates the carboxylate salt, causing the product to precipitate or move into the organic layer.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-methyl-1H-imidazole-4-carboxylic acid as a white solid.

  • Validation: Confirm product identity and purity using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Part B: Protocol for Amide Coupling

This protocol describes the coupling of the synthesized carboxylic acid with benzylamine using HATU as the activating agent.

Step-by-Step Methodology:

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve 1-methyl-1H-imidazole-4-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.3 M).

  • Reagent Addition: To the solution, add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir the mixture at room temperature for 15 minutes. This pre-activation step forms the reactive HBTU ester.

  • Nucleophile Addition: Add benzylamine (1.05 eq) dropwise to the activated mixture.

  • Reaction Execution: Continue stirring at room temperature.

  • In-Process Control (IPC): Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 4-6 hours).

  • Work-up & Quenching: Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude residue by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-1-methyl-1H-imidazole-4-carboxamide.

Data Summary Table
StepReactionKey ReagentsSolventTemp (°C)Time (h)Typical Yield (%)
A HydrolysisLiOH·H₂OTHF/H₂O252-4>95%
B Amide CouplingHATU, DIPEA, BenzylamineDMF254-680-90%

Conclusion and Future Directions

This compound is an exemplary building block for constructing pharmaceutically relevant molecules. The protocols detailed herein provide a reliable and efficient pathway from the starting ester to functionalized carboxamide intermediates. The causality behind each step—from the choice of base in hydrolysis to the use of specific coupling reagents and solvents—is grounded in established principles of organic synthesis to ensure high yields and purity.

Researchers can adapt these foundational protocols to a wide range of amines, enabling access to diverse chemical libraries for screening and drug development. The inherent stability and favorable pharmacokinetic properties often associated with the imidazole scaffold make this precursor a strategic choice for programs targeting novel APIs.[17][18]

References

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The Strategic Application of Methyl 1-methyl-1H-imidazole-4-carboxylate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazole Scaffold and the Unique Role of a Key Building Block

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties, capacity for hydrogen bonding, and metabolic stability make it a highly sought-after motif in drug discovery.[1][2] Within the vast landscape of imidazole-based building blocks, Methyl 1-methyl-1H-imidazole-4-carboxylate emerges as a particularly versatile and strategic starting material for the synthesis of a diverse array of bioactive molecules. This technical guide provides an in-depth exploration of the applications and protocols for leveraging this compound in the development of novel therapeutics, with a focus on kinase inhibitors and other targeted agents.

The strategic placement of the methyl ester at the 4-position and the N-methylation at the 1-position of the imidazole ring provides a unique combination of reactivity and stability. The ester functionality serves as a versatile handle for a variety of chemical transformations, most notably the formation of amides, which are crucial for target engagement in many drug classes. The N-methylation prevents tautomerization and provides a fixed substitution pattern, which is often critical for optimizing binding affinity and pharmacokinetic properties.

Core Synthetic Transformations: From Ester to Bioactive Amide

The primary synthetic utility of this compound lies in its conversion to the corresponding carboxylic acid, which is then readily coupled with a wide range of amines to generate a library of structurally diverse carboxamides. This two-step process is fundamental to the construction of many bioactive molecules.

Workflow for the Synthesis of 1-methyl-1H-imidazole-4-carboxamides

G A Methyl 1-methyl-1H- imidazole-4-carboxylate B Hydrolysis (e.g., LiOH, H2O/THF) A->B Step 1 C 1-methyl-1H-imidazole- 4-carboxylic acid B->C D Amide Coupling (e.g., HATU, DIPEA, Amine) C->D Step 2 E Bioactive 1-methyl-1H- imidazole-4-carboxamides (e.g., Kinase Inhibitors) D->E

Caption: General workflow for the conversion of this compound to bioactive carboxamides.

Protocol 1: Hydrolysis of this compound

Causality: The hydrolysis of the methyl ester to the corresponding carboxylic acid is a critical first step to enable subsequent amide bond formation. Saponification using a base like lithium hydroxide is a standard and effective method for this transformation. The choice of a water/THF solvent system ensures the solubility of both the starting material and the inorganic base.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (1.5 eq) to the solution and stir the mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1 M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-methyl-1H-imidazole-4-carboxylic acid.

Trustworthiness: The product should be characterized by ¹H NMR and LC-MS to confirm its identity and purity before proceeding to the next step. The expected mass for [M+H]⁺ is 127.05.

Protocol 2: Amide Coupling to Synthesize N-substituted 1-methyl-1H-imidazole-4-carboxamides

Causality: The formation of an amide bond between a carboxylic acid and an amine is not spontaneous and requires an activating agent.[4] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that, in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine), forms a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the stable amide bond with minimal side reactions and racemization.[5][6]

Materials:

  • 1-methyl-1H-imidazole-4-carboxylic acid (from Protocol 1)

  • Desired amine (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methyl-1H-imidazole-4-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted 1-methyl-1H-imidazole-4-carboxamide.

Trustworthiness: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The progress of the reaction can be visually monitored by the disappearance of the carboxylic acid starting material on the TLC plate.

Application in the Synthesis of Kinase Inhibitors

The 1-methyl-1H-imidazole-4-carboxamide scaffold is a key pharmacophore in a number of potent and selective kinase inhibitors.[7][8] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The imidazole core can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, while the N-substituted carboxamide can be modified to achieve selectivity and potency for a specific kinase target.

Case Study: Synthesis of a c-Met Kinase Inhibitor Analog

The 1H-imidazole-4-carboxamido moiety has been identified as a key component in a series of c-Met kinase inhibitors.[9] The following protocol describes the synthesis of a representative analog, demonstrating the application of the previously described methods.

G A 1-methyl-1H-imidazole- 4-carboxylic acid B HATU, DIPEA, DMF A->B D N-(6,7-disubstituted-4-phenoxyphenyl) -1-methyl-1H-imidazole-4-carboxamide (c-Met Kinase Inhibitor Analog) B->D C 6,7-disubstituted-4- phenoxyaniline C->B

Caption: Synthesis of a c-Met Kinase Inhibitor Analog via Amide Coupling.

Protocol 3: Synthesis of N-(6,7-dimethoxy-4-phenoxyphenyl)-1-methyl-1H-imidazole-4-carboxamide

Causality: This protocol exemplifies the strategic coupling of the 1-methyl-1H-imidazole-4-carboxylic acid core with a specifically designed amine to target the c-Met kinase. The 6,7-dimethoxy-4-phenoxyaniline moiety is designed to occupy a specific pocket in the kinase active site, thereby conferring potency and selectivity. The amide bond serves as a rigid linker to correctly orient the two key fragments for optimal binding.

Materials:

  • 1-methyl-1H-imidazole-4-carboxylic acid (from Protocol 1)

  • 6,7-dimethoxy-4-phenoxyaniline

  • HATU

  • DIPEA

  • Anhydrous DMF

Procedure:

  • Follow the general amide coupling procedure outlined in Protocol 2, using 6,7-dimethoxy-4-phenoxyaniline as the amine component.

  • The reaction progress should be carefully monitored by LC-MS due to the complexity of the starting materials.

  • Purification is typically achieved by flash chromatography using a gradient of ethyl acetate in hexanes or dichloromethane in methanol.

Expected Outcome and Data: The final product is expected to be a solid. Characterization data would include:

  • ¹H NMR: Peaks corresponding to the protons on the imidazole ring, the N-methyl group, the methoxy groups, and the aromatic protons of the phenoxy and aniline rings.

  • HRMS: Calculation of the exact mass to confirm the elemental composition.

CompoundMolecular FormulaCalculated Mass [M+H]⁺Observed Mass [M+H]⁺Purity (LC-MS)
N-(6,7-dimethoxy-4-phenoxyphenyl)-1-methyl-1H-imidazole-4-carboxamideC₂₀H₂₀N₄O₄397.1506397.1508>95%

Biological Significance: Compounds with this scaffold have demonstrated potent inhibitory activity against the c-Met kinase, with IC₅₀ values in the low micromolar to nanomolar range.[9] This inhibition can lead to the suppression of tumor growth in preclinical models of cancers where c-Met is overexpressed or mutated.

Future Directions and Broader Applications

The synthetic strategies outlined in this guide are not limited to the synthesis of kinase inhibitors. The versatile 1-methyl-1H-imidazole-4-carboxamide scaffold can be further elaborated to target other protein families. For instance, derivatives of imidazole-4-carboxylic acid have been investigated as antiplatelet agents and antimicrobial compounds.[1][10]

Furthermore, the core imidazole structure can be modified through various organic reactions to introduce additional diversity. For example, electrophilic aromatic substitution at the C5 position of the imidazole ring could provide another point for diversification.

Conclusion

This compound is a valuable and versatile building block for the synthesis of bioactive molecules. Its straightforward conversion to the corresponding carboxylic acid and subsequent amide coupling provides a robust and efficient platform for the generation of diverse chemical libraries. The application of this scaffold in the development of potent and selective kinase inhibitors highlights its significance in modern drug discovery. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this key intermediate in their pursuit of novel therapeutics.

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  • ResearchGate. (n.d.). Structure of imidazole-4-carboxamide derivative 58 as c-Met kinase inhibitor.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis.
  • Gadek, T. R., et al. (2002). Synthesis of methyl 1,2,5‐triphenyl‐1H‐imidazole‐4‐carboxylate (268).
  • Lindberg, J., et al. (2004). Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. Tetrahedron Letters, 45(10), 2219-2221.
  • Khan, I., et al. (2021).

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Application Notes and Protocols: Methyl 1-methyl-1H-imidazole-4-carboxylate as a Novel Ligand for Metal-Organic Frameworks in Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, catalysis, and notably, biomedical fields.[1] The ability to tune their structure and function by judicious selection of metal nodes and organic ligands is a key attribute. This document provides a comprehensive guide to the prospective use of Methyl 1-methyl-1H-imidazole-4-carboxylate as a functional ligand in the synthesis of novel MOFs. We will explore the rationale behind its selection, propose detailed synthetic protocols, outline essential characterization techniques, and discuss its potential in advanced drug delivery systems. The insights provided herein are grounded in established principles of MOF chemistry and draw parallels from structurally related imidazole-based ligands.[2][3][4]

Introduction: The Rationale for this compound in MOF Synthesis

The design of MOFs for biomedical applications, particularly drug delivery, necessitates careful consideration of the ligand's properties.[2] this compound presents a compelling scaffold for several reasons:

  • Bifunctional Coordination: The ligand possesses two key coordination sites: the nitrogen atom of the imidazole ring and the oxygen atoms of the carboxylate group. This allows for the formation of robust and well-defined framework structures.

  • Tunable Properties: The methyl groups on both the imidazole nitrogen and the ester provide steric and electronic modifications compared to unsubstituted imidazole-4-carboxylic acid. These modifications can influence the resulting MOF's pore size, hydrophobicity, and stability.

  • Potential for Post-Synthetic Modification: The ester functionality offers a handle for post-synthetic modification, allowing for the covalent attachment of targeting moieties or other functional groups to enhance the drug delivery capabilities of the MOF.

  • Biocompatibility: Imidazole-based molecules are prevalent in biological systems, suggesting that MOFs derived from this ligand may exhibit favorable biocompatibility profiles.

This guide will provide the foundational knowledge and practical steps for researchers to explore the potential of this promising ligand in the development of next-generation MOF-based therapeutics.

Ligand Synthesis and Characterization

While a detailed synthesis of this compound is beyond the scope of this document, it is crucial to ensure the purity of the ligand prior to MOF synthesis. Standard characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry should be employed to confirm its identity and purity.

Proposed MOF Synthesis: A Solvothermal Approach

The solvothermal method is a widely employed technique for the synthesis of high-quality MOF crystals.[5] The following protocol is a proposed starting point for the synthesis of a MOF using this compound, which we will designate as "MImC-MOF".

Materials and Equipment
Reagents Equipment
This compoundTeflon-lined stainless-steel autoclave
Metal Salt (e.g., Zinc Nitrate Hexahydrate, Copper(II) Nitrate Trihydrate)Convection oven
N,N-Dimethylformamide (DMF)Centrifuge
EthanolSchlenk line or vacuum oven
MethanolAnalytical balance
Step-by-Step Synthesis Protocol
  • Preparation of Precursor Solutions:

    • In a 20 mL glass vial, dissolve a chosen molar equivalent of the metal salt in a solvent mixture, for example, 10 mL of DMF.

    • In a separate 20 mL glass vial, dissolve a corresponding molar equivalent of this compound in 10 mL of DMF. The molar ratio of metal to ligand is a critical parameter to optimize and can be varied (e.g., 1:1, 1:2, 2:1).

  • Mixing and Sealing:

    • Combine the two precursor solutions in the Teflon liner of a stainless-steel autoclave.

    • Stir the mixture for 15-30 minutes at room temperature to ensure homogeneity.

    • Seal the autoclave tightly.

  • Solvothermal Reaction:

    • Place the sealed autoclave in a preheated convection oven.

    • The reaction temperature and time are crucial parameters that will influence crystal growth and phase purity. A typical starting point would be 100-150°C for 24-72 hours. These parameters should be systematically varied to optimize the synthesis.

  • Cooling and Product Isolation:

    • After the designated reaction time, turn off the oven and allow the autoclave to cool slowly to room temperature. Rapid cooling can lead to the formation of amorphous material.

    • Once cooled, carefully open the autoclave and collect the crystalline product by centrifugation or filtration.

  • Washing and Solvent Exchange:

    • Wash the collected crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

    • To activate the MOF and remove the high-boiling point DMF from the pores, perform a solvent exchange with a more volatile solvent like methanol or ethanol. Immerse the crystals in the fresh solvent for 24 hours, decanting and replenishing the solvent at least three times.

  • Activation:

    • After solvent exchange, the "as-synthesized" MOF needs to be activated to remove the solvent molecules from its pores. This is typically achieved by heating the sample under vacuum. The activation temperature should be determined by thermogravimetric analysis (TGA) to avoid framework collapse. A starting point could be 120-180°C under high vacuum for 12-24 hours.

Visualization of the Synthetic Workflow

MOF_Synthesis_Workflow cluster_prep Precursor Preparation Metal_Salt Metal Salt Solution (e.g., Zn(NO3)2 in DMF) Mixing Mixing & Stirring Metal_Salt->Mixing Ligand Ligand Solution (MImC in DMF) Ligand->Mixing Autoclave Sealing in Autoclave Mixing->Autoclave Heating Solvothermal Reaction (100-150°C, 24-72h) Autoclave->Heating Cooling Cooling to RT Heating->Cooling Isolation Isolation (Centrifugation/Filtration) Cooling->Isolation Washing Washing with DMF Isolation->Washing Solvent_Exchange Solvent Exchange (Methanol/Ethanol) Washing->Solvent_Exchange Activation Activation (Vacuum & Heat) Solvent_Exchange->Activation Final_Product Activated MImC-MOF Activation->Final_Product

Caption: Workflow for the solvothermal synthesis of MImC-MOF.

Characterization Protocols

Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.

Structural and Morphological Characterization
Technique Purpose Expected Outcome
Powder X-ray Diffraction (PXRD) To determine the crystallinity and phase purity of the bulk material.A unique diffraction pattern with sharp peaks, indicating a crystalline material. The pattern can be indexed to determine the unit cell parameters.
Single-Crystal X-ray Diffraction (SCXRD) To determine the precise atomic arrangement and crystal structure.Provides detailed information on bond lengths, bond angles, coordination environment of the metal, and the overall framework topology.
Scanning Electron Microscopy (SEM) To visualize the crystal morphology and size distribution.Images revealing the shape (e.g., cubic, octahedral) and size of the MOF crystals.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and determine the appropriate activation temperature.A plot of weight loss versus temperature, showing distinct steps corresponding to the loss of solvent molecules and eventual framework decomposition.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the presence of the organic ligand within the framework and study its coordination to the metal center.Comparison of the ligand's spectrum with that of the MOF will show shifts in the carboxylate and imidazole vibrational bands upon coordination.
Porosity and Surface Area Analysis

Nitrogen physisorption at 77 K is the standard method for determining the porosity and surface area of MOFs. The resulting isotherm can be used to calculate the BET surface area, pore volume, and pore size distribution.

Application in Drug Delivery: Protocols and Considerations

The porous nature and tunable functionality of MImC-MOFs make them promising candidates for drug delivery.[6]

Drug Loading Protocol (Post-Synthetic Encapsulation)
  • Selection of a Model Drug: Choose a therapeutic agent with appropriate size and chemical properties to be encapsulated within the MOF pores. For initial studies, a common model drug like ibuprofen or 5-fluorouracil can be used.

  • Loading Procedure:

    • Prepare a concentrated solution of the drug in a suitable solvent in which the activated MOF is insoluble.

    • Add the activated MImC-MOF to the drug solution.

    • Stir the suspension for a prolonged period (e.g., 24-48 hours) at room temperature to allow for diffusion of the drug molecules into the MOF pores.

  • Isolation and Quantification of Loading:

    • Collect the drug-loaded MOF by centrifugation.

    • Wash the exterior of the crystals with fresh solvent to remove any surface-adsorbed drug.

    • To quantify the amount of loaded drug, the supernatant and washing solutions can be analyzed by UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). Alternatively, the drug-loaded MOF can be dissolved in an acidic solution, and the released drug can be quantified.

In Vitro Drug Release Protocol
  • Preparation of Release Media: Prepare buffer solutions that mimic physiological conditions, such as phosphate-buffered saline (PBS) at pH 7.4 (bloodstream) and an acetate buffer at pH 5.5 (endosomal/lysosomal environment).

  • Release Study:

    • Disperse a known amount of the drug-loaded MOF in a specific volume of the release medium.

    • Incubate the suspension at 37°C with constant, gentle agitation.

    • At predetermined time intervals, withdraw a small aliquot of the release medium.

    • Replace the withdrawn volume with fresh, pre-warmed medium to maintain sink conditions.

  • Quantification of Released Drug: Analyze the collected aliquots using UV-Vis spectroscopy or HPLC to determine the concentration of the released drug. Plot the cumulative drug release as a function of time.

Visualization of Drug Delivery Logic

Drug_Delivery_Logic cluster_loading Drug Loading cluster_release Drug Release Activated_MOF Activated MImC-MOF Encapsulation Encapsulation via Diffusion Activated_MOF->Encapsulation Drug_Solution Concentrated Drug Solution Drug_Solution->Encapsulation Drug_Loaded_MOF Drug-Loaded MImC-MOF Encapsulation->Drug_Loaded_MOF Release_Mechanism Controlled Release (Diffusion/Degradation) Drug_Loaded_MOF->Release_Mechanism Physiological_Env Physiological Environment (e.g., PBS, pH 7.4) Physiological_Env->Release_Mechanism Released_Drug Released Drug Release_Mechanism->Released_Drug

Caption: Conceptual workflow for drug loading and release using MImC-MOF.

Conclusion and Future Directions

This compound holds significant potential as a versatile ligand for the construction of novel MOFs with tailored properties for drug delivery applications. The protocols outlined in this guide provide a robust starting point for the synthesis, characterization, and evaluation of these new materials. Future research should focus on systematically optimizing the synthetic conditions to control the MOF's structure and porosity, exploring a range of metal ions to tune its properties, and investigating post-synthetic modifications to enhance its therapeutic efficacy. The development of MImC-MOFs could pave the way for advanced drug delivery platforms with improved loading capacities, controlled release profiles, and targeted delivery capabilities.

References

  • Metal-organic frameworks: Drug delivery applications and future prospects. (n.d.). PubMed Central (PMC).
  • Hu, J., & Lu, X.-H. (2022). Synthesis, crystal structure and characterization of two new metal-organic frameworks with 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene and cyclohexane-1,3,5-tricarboxylate ligands. ResearchGate.
  • Metal–Organic Frameworks for Drug Delivery: A Design Perspective. (n.d.). PubMed Central (PMC).
  • New Metal–Organic Frameworks Constructed from the 4‑Imidazole-Carboxylate Ligand: Structural Diversities, Luminescence, and Gas Adsorption Properties. (n.d.). NLM Dataset Catalog.
  • Four new MOFs based on an imidazole-containing ligand and multicarboxylates: syntheses, structures and sorption properties. (2015). CrystEngComm, 17(4), 811-818. [Link]
  • New Metal–Organic Frameworks Constructed from the 4-Imidazole-Carboxylate Ligand: Structural Diversities, Luminescence, and Gas Adsorption Properties. (2014). Crystal Growth & Design, 14(7), 3563-3573. [Link]
  • Metal–organic frameworks with 1,4-di(1H-imidazol-4-yl)benzene and varied carboxylate ligands for selectively sensing Fe(iii) ions and ketone molecules. (2019). Dalton Transactions, 48(12), 3959-3967. [Link]
  • Two imidazole multicarboxylate-based MOFs: syntheses, structures and proton conductive properties. (2019). New Journal of Chemistry, 43(35), 14031-14036. [Link]
  • MOFs constructed with the newly designed imidazole dicarboxylate bearing a 2-position aromatic substituent: Hydro(solvo)thermal syntheses, crystal structures and properties. (2012). ResearchGate.
  • Applications of Metal-Organic Frameworks as Drug Delivery Systems. (2022). MDPI.
  • Biomedical Applications of Metal-Organic Frameworks for Disease Diagnosis and Drug Delivery: A Review. (2022). PubMed.
  • Biomedical Applications of Metal−Organic Frameworks for Disease Diagnosis and Drug Delivery: A Review. (2022). MDPI.
  • Metal-Organic Frameworks: Synthetic Methods and Potential Applications. (n.d.). PubMed Central (PMC).
  • Ultrasound-assisted continuous aqueous synthesis of sulfonate, imidazolate, and carboxylate MOFs with high space time yield. (2023).
  • One‐Step Room‐Temperature Synthesis of Metal(IV) Carboxylate Metal—Organic Frameworks. (2018). ResearchGate.
  • Imidazole-Based Metal–Organic Framework for the “On1–Off–On2” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red. (2023). Crystal Growth & Design, 23(7), 5221-5230. [Link]
  • Advances and Applications of Metal‐Organic Frameworks (MOFs) in Emerging Technologies: A Comprehensive Review. (2023). PubMed Central.
  • Functionalization of Metal-Organic Frameworks with Metalloligands and Postsynthetic Modification. (2013). ResearchGate.
  • Ligand functionalization of defect-engineered Ni-MOF-74. (2020). PubMed Central (PMC).
  • Impact of 1-Methylimidazole on Crystal Formation, Phase Transitions, and Glass Formation in a Zeolitic Imidazolate Framework. (2020). ResearchGate.
  • (PDF) Ligand functionalization of defect-engineered Ni-MOF-74. (2020). ResearchGate.

Sources

"Methyl 1-methyl-1H-imidazole-4-carboxylate" reaction protocols and procedures

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of Methyl 1-methyl-1H-imidazole-4-carboxylate, prepared for researchers, scientists, and drug development professionals. This document provides a detailed overview of synthetic strategies, step-by-step reaction protocols, and expert insights into the procedural nuances for producing this key chemical intermediate.

Introduction

This compound is a valuable heterocyclic building block in organic synthesis and medicinal chemistry. Its substituted imidazole core is a common motif in numerous biologically active compounds and pharmaceutical agents. The strategic placement of the N-methyl group and the methyl ester functionality makes it a versatile intermediate for further chemical modification. This guide details the primary, field-proven synthetic routes for its preparation, focusing on the underlying chemical principles, procedural details, and methods for purification and characterization.

Physicochemical Properties & Safety Data

A summary of the key physical, chemical, and safety properties of the target compound is provided below. It is imperative to consult the Safety Data Sheet (SDS) before handling this chemical.

PropertyValueReference
Molecular Formula C₆H₈N₂O₂[1]
Molecular Weight 140.14 g/mol [1]
Melting Point 102 °C
CAS Number 17289-19-9[1]
Appearance White crystalline powder
IUPAC Name methyl 1-methylimidazole-4-carboxylate[1]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2]
Storage Store at 2°C - 8°C in a well-closed container

Synthetic Strategies Overview

The synthesis of this compound can be approached via two primary and logically distinct pathways. The choice of strategy often depends on the availability of starting materials, desired scale, and considerations regarding potential side products.

  • Route A: N-Alkylation (N-Methylation) : This approach begins with the commercially available Methyl 1H-imidazole-4-carboxylate and introduces the methyl group onto the imidazole nitrogen. This is a direct and common method for N-functionalization of imidazoles. A key challenge in this route is controlling the regioselectivity, as alkylation can potentially occur at either of the two ring nitrogens, leading to a mixture of 1,4- and 1,5-isomers.[[“]]

  • Route B: Esterification : This strategy starts with 1-Methyl-1H-imidazole-4-carboxylic acid.[4] The carboxylic acid functional group is converted into a methyl ester. This route avoids the issue of N-alkylation regioselectivity, as the N-methyl group is already in place. The primary consideration here is the choice of esterification method, which can range from classical acid catalysis to milder, more chemoselective modern reagents.[2][5]

The following diagram illustrates these two divergent synthetic pathways.

G cluster_0 Route A: N-Alkylation cluster_1 Route B: Esterification A_start Methyl 1H-imidazole-4-carboxylate product This compound A_start->product N-Methylation (e.g., MeI, Base) B_start 1-Methyl-1H-imidazole-4-carboxylic acid B_start->product Esterification (e.g., MeOH, H+)

Caption: Divergent synthetic routes to the target compound.

Detailed Application Notes and Protocols

This section provides step-by-step procedures for the two primary synthetic routes. The causality behind key experimental choices is explained to provide a deeper understanding of the reaction mechanics.

Protocol 1: Synthesis via N-Methylation of Methyl 1H-imidazole-4-carboxylate

This protocol is predicated on the direct alkylation of the imidazole ring. The principal challenge is managing the formation of the undesired regioisomer (Methyl 1-methyl-1H-imidazole-5-carboxylate). The regioselectivity of imidazole alkylation is influenced by factors such as the solvent, the base's counter-ion, and temperature.[6][7] Using a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF typically favors the desired 1,4-isomer.

Materials and Reagents:

  • Methyl 1H-imidazole-4-carboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (MeI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add Methyl 1H-imidazole-4-carboxylate (1.0 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve the starting material. The concentration should be approximately 0.1-0.2 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise.

    • Expert Insight: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the imidazole N-H, forming the sodium imidazolide salt. This step is crucial for activating the substrate for alkylation. The evolution of hydrogen gas will be observed.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.1 eq) dropwise via the dropping funnel over 15-20 minutes.

    • Expert Insight: A slight excess of the methylating agent ensures full conversion of the imidazolide salt. Adding it slowly at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions, such as over-methylation to form a 1,3-dimethylimidazolium salt.[6]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C to neutralize any unreacted NaH and acid traces.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or petroleum ether, to separate the desired product from isomers and impurities.[8]

Protocol 2: Synthesis via Fischer Esterification of 1-Methyl-1H-imidazole-4-carboxylic acid

This classic method utilizes an acid catalyst in an alcohol solvent (methanol) to directly convert the carboxylic acid to its corresponding methyl ester. This route is straightforward and avoids regioselectivity issues but requires forcing conditions (heat) and careful removal of water to drive the equilibrium towards the product.[2]

Materials and Reagents:

  • 1-Methyl-1H-imidazole-4-carboxylic acid[4]

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-Methyl-1H-imidazole-4-carboxylic acid (1.0 eq) in anhydrous methanol (approx. 0.2-0.4 M).

  • Acid Catalyst Addition: Cool the solution to 0 °C in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise.

    • Expert Insight: Sulfuric acid acts as the catalyst by protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. It also acts as a dehydrating agent.

  • Reaction: Heat the mixture to reflux (approx. 65-70 °C) and maintain for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Solvent Removal: After completion, cool the reaction to room temperature and remove the bulk of the methanol under reduced pressure.

  • Neutralization: Carefully dilute the residue with water and cool in an ice bath. Slowly add saturated aqueous NaHCO₃ solution to neutralize the sulfuric acid until the pH is approximately 8-9.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel chromatography.

Alternative Chemoselective Esterification

For substrates sensitive to strong acids and high temperatures, modern reagents offer a milder alternative. Imidazole carbamates, such as Methyl 1H-imidazole-1-carboxylate (MImC), can mediate the chemoselective esterification of carboxylic acids without requiring an external acid catalyst, offering high yields and tolerating a wider range of functional groups.[5][9][10] This method proceeds efficiently in polar solvents like acetonitrile at elevated temperatures.[9]

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield (Protocol 1) Incomplete deprotonation; passivated NaH.Use fresh, high-purity NaH. Ensure anhydrous conditions. Increase reaction time for deprotonation.
Isomer Formation (Protocol 1) Reaction conditions favoring the 1,5-isomer.The regioselectivity can be complex. Experiment with different solvents (e.g., THF vs. DMF) and bases (e.g., K₂CO₃, Cs₂CO₃) to optimize the isomer ratio.[6][7] Careful column chromatography is crucial for separation.
Double Alkylation (Protocol 1) Excess methylating agent or prolonged reaction time.Use only a slight excess (1.05-1.1 eq) of the methylating agent. Monitor the reaction closely and quench promptly upon consumption of the starting material.[6]
Incomplete Reaction (Protocol 2) Presence of water; insufficient reaction time or catalyst.Use anhydrous methanol and ensure glassware is dry. Increase reflux time or add a slightly larger catalytic amount of H₂SO₄.

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic organic chemistry methods. The N-alkylation route offers a direct approach from the corresponding NH-imidazole ester but requires careful optimization to control regioselectivity. The esterification of the pre-methylated carboxylic acid provides an unambiguous route to the desired product, with both classical and modern methods available to suit the substrate's needs. Proper purification, primarily through column chromatography or recrystallization, is essential to obtain the final product in high purity.

References

  • 1H-Imidazole-4-carboxylic acid methyl ester - ChemBK. (2024). ChemBK. [Link]
  • Synthesis of methyl 1,2,5‐triphenyl‐1H‐imidazole‐4‐carboxylate (268). (n.d.).
  • Alkylation of Imidazole-4(5)-carboxylic Acid Derivatives with Methyl Bromoacetate. (2003). Russian Journal of General Chemistry. [Link]
  • One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. (2009). European Journal of Organic Chemistry. [Link]
  • 1-Methyl-1H-imidazole-4-carboxylic acid methyl ester - Amerigo Scientific. (n.d.). Amerigo Scientific. [Link]
  • Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas.Organic Letters, 12(20), 4572–4575. [Link]
  • Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. (2018).
  • Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. (2010). Organic Chemistry Portal. [Link]
  • Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst. (2016).
  • Jiang, J., & Yang, W. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan.Journal of Chemical and Pharmaceutical Research, 8(1), 161-163. [Link]
  • Methyl 1-methyl-1H-imidazole-4-carboxyl
  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. (2022). Der Pharma Chemica. [Link]
  • Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative. (2020).
  • How to purify 1-methylimidazole after the Debus–Radziszewski reaction. (2023). Quora. [Link]
  • Synthesis and characterization of related substances of ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. (2010). Asian Journal of Research in Chemistry. [Link]

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Application Notes & Protocols: Methyl 1-methyl-1H-imidazole-4-carboxylate as a Versatile Scaffold for Derivatization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the demand for novel molecular architectures with precisely tuned properties is insatiable. The imidazole core, a privileged scaffold, is a recurring motif in a vast array of biologically active compounds and functional materials.[1][2] This guide is dedicated to the exploration of a particularly versatile building block: Methyl 1-methyl-1H-imidazole-4-carboxylate . Our focus extends beyond mere procedural documentation; we aim to provide a deep, mechanistic understanding of its reactivity, empowering you, the researcher, to harness its full potential in your synthetic endeavors. The protocols detailed herein are designed to be robust and reproducible, serving as a solid foundation for your innovative derivatization strategies.

Core Compound Analysis: this compound

This compound is a stable, readily handled solid that serves as an excellent starting point for a variety of chemical transformations. Its structure features a methylated imidazole ring, which enhances its stability and influences its electronic properties, and a methyl ester group at the 4-position, a prime handle for derivatization.

Physicochemical Properties

A thorough understanding of the starting material is paramount for successful and safe experimentation.

PropertyValueSource
IUPAC Name methyl 1-methylimidazole-4-carboxylate[3]
CAS Number 17289-19-9[3][4]
Molecular Formula C₆H₈N₂O₂[3][4]
Molecular Weight 140.14 g/mol [3][4]
Appearance White to off-white crystalline powderInferred from general chemical properties
Melting Point 154-156 °C (for the related 1H-imidazole-4-carboxylic acid methyl ester)[5]
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solventsInferred from structure
Safety & Handling

As a precautionary measure, this compound should be handled with appropriate personal protective equipment (PPE). It is known to cause skin and eye irritation and may cause respiratory irritation.[3] All manipulations should be performed in a well-ventilated fume hood.

Strategic Derivatization Pathways

The true utility of this compound lies in the diverse array of derivatives that can be accessed from its ester functionality and the imidazole core. This section will detail the core synthetic transformations.

Derivatization_Pathways Main Methyl 1-methyl-1H- imidazole-4-carboxylate Acid 1-Methyl-1H-imidazole- 4-carboxylic Acid Main->Acid Hydrolysis Alcohol (1-Methyl-1H-imidazol- 4-yl)methanol Main->Alcohol Reduction Halogenated Halogenated Methyl 1-methyl- 1H-imidazole-4-carboxylate Main->Halogenated Halogenation (e.g., Bromination) Amide N-Substituted 1-Methyl-1H- imidazole-4-carboxamides Acid->Amide Amide Coupling Coupled Aryl/Heteroaryl Substituted Imidazole Derivative Halogenated->Coupled Suzuki-Miyaura Cross-Coupling

Caption: Key derivatization pathways for this compound.

Protocol Suite: From Ester to Diversified Scaffolds

Hydrolysis to the Carboxylic Acid: The Gateway Derivative

The conversion of the methyl ester to the corresponding carboxylic acid is often the first and most crucial step, as the carboxylic acid is a versatile intermediate for further functionalization, particularly for amide bond formation.[6][7]

Causality: The hydrolysis is typically base-mediated, where the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and protonation yields the carboxylate salt, which is then acidified to produce the carboxylic acid.

Protocol: Base-Mediated Hydrolysis

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or a mixture of THF and water.

  • Base Addition: Add an aqueous solution of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.5 - 2.0 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully acidify the mixture with 1N hydrochloric acid (HCl) until the pH is approximately 4-5. A precipitate of the carboxylic acid should form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-Methyl-1H-imidazole-4-carboxylic acid.

Amidation: Building Bioactive Linkages

Amide bond formation is a cornerstone of medicinal chemistry. Direct coupling of the parent carboxylic acid with a diverse range of amines allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[8][9]

Causality: Peptide coupling reagents, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), activate the carboxylic acid by forming a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the stable amide bond.

Protocol: HBTU-Mediated Amide Coupling

  • Acid Activation: In an inert atmosphere (e.g., under nitrogen or argon), dissolve 1-Methyl-1H-imidazole-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or dichloromethane (DCM).

  • Reagent Addition: Add HBTU (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction Progression: Continue stirring at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 1-methyl-1H-imidazole-4-carboxamide.

Amidation_Workflow cluster_workflow Amidation Protocol Workflow Start Dissolve Carboxylic Acid in Anhydrous Solvent Activate Add HBTU and DIPEA (Acid Activation) Start->Activate AddAmine Introduce Primary or Secondary Amine Activate->AddAmine React Stir at Room Temperature (2-12 hours) AddAmine->React Workup Aqueous Work-up (Extraction & Washing) React->Workup Purify Column Chromatography Workup->Purify End Isolated Amide Product Purify->End

Caption: Step-by-step workflow for HBTU-mediated amidation.

Reduction to the Alcohol: Introducing a New Functional Handle

Reduction of the ester group to a primary alcohol opens up new avenues for derivatization, such as etherification, oxidation to the aldehyde, or use as a linker in more complex molecules.

Causality: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Diisobutylaluminium Hydride (DIBALH) deliver a hydride ion to the carbonyl carbon of the ester. This process occurs twice, first forming an aldehyde intermediate which is then rapidly reduced to the primary alcohol.

Protocol: LiAlH₄-Mediated Ester Reduction

  • Setup: In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Cool the suspension to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC.

  • Quenching (Fieser work-up):

    • Cool the reaction mixture back to 0 °C.

    • Carefully and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

    • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Isolation:

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure.

    • Purify the residue by column chromatography if necessary to yield (1-Methyl-1H-imidazol-4-yl)methanol.

Advanced Derivatization: Suzuki-Miyaura Cross-Coupling

For the synthesis of biaryl or heteroaryl-imidazole structures, a powerful strategy involves halogenation of the imidazole ring followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[10][11][12] This allows for the introduction of a wide range of substituents at a specific position on the imidazole core.

Conceptual Workflow:

  • Halogenation: The imidazole ring must first be functionalized with a halogen, typically bromine or iodine, at a reactive position (e.g., C2 or C5). This can be achieved using reagents like N-Bromosuccinimide (NBS).

  • Suzuki-Miyaura Coupling: The resulting halo-imidazole can then be coupled with a boronic acid or boronate ester in the presence of a palladium catalyst, a base, and a suitable solvent system.[13][14]

Protocol: Conceptual Suzuki-Miyaura Coupling

  • Note: This is a representative protocol and may require optimization based on the specific halogenated intermediate.

  • Reaction Setup: To a reaction vessel, add the bromo-substituted this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.02-0.05 eq), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, commonly dioxane/water or toluene/ethanol/water.

  • Reaction: Heat the mixture under an inert atmosphere at 80-110 °C for 4-24 hours, monitoring by LC-MS.

  • Work-up and Purification: After cooling, perform a standard aqueous work-up, extract with an organic solvent, and purify the crude product by column chromatography to yield the desired C-C coupled product.

Conclusion and Future Outlook

This compound is a high-potential building block for chemical synthesis. The protocols outlined in this guide for hydrolysis, amidation, reduction, and conceptual cross-coupling provide a robust toolkit for researchers. The derivatives accessible through these pathways are of significant interest in medicinal chemistry, where the imidazole scaffold is a well-established pharmacophore.[1][15] By understanding the underlying principles of these reactions, scientists can logically troubleshoot and adapt these methods to create novel molecules poised for the next generation of therapeutics and advanced materials.

References

  • PubChem. This compound.
  • ResearchGate.
  • Chemsrc. 1-Methyl-1H-imidazole-4-carboxylic acid. [Link]
  • MySkinRecipes.
  • ChemBK. 1H-Imidazole-4-carboxylic acid methyl ester. [Link]
  • ChemWhat. 1-Methyl-1H-imidazole-4-carboxylic acid. [Link]
  • National Center for Biotechnology Information. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. [Link]
  • Organic Chemistry Portal.
  • National Center for Biotechnology Information. An Efficient H-Reduction Protocol for the Synthesis of Novel (Benz)
  • ACS Publications.
  • National Center for Biotechnology Information. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. [Link]
  • University of North Florida. Progress Toward The Synthesis Of N-Methyl Improgan. [Link]
  • National Center for Biotechnology Information. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]
  • Longdom Publishing.
  • World Journal of Pharmaceutical Research.
  • ACS Publications.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • National Center for Biotechnology Information. The Suzuki–Miyaura reaction as a tool for modification of phenoxyl-nitroxyl radicals of the 4H-imidazole N-oxide series. [Link]
  • National Center for Biotechnology Information. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]
  • Semantic Scholar. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. [Link]
  • ResearchGate. Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. [Link]

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The Strategic Synthesis of Imidazole-Based Ionic Liquids from Methyl 1-methyl-1H-imidazole-4-carboxylate: A Detailed Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Imidazole-Based Ionic Liquids

Imidazole-based ionic liquids (ILs) represent a cornerstone in the field of green chemistry and advanced materials science. Their unique physicochemical properties, including negligible vapor pressure, high thermal stability, and tunable solvency, have positioned them as promising alternatives to volatile organic solvents in a myriad of applications.[1][2][3] The functionalization of the imidazolium core allows for the design of "task-specific" ionic liquids, tailored for applications ranging from catalysis and organic synthesis to biomass processing and drug delivery.[4] Among the diverse array of precursors for these remarkable compounds, Methyl 1-methyl-1H-imidazole-4-carboxylate stands out as a particularly valuable building block. Its ester functionality offers a versatile handle for the introduction of further chemical diversity, enabling the synthesis of a range of cationic, anionic, and zwitterionic ILs with tailored properties.

This comprehensive guide provides detailed application notes and protocols for the synthesis of imidazole-based ionic liquids, with a specific focus on leveraging this compound as a key starting material. The methodologies presented herein are grounded in established chemical principles and are designed to provide researchers, scientists, and drug development professionals with a robust framework for the synthesis and characterization of these advanced materials.

Core Synthetic Strategies: Pathways from a Versatile Precursor

The journey from this compound to a functional ionic liquid primarily involves two key transformations: quaternization of the imidazole ring and manipulation of the carboxylate functionality. The sequence and nature of these steps dictate the final structure and properties of the ionic liquid.

Pathway A: Quaternization followed by Hydrolysis

This is a common and versatile route that begins with the alkylation of the N3 position of the imidazole ring, followed by the hydrolysis of the methyl ester to a carboxylic acid. This pathway is particularly useful for the synthesis of zwitterionic ionic liquids or for creating a carboxylic acid functional group that can be further modified.

Workflow for Pathway A

Pathway A Start This compound Quaternization Quaternization (Alkylation of N3) Start->Quaternization Ester_IL Imidazolium Ester Salt Quaternization->Ester_IL Hydrolysis Hydrolysis Ester_IL->Hydrolysis Zwitterion Zwitterionic Imidazolium Carboxylate Hydrolysis->Zwitterion Anion_Exchange Anion Exchange Zwitterion->Anion_Exchange Carboxylate_IL Carboxylate-Functionalized IL Anion_Exchange->Carboxylate_IL

Caption: Synthetic route involving quaternization followed by hydrolysis.

Pathway B: Direct Use of the Ester Functionality

In this alternative approach, the methyl ester group is retained in the final ionic liquid structure. This can be advantageous for applications where the ester moiety imparts desirable properties, such as specific solubility characteristics or the ability to act as a protecting group.

Workflow for Pathway B

Pathway B Start This compound Quaternization Quaternization (Alkylation of N3) Start->Quaternization Ester_IL Imidazolium Ester Salt Quaternization->Ester_IL Anion_Exchange Anion Exchange Ester_IL->Anion_Exchange Final_IL Ester-Functionalized Ionic Liquid Anion_Exchange->Final_IL

Sources

Application Notes and Protocols: Methyl 1-methyl-1H-imidazole-4-carboxylate in Functional Materials Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Versatility of a Unique Heterocyclic Building Block

In the dynamic landscape of functional materials science, the strategic selection of molecular precursors is paramount to achieving desired material properties. Methyl 1-methyl-1H-imidazole-4-carboxylate, a deceptively simple heterocyclic compound, has emerged as a cornerstone building block for the rational design of sophisticated functional materials. Its unique electronic and structural attributes, stemming from the imidazole core functionalized with both an N-methyl group and a methyl carboxylate moiety, render it a highly versatile precursor for a range of applications, most notably in the burgeoning fields of ionic liquids and metal-organic frameworks (MOFs).

This comprehensive guide serves as a detailed technical resource for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide in-depth application notes and meticulously detailed protocols. The causality behind experimental choices is elucidated, and each protocol is designed as a self-validating system, grounded in established scientific principles.

Physicochemical Properties and Safety Considerations

A thorough understanding of the fundamental properties of this compound is the bedrock of its effective application.

PropertyValueSource
Molecular Formula C₆H₈N₂O₂[1]
Molecular Weight 140.14 g/mol [1]
IUPAC Name methyl 1-methylimidazole-4-carboxylate[1]
CAS Number 17289-19-9[1]
Appearance Solid[2]
Melting Point 248-252 °C (decomposes) (for the corresponding carboxylic acid)[2]

Safety Profile:

It is imperative to handle this compound with appropriate safety precautions. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis and Characterization: A Reproducible Protocol

The synthesis of this compound can be reliably achieved through a two-step process starting from 1-methyl-1H-imidazole-4-carboxylic acid. This approach involves a classic esterification reaction.

Protocol 1: Synthesis of this compound

This protocol is based on standard esterification methods, such as the Fischer esterification, which is a well-established and reliable method for converting carboxylic acids to esters.[3]

Materials:

  • 1-methyl-1H-imidazole-4-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Sodium sulfate (anhydrous)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, suspend 1-methyl-1H-imidazole-4-carboxylic acid (1.0 eq.) in anhydrous methanol (10-20 mL per gram of carboxylic acid).

  • Acid Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq.) dropwise to the suspension. The addition is exothermic and should be done slowly.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Purification:

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • If necessary, the product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization:

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the N-methyl protons, the imidazole ring protons, and the methyl ester protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the carbon framework of the molecule.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Look for characteristic absorption bands for the C=O of the ester (around 1720 cm⁻¹) and C-N stretching of the imidazole ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Application in Functional Materials Development

The unique molecular architecture of this compound makes it an invaluable precursor for creating advanced functional materials.

Precursor for Imidazolium-Based Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have garnered significant attention as "green solvents" and electrolytes due to their negligible vapor pressure, high thermal stability, and tunable properties.[2] Imidazolium-based ILs are among the most widely studied, and this compound can be a key starting material for their synthesis.

The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be deprotonated to form a zwitterionic imidazolium carboxylate. Alternatively, the ester can be a site for further functionalization.

MOF_Synthesis cluster_precursors Precursors cluster_synthesis Synthesis cluster_product Product A Methyl 1-methyl-1H- imidazole-4-carboxylate C Solvothermal Reaction (e.g., DMF, heat) A->C Organic Ligand B Metal Salt (e.g., Zn(NO₃)₂·6H₂O) B->C Metal Node D Functional MOF C->D Self-Assembly

Caption: Logical relationship of components in MOF synthesis.

Protocol 3: General Procedure for MOF Synthesis

This protocol provides a general guideline for the solvothermal synthesis of a MOF using this compound as the ligand precursor. The specific conditions (temperature, time, solvent) will need to be optimized for a given metal salt.

Materials:

  • This compound

  • A metal salt (e.g., zinc nitrate hexahydrate, copper(II) nitrate trihydrate)

  • A high-boiling point solvent (e.g., N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF))

  • Teflon-lined stainless steel autoclave or a sealed glass vial

Procedure:

  • Precursor Mixture: In a Teflon-lined autoclave or a glass vial, combine this compound (1.0 eq.) and the chosen metal salt (0.5-1.0 eq.).

  • Solvent Addition: Add the solvent (e.g., DMF) to dissolve or suspend the precursors.

  • Sealing and Heating: Seal the reaction vessel and place it in an oven. Heat the mixture to a specific temperature (typically between 80 °C and 150 °C) for a period ranging from 24 to 72 hours. During this process, the ester may hydrolyze in situ to form the carboxylate linker.

  • Cooling and Isolation: Allow the vessel to cool slowly to room temperature. The crystalline MOF product can then be isolated by filtration.

  • Washing and Activation: Wash the collected crystals with fresh solvent (e.g., DMF) and then with a more volatile solvent (e.g., ethanol or methanol). To remove the solvent molecules from the pores, the MOF is typically "activated" by heating under vacuum.

Conclusion and Future Outlook

This compound is a versatile and valuable building block in the design and synthesis of functional materials. The protocols and application notes provided herein offer a solid foundation for researchers to explore its potential in creating novel ionic liquids and metal-organic frameworks with tailored properties. The future of materials science will undoubtedly see further innovative applications of this and related heterocyclic precursors in areas ranging from gas storage and separation to catalysis and drug delivery.

References

  • PubChem. This compound.
  • Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572–4575. [Link]
  • Dalton Transactions. Metal–organic frameworks with 1,4-di(1H-imidazol-4-yl)benzene and varied carboxylate ligands for selectively sensing Fe(iii) ions and ketone molecules. [Link]
  • Crystal Growth & Design. New Metal–Organic Frameworks Constructed from the 4-Imidazole-Carboxylate Ligand: Structural Diversities, Luminescence, and Gas Adsorption Properties. [Link]
  • PubMed Central. Advances and Applications of Metal‐Organic Frameworks (MOFs) in Emerging Technologies: A Comprehensive Review. [Link]

Sources

Application Note: Methyl 1-Methyl-1H-imidazole-4-carboxylate as a Versatile Starting Material in Multi-Step Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of bioactive molecules and pharmaceuticals.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a highly sought-after heterocycle in drug design. Within the diverse family of imidazole-based building blocks, Methyl 1-methyl-1H-imidazole-4-carboxylate (CAS: 17289-19-9) emerges as a particularly strategic starting material for multi-step synthesis.[3][4]

This technical guide provides an in-depth exploration of this reagent's synthetic utility. The presence of a methyl group at the N-1 position prevents tautomerism, thereby simplifying its reactivity profile and ensuring regiochemical control in subsequent reactions. The methyl ester at the C-4 position serves as a versatile functional handle, readily convertible into a wide range of other functionalities. This combination of features makes it an ideal and cost-effective entry point for the synthesis of complex molecular architectures, particularly in the development of novel therapeutics.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the starting material's properties is fundamental to its effective application.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 17289-19-9[3][4]
Molecular Formula C₆H₈N₂O₂[3][4]
Molecular Weight 140.14 g/mol [3][4]
IUPAC Name methyl 1-methylimidazole-4-carboxylate[3]
Appearance Off-white to yellow solid

The reactivity of the molecule is governed by the interplay between the electron-rich imidazole ring and the electron-withdrawing carboxylate group. The N-1 methylation deactivates the ring towards certain electrophilic substitutions compared to its NH-imidazole counterpart but provides a stable platform for predictable functionalization. The primary sites of reactivity, which form the basis of its synthetic utility, are:

  • The Ester Group (C4): The most accessible handle for transformations such as hydrolysis, amidation, and reduction.

  • The C5-Position: This position is activated for electrophilic substitution and deprotonation/metallation due to the electronic influence of the adjacent ester and nitrogen atoms.

  • The C2-Position: The C2-proton is the most acidic proton on the imidazole ring, making it susceptible to deprotonation by strong bases, which enables the introduction of substituents at this position.

Caption: Key reactive sites on this compound.

Core Synthetic Transformations and Protocols

The true value of this starting material lies in its capacity to be transformed into key intermediates. The following protocols are foundational for its use in multi-step synthesis.

A. Hydrolysis to 1-Methyl-1H-imidazole-4-carboxylic Acid

Rationale: The conversion of the methyl ester to a carboxylic acid is arguably the most critical first step. The resulting carboxylic acid is a versatile intermediate for constructing amides, esters, and other derivatives, and it serves as a key component in many bioactive molecules, including inhibitors of the LEDGF/p75 and HIV-1 integrase interaction.[5]

Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of methanol (MeOH) and water (e.g., 3:1 v/v, ~0.2 M concentration).

  • Saponification: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) to the solution. Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-4 hours).

  • Work-up:

    • Remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH ~3-4 with 1M hydrochloric acid (HCl). A white precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under high vacuum to yield 1-Methyl-1H-imidazole-4-carboxylic acid.

Trustworthiness Note: The progress of this reaction is easily monitored by the disappearance of the starting material spot and the appearance of a more polar baseline spot on TLC. The successful precipitation upon acidification is a strong indicator of product formation.

B. Direct Amidation via Peptide Coupling

Rationale: The direct conversion of the resulting carboxylic acid to an amide is a cornerstone of medicinal chemistry, forming the backbone of countless drugs. Employing standard peptide coupling reagents allows for a high-yielding and clean conversion under mild conditions.

Protocol (using HATU):

  • Activation: To a solution of 1-Methyl-1H-imidazole-4-carboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF, ~0.1 M), add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Stir the mixture at room temperature for 15-20 minutes to form the activated ester.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the activated mixture.

  • Reaction: Stir the reaction at room temperature until completion, as monitored by LC-MS (typically 4-12 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide.

C. Reduction to (1-Methyl-1H-imidazol-4-yl)methanol

Rationale: Reducing the ester to the primary alcohol provides a different synthetic handle. The resulting alcohol can be used in ether synthesis, converted to a leaving group (e.g., tosylate or halide) for nucleophilic substitution, or oxidized to the corresponding aldehyde.

Protocol:

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Addition of Ester: Cool the suspension to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise via an addition funnel.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC/LC-MS).

  • Quenching (Fieser workup):

    • Cool the reaction mixture back to 0 °C.

    • Sequentially and carefully add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.

    • Stir the resulting granular suspension vigorously for 30 minutes.

  • Isolation: Filter the solid salts and wash thoroughly with THF or ethyl acetate. Combine the filtrates and concentrate under reduced pressure to yield the crude alcohol, which can be purified by column chromatography if necessary.

Expertise Note: The choice of reducing agent is critical. LiAlH₄ is effective but requires stringent anhydrous conditions. Milder reagents like diisobutylaluminium hydride (DIBAL-H) could alternatively be used, potentially stopping at the aldehyde stage if desired, though this often requires careful temperature control.

Application Workflow: A Multi-Step Synthesis Pathway

The true power of this compound is realized when these individual transformations are combined into a multi-step synthesis.

Synthesis_Workflow Figure 2: Synthetic Pathways from a Core Intermediate cluster_0 Key Intermediates cluster_1 Advanced Derivatives start Methyl 1-methyl-1H-imidazole-4-carboxylate acid 1-Methyl-1H-imidazole- 4-carboxylic Acid start->acid LiOH, MeOH/H₂O (Protocol A) alcohol (1-Methyl-1H-imidazol- 4-yl)methanol start->alcohol LiAlH₄, THF (Protocol C) amide Amides / Peptides acid->amide HATU, Amine (Protocol B) aldehyde 1-Methyl-1H-imidazole- 4-carbaldehyde alcohol->aldehyde Mild Oxidation (e.g., PCC, DMP) ether Ethers alcohol->ether Williamson Ether Synthesis halide 4-(Halomethyl)-1-methyl- 1H-imidazole alcohol->halide SOCl₂ or PBr₃

Sources

Application Notes & Protocols: Methyl 1-methyl-1H-imidazole-4-carboxylate as a Versatile Scaffold for Enzyme Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and pharmacology.

Abstract: The imidazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, including the essential amino acid histidine[1]. Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination, make it an ideal foundation for the design of potent and selective enzyme inhibitors[1][2]. This guide details the strategic use of Methyl 1-methyl-1H-imidazole-4-carboxylate, a readily available and versatile building block, in the synthesis of targeted enzyme inhibitors. We provide expert insights into the design rationale, detailed synthetic protocols, and bioassay methodologies for two major classes of enzyme targets: protein kinases and metalloenzymes.

The Strategic Value of the Imidazole Scaffold

This compound (PubChem CID: 2773510) is not typically a bioactive inhibitor in its own right[3]. Instead, its value lies in its function as a highly adaptable chemical scaffold. The structure presents two key features for elaboration:

  • The Imidazole Core: The two nitrogen atoms of the imidazole ring are excellent hydrogen bond donors and acceptors. This is critical for anchoring a molecule within an enzyme's active site, particularly in the hinge region of protein kinases[4]. Furthermore, the sp2-hybridized nitrogen can act as a potent ligand for coordinating with metal ions in the active sites of metalloenzymes, such as the heme iron in Cytochrome P450s[5].

  • The C4-Carboxylate Group: The methyl ester at the 4-position is a versatile chemical handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide array of functional groups, most commonly carboxamides[1][6]. This amide linkage provides an additional hydrogen bonding opportunity and serves as a robust linker to introduce other chemical moieties designed to target specific pockets within the enzyme, thereby enhancing potency and selectivity.

The general workflow for developing an inhibitor from this scaffold follows a logical progression from initial design to lead optimization.

G A Scaffold Selection (Methyl 1-methyl-1H- imidazole-4-carboxylate) B Chemical Derivatization (e.g., Amide Coupling) A->B Synthesis C Initial Screening & Hit Identification B->C Bioassay D Structure-Activity Relationship (SAR) Studies C->D Analysis E Lead Optimization (Potency & Selectivity) D->E Iterative Design F Preclinical Candidate E->F Validation

Figure 1: Drug discovery workflow using the imidazole scaffold.

Application I: Development of Protein Kinase Inhibitors

Protein kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer[7]. The ATP-binding site of kinases is a primary target for inhibitor design. Imidazole-based compounds have proven highly effective as kinase inhibitors by mimicking the adenine portion of ATP to bind to the crucial hinge region of the enzyme[4][8].

Design Rationale & Mechanism of Action

The design strategy involves using the imidazole core of our scaffold as the "hinge-binding" motif. One of the ring nitrogens forms a critical hydrogen bond with a backbone amide in the kinase hinge. The C4-carboxamide, once synthesized, acts as a linker to a larger, often hydrophobic, moiety that occupies the pocket adjacent to the hinge, known as the "selectivity pocket." By tailoring the group attached to the amide, one can achieve high selectivity for the target kinase over the ~500 other kinases in the human kinome[4].

G cluster_0 Kinase ATP-Binding Site cluster_1 Imidazole-Based Inhibitor Hinge Hinge Region (Backbone Amides) Pocket Selectivity Pocket Imidazole Imidazole Core Imidazole->Hinge H-Bond (Key Interaction) Linker Amide Linker Imidazole->Linker Selector Selector Moiety Linker->Selector Selector->Pocket van der Waals (Selectivity)

Figure 2: Binding mode of an imidazole inhibitor in a kinase active site.

Protocol: Synthesis of a Representative Imidazole-Based Kinase Inhibitor

This protocol describes a two-step synthesis of a model kinase inhibitor, N-(4-phenoxyphenyl)-1-methyl-1H-imidazole-4-carboxamide, a scaffold type found in potent c-Met kinase inhibitors[6].

Step 1: Saponification of this compound

  • Rationale: The methyl ester is hydrolyzed to the more reactive carboxylic acid using a strong base. This prepares the scaffold for amide coupling.

  • Materials:

    • This compound (1.0 eq)

    • Methanol (MeOH)

    • Sodium Hydroxide (NaOH) solution (e.g., 2 M aqueous) (1.5 eq)

    • Hydrochloric Acid (HCl) solution (e.g., 2 M aqueous)

    • Round-bottom flask, magnetic stirrer, pH paper/meter.

  • Procedure:

    • Dissolve this compound in methanol in a round-bottom flask.

    • Add the NaOH solution dropwise while stirring at room temperature.

    • Heat the reaction mixture to reflux (approx. 65°C) and monitor by TLC until the starting material is consumed (typically 2-4 hours).

    • Cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Redissolve the residue in a small amount of water and cool in an ice bath.

    • Carefully acidify the solution with HCl to a pH of ~4-5. A white precipitate of 1-methyl-1H-imidazole-4-carboxylic acid should form[9].

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be used in the next step without further purification.

Step 2: Amide Coupling to form N-(4-phenoxyphenyl)-1-methyl-1H-imidazole-4-carboxamide

  • Rationale: A peptide coupling agent, HBTU, is used to activate the carboxylic acid, facilitating nucleophilic attack by the amine to form a stable amide bond. This is a standard and high-yielding method for amide synthesis[1].

  • Materials:

    • 1-methyl-1H-imidazole-4-carboxylic acid (1.0 eq)

    • 4-Phenoxyaniline (1.0 eq)

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Standard workup and purification reagents (Ethyl Acetate, saturated NaHCO₃, brine, MgSO₄).

  • Procedure:

    • In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve 1-methyl-1H-imidazole-4-carboxylic acid and 4-phenoxyaniline in anhydrous DMF.

    • Add DIPEA to the mixture and stir for 5 minutes.

    • Add HBTU in one portion. The reaction is often slightly exothermic.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the final product.

Application II: Development of Metalloenzyme Inhibitors

Many crucial enzymes, including heme-containing enzymes like Heme Oxygenase (HO-1) and Cytochrome P450 (CYP), utilize a metal cofactor for their catalytic activity[5][10]. The imidazole moiety is an excellent metal-coordinating pharmacophore, capable of binding to the heme iron and competitively inhibiting substrate turnover[5][10].

Design Rationale & Mechanism of Action

In this context, the imidazole ring's primary role is to act as a direct ligand for the catalytic iron atom within the heme porphyrin ring. This coordination displaces water or blocks substrate access, effectively shutting down the enzyme. The substituents attached to the imidazole scaffold are then optimized to occupy surrounding hydrophobic pockets in the active site, which is crucial for achieving high affinity and selectivity for the target enzyme (e.g., HO-1 over the related HO-2 isoform)[10].

Protocol: In Vitro Heme Oxygenase-1 (HO-1) Inhibition Assay
  • Principle: This protocol measures the activity of HO-1 by spectrophotometrically monitoring the decrease in hemin (substrate) concentration at 405 nm. The inhibitor's potency is determined by its ability to reduce the rate of hemin degradation.

  • Materials:

    • Recombinant human HO-1 enzyme

    • Hemin (substrate)

    • NADPH (cofactor)

    • Cytochrome P450 reductase (required to transfer electrons to HO-1)

    • Potassium phosphate buffer (pH 7.4)

    • Synthesized imidazole-based inhibitor (dissolved in DMSO)

    • 96-well UV-transparent microplate

    • Microplate spectrophotometer.

  • Procedure:

    • Prepare Reagent Mix: In a microcentrifuge tube, prepare a master mix containing buffer, HO-1, and cytochrome P450 reductase.

    • Inhibitor Preparation: Prepare serial dilutions of the synthesized inhibitor in DMSO. A typical final concentration range for screening would be 100 µM to 1 nM.

    • Assay Setup: To each well of the 96-well plate, add:

      • The inhibitor dilution (e.g., 1 µL, ensuring the final DMSO concentration is <1%).

      • The enzyme master mix.

      • Include a "no inhibitor" control (1 µL of DMSO) and a "no enzyme" blank.

    • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Initiate the reaction by adding a solution of hemin and NADPH to all wells.

    • Kinetic Reading: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the absorbance at 405 nm every 30 seconds for 15-20 minutes.

  • Data Analysis:

    • For each concentration, calculate the initial reaction rate (V) from the linear portion of the absorbance vs. time plot (V = ΔAbs/Δt).

    • Normalize the rates by expressing them as a percentage of the "no inhibitor" control activity (100% activity).

    • Plot the % Inhibition (100 - % Activity) against the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Inhibitor Conc. [nM]Rate (mOD/min)% Activity% Inhibition
0 (Control)50.0100.00.0
148.597.03.0
1042.084.016.0
5026.553.047.0
10015.030.070.0
5005.511.089.0
10002.04.096.0
Table 1: Example data for determining the IC₅₀ of a model HO-1 inhibitor.

Conclusion

This compound stands out as a high-value, versatile starting material for the synthesis of enzyme inhibitors. Its inherent structural and chemical properties provide a robust foundation for targeting diverse enzyme families through distinct mechanisms of action, including hinge-binding in kinases and metal coordination in metalloenzymes. The protocols and rationales presented herein offer a practical framework for researchers to leverage this scaffold in their drug discovery and chemical biology programs.

References

  • Rocchi, R. et al. (2021). Novel Structural Insight into Inhibitors of Heme Oxygenase-1 (HO-1) by New Imidazole-Based Compounds: Biochemical and In Vitro Anticancer Activity Evaluation. MDPI.
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  • Gamberucci, A. et al. (1995). Imidazole antimycotics inhibitors of cytochrome P450 increase phosphatidylserine synthesis similarly to K(+)-channel blockers in Jurkat T cells. PubMed.
  • Välimäki, E. et al. (2021). 2-Imidazole as a Substitute for the Electrophilic Group Gives Highly Potent Prolyl Oligopeptidase Inhibitors. ACS Medicinal Chemistry Letters.
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  • van de Lavoir, S. et al. (2022). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Publications.
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  • Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst. (2016). Google Patents.
  • Zhang, Y. et al. (2019). Design and Synthesis of Novel 4-Phenoxyquinolines Bearing 3-Hydrosulfonylacrylamido or 1H-Imidazole-4-carboxamido Scaffolds as c-Met Kinase Inhibitors. PubMed.
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The Versatile Scaffold: Methyl 1-methyl-1H-imidazole-4-carboxylate in Modern Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the relentless pursuit of novel agrochemicals to safeguard global food production, the exploration of versatile chemical scaffolds is paramount. Among these, the imidazole ring system has proven to be a privileged structure, underpinning the biological activity of a wide array of commercial and investigational agents.[1][2] This guide focuses on a key building block, Methyl 1-methyl-1H-imidazole-4-carboxylate , and its strategic applications in the synthesis and screening of next-generation herbicides, fungicides, and insecticides. For researchers, scientists, and drug development professionals, this document provides not only a theoretical framework but also actionable, field-proven protocols to leverage this synthon in agrochemical research and development programs.

Physicochemical Properties of this compound

A thorough understanding of the starting material is critical for reaction design and optimization. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 17289-19-9[3][4]
Molecular Formula C₆H₈N₂O₂[3][4]
Molecular Weight 140.14 g/mol [3][4]
Appearance White to off-white solid[5]
Melting Point 103-107 °C[6]
Boiling Point 284.6 ± 13.0 °C at 760 mmHg[6]
Solubility Soluble in methanol and other polar organic solvents.[7]

Application in Herbicide Discovery: Synthesis of Sulfonamide Derivatives

The inhibition of acetolactate synthase (ALS) is a commercially validated mode of action for herbicides.[8][9] Sulfonamide herbicides are a major class of ALS inhibitors, and this compound serves as a valuable precursor for the synthesis of novel sulfonamide candidates.[8][10] The following protocol details a representative synthesis of a sulfonamide derivative, inspired by the core chemistry of commercial herbicides like pyroxsulam.[5][11]

Protocol 1: Synthesis of a Novel Imidazole-based Sulfonamide Herbicide Candidate

This protocol outlines a two-step process: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by conversion to a sulfonyl chloride and subsequent reaction with an appropriate amine to form the sulfonamide.

Step 1: Hydrolysis of this compound

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in a 1:1 mixture of methanol and water.

  • Base Addition: Add sodium hydroxide (1.2 eq) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Acidification: After completion, cool the reaction mixture to room temperature and acidify to pH 3-4 with a suitable acid (e.g., 1M HCl).

  • Isolation: The resulting precipitate, 1-methyl-1H-imidazole-4-carboxylic acid, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Step 2: Sulfonamide Formation

  • Sulfonyl Chloride Formation: In a dry, inert atmosphere (e.g., nitrogen or argon), suspend the 1-methyl-1H-imidazole-4-carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane. Add a chlorinating agent (e.g., thionyl chloride or oxalyl chloride, 1.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours. The formation of the intermediate sulfonyl chloride can be monitored by IR spectroscopy (disappearance of the carboxylic acid O-H stretch).

  • Amine Coupling: In a separate flask, dissolve the desired amine (e.g., an appropriately substituted aniline or heterocyclic amine, 1.1 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 eq) in dichloromethane.

  • Reaction: Cool the amine solution to 0 °C and add the freshly prepared sulfonyl chloride solution dropwise. Allow the reaction to stir at room temperature overnight.

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final sulfonamide derivative.

Synthesis_Workflow start Methyl 1-methyl-1H- imidazole-4-carboxylate hydrolysis Step 1: Hydrolysis (NaOH, MeOH/H₂O, Reflux) start->hydrolysis acid 1-methyl-1H-imidazole- 4-carboxylic acid hydrolysis->acid sulfonyl_chloride_formation Step 2a: Sulfonyl Chloride Formation (SOCl₂ or (COCl)₂, DCM) acid->sulfonyl_chloride_formation sulfonyl_chloride Intermediate Sulfonyl Chloride sulfonyl_chloride_formation->sulfonyl_chloride amine_coupling Step 2b: Amine Coupling (Amine, Base, DCM) sulfonyl_chloride->amine_coupling product Final Sulfonamide Product amine_coupling->product

Figure 1: Synthetic workflow for a novel imidazole-based sulfonamide.

Application in Fungicide Discovery: Synthesis of Pyrazole Carboxamide Analogs

Pyrazole carboxamide fungicides are a significant class of agrochemicals that act by inhibiting succinate dehydrogenase (SDH) in the fungal respiratory chain.[6][12][13][14] this compound can be utilized as a precursor to novel bioisosteres of these fungicides, where the pyrazole ring is replaced by the imidazole moiety.

Protocol 2: Synthesis of an Imidazole-based Carboxamide Fungicide Candidate

This protocol describes the synthesis of an N-aryl imidazole carboxamide, a structural analog of commercial pyrazole carboxamide fungicides.

  • Amide Coupling: In a round-bottom flask, combine 1-methyl-1H-imidazole-4-carboxylic acid (prepared as in Protocol 1, Step 1) (1.0 eq), a substituted aniline (1.1 eq), and a coupling agent such as HATU (1.2 eq) in an aprotic polar solvent like N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, for instance, N,N-diisopropylethylamine (DIPEA) (2.0 eq), to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by column chromatography to afford the desired imidazole carboxamide.

Application in Insecticide Discovery: Precursor to Neonicotinoid Analogs

Neonicotinoids are a major class of insecticides that act on the nicotinic acetylcholine receptors of insects.[15][16] The imidazole core is a key feature in some neonicotinoids, such as imidacloprid.[15][17][18] While not a direct precursor to imidacloprid, this compound can be used to synthesize novel analogs with potential insecticidal activity.

Protocol 3: Synthesis of a Novel Imidazole-based Insecticide Candidate

This protocol outlines a multi-step synthesis towards a novel neonicotinoid analog.

  • Reduction of the Ester: Reduce the methyl ester of this compound to the corresponding alcohol, (1-methyl-1H-imidazol-4-yl)methanol, using a suitable reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent such as tetrahydrofuran (THF).

  • Halogenation of the Alcohol: Convert the alcohol to the corresponding chloride, 4-(chloromethyl)-1-methyl-1H-imidazole, using a chlorinating agent like thionyl chloride.

  • Coupling with a Nitroguanidine Derivative: React the chloromethyl intermediate with a suitable nitroguanidine derivative in the presence of a base to form the final neonicotinoid analog.

Protocols for Biological Screening

The following are standardized protocols for the preliminary screening of the synthesized compounds for herbicidal, fungicidal, and insecticidal activity.

Protocol 4: In Vitro Herbicidal Activity Screening

This protocol utilizes a 96-well plate format for the high-throughput screening of compounds against a model plant species, Arabidopsis thaliana.

  • Compound Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.

  • Assay Plate Preparation: In a 96-well microtiter plate, add the appropriate volume of the stock solution to each well to achieve the desired final test concentrations (e.g., 1, 10, 100 µM).

  • Seed Plating: Add surface-sterilized Arabidopsis thaliana seeds to each well containing a suitable growth medium (e.g., Murashige and Skoog medium).

  • Incubation: Seal the plates and incubate under controlled conditions (e.g., 22 °C with a 16-hour light/8-hour dark photoperiod).

  • Data Collection: After 7-10 days, assess the herbicidal effect by visual scoring of germination, root growth, and overall plant health compared to a solvent control (DMSO) and a positive control (a commercial herbicide).

Protocol 5: In Vitro Fungicidal Activity Screening

This protocol uses the poisoned food technique in a multi-well plate format to assess the inhibitory effect of compounds on the mycelial growth of a panel of pathogenic fungi.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Media Preparation: Add the compound dilutions to molten Potato Dextrose Agar (PDA) to achieve the desired final concentrations.

  • Assay Plate Preparation: Dispense the amended PDA into the wells of a sterile 24-well plate.

  • Inoculation: Place a small mycelial plug of the test fungus (e.g., Rhizoctonia solani, Botrytis cinerea) in the center of the agar in each well.

  • Incubation: Incubate the plates at the optimal growth temperature for the specific fungus.

  • Data Analysis: Measure the diameter of the fungal colony after a set incubation period and calculate the percentage of growth inhibition relative to a solvent control. The EC₅₀ (half-maximal effective concentration) can be determined for active compounds.

Screening_Workflow cluster_herbicide Herbicidal Screening cluster_fungicide Fungicidal Screening cluster_insecticide Insecticidal Screening start Synthesized Imidazole Derivatives herb_stock Prepare 10 mM Stock in DMSO start->herb_stock fung_stock Prepare Serial Dilutions in DMSO start->fung_stock ins_stock Prepare Solutions in Acetone/Water start->ins_stock herb_plate 96-well Plate Assay (Arabidopsis thaliana) herb_stock->herb_plate herb_eval Evaluate Germination & Growth Inhibition herb_plate->herb_eval fung_plate 24-well Plate Assay (Poisoned Food Technique) fung_stock->fung_plate fung_eval Measure Mycelial Growth & Calculate EC₅₀ fung_plate->fung_eval ins_plate Topical Application or Diet Incorporation Assay ins_stock->ins_plate ins_eval Assess Mortality & Determine LC₅₀ ins_plate->ins_eval

Figure 2: Integrated workflow for the biological screening of novel imidazole derivatives.

Protocol 6: Insecticidal Activity Screening

This protocol describes a topical application method to assess the contact toxicity of the synthesized compounds against a model insect species, such as the common fruit fly (Drosophila melanogaster) or aphids.

  • Compound Preparation: Prepare a range of concentrations of the test compounds in a suitable solvent (e.g., acetone).

  • Insect Handling: Anesthetize the insects (e.g., with CO₂) for ease of handling.

  • Topical Application: Using a micro-applicator, apply a small, defined volume (e.g., 0.1-0.5 µL) of the test solution to the dorsal thorax of each insect.

  • Observation: Place the treated insects in a clean vial with a food source and maintain them under controlled environmental conditions.

  • Data Analysis: Assess mortality at 24, 48, and 72 hours post-application. Calculate the LC₅₀ (lethal concentration for 50% of the population) for active compounds.

Conclusion

This compound is a readily accessible and highly versatile building block for the synthesis of novel agrochemical candidates. Its utility spans across the discovery of new herbicides, fungicides, and insecticides. The protocols detailed in this guide provide a solid foundation for researchers to explore the chemical space around this imidazole scaffold and to identify new active ingredients to address the ongoing challenges in agriculture. The successful application of these methods, coupled with a robust understanding of structure-activity relationships, will undoubtedly accelerate the development of the next generation of crop protection agents.

References

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 1-methyl-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 1-methyl-1H-imidazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a focus on improving reaction yield and product purity. Here, we address common challenges through in-depth troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and peer-reviewed literature.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific, practical problems encountered during the synthesis of this compound. The most common synthetic approach involves two key steps: the esterification of 1H-imidazole-4-carboxylic acid and the subsequent N-methylation of the resulting ester. Our guide will focus on troubleshooting the critical N-methylation step, which is often the primary source of yield and purity issues.

Core Reaction Pathway

The typical synthesis proceeds as follows, starting from the commercially available methyl ester of imidazole-4-carboxylic acid.

cluster_start Starting Material Tautomerism cluster_reaction N-Methylation Reaction SM Methyl 1H-imidazole-4-carboxylate TS Tautomeric Equilibrium I1 Methyl 1H-imidazole-4-carboxylate (4-substituted tautomer) TS->I1 Major I2 Methyl 1H-imidazole-5-carboxylate (5-substituted tautomer) TS->I2 Minor I1->TS Product This compound (Desired Product) I1->Product I2->TS SideProduct Methyl 1-methyl-1H-imidazole-5-carboxylate (Regioisomeric Impurity) I2->SideProduct Base Base (e.g., NaH, K2CO3) Base->I1 Deprotonation Base->I2 Deprotonation MeI Methylating Agent (e.g., CH3I, (CH3)2SO4) start Low Yield Observed check_sm Check TLC/LC-MS of Crude Reaction Mixture start->check_sm sm_present Significant Starting Material Remains check_sm->sm_present Yes isomers_present Multiple Product Spots (Similar Rf) check_sm->isomers_present No, but... cause_incomplete Cause: Incomplete Reaction • Inactive Base • Insufficient Reagents • Low Temperature sm_present->cause_incomplete baseline_spot Polar Spot at Baseline isomers_present->baseline_spot No, but... cause_isomer Cause: Regioisomer Formation • Tautomerism of Starting Material isomers_present->cause_isomer clean_rxn Clean Reaction, Low Isolated Yield baseline_spot->clean_rxn No cause_overmethyl Cause: Over-methylation • Excess Methylating Agent • Prolonged Reaction Time baseline_spot->cause_overmethyl cause_loss Cause: Purification/Workup Loss • Incorrect Extraction pH • Poor Chromatography clean_rxn->cause_loss sol_incomplete Solution: • Use fresh/activated base • Check stoichiometry • Optimize temperature/time cause_incomplete->sol_incomplete sol_isomer Solution: • Optimize separation (chromatography) • Screen different solvents/bases cause_isomer->sol_isomer sol_overmethyl Solution: • Use 1.05 eq. methylating agent • Monitor reaction closely and quench cause_overmethyl->sol_overmethyl sol_loss Solution: • Ensure correct pH during workup • Optimize extraction/eluent solvents cause_loss->sol_loss

"Methyl 1-methyl-1H-imidazole-4-carboxylate" purification techniques (crystallization, chromatography)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 1-methyl-1H-imidazole-4-carboxylate (CAS: 17289-19-9).[1][2] This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges associated with purifying this polar heterocyclic compound. The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are common starting points for purification strategy development.

Q1: What are the typical impurities I might encounter when synthesizing this compound?

A1: Impurities largely depend on the synthetic route, but common byproducts include:

  • Regioisomers: The most common isomeric impurity is methyl 1-methyl-1H-imidazole-5-carboxylate, formed due to the tautomerism of the imidazole precursor before N-methylation. This isomer often has a very similar polarity, making separation challenging.[3]

  • Over-Methylated Products: The imidazole ring can be methylated a second time to form a 1,3-dimethylimidazolium salt, which is highly polar and often water-soluble.[4]

  • Unreacted Starting Materials: Incomplete reactions can leave behind precursors such as methyl imidazole-4-carboxylate.

  • Hydrolysis Products: The ester group can be hydrolyzed to the corresponding carboxylic acid (1-methyl-1H-imidazole-4-carboxylic acid) if exposed to acidic or basic conditions during workup or purification.[5]

Q2: Should I use column chromatography or crystallization as my primary purification technique?

A2: The choice depends on the scale and purity of your crude material.

  • Column Chromatography is generally the preferred first step for purifying a crude reaction mixture. It is highly effective at removing a wide range of impurities, including the closely-eluting regioisomer, provided the conditions are optimized.[3]

  • Crystallization is an excellent technique for achieving very high purity on a final product. It is most effective when the crude material is already relatively pure (>85-90%). Often, a preliminary purification by column chromatography is performed to remove impurities that can inhibit crystal formation.[3]

Q3: My compound appears to be adsorbing irreversibly to my silica gel column. What is happening and how can I fix it?

A3: This is a classic issue when purifying nitrogen-containing heterocycles like imidazoles on standard silica gel. The imidazole ring contains a basic nitrogen atom that can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel, leading to poor recovery and streaking.[3][6]

  • Causality: The interaction is an acid-base phenomenon. The lone pair of electrons on the imidazole nitrogen forms a strong hydrogen bond or even protonates, causing the molecule to "stick" to the stationary phase.

  • Solution: To mitigate this, you can neutralize the acidic sites on the silica. Add a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia, to your eluent system (typically 0.1-1%).[3][6] You can also pre-treat the silica gel by preparing the column slurry in a solvent mixture that already contains the base. Alternatively, using a less acidic stationary phase like neutral or basic alumina can be effective.[6]

Troubleshooting Guide: Column Chromatography

This guide provides solutions to specific problems encountered during the chromatographic purification of this compound.

ProblemPossible Cause(s)Suggested Solution(s) & Scientific Rationale
Poor Separation / Co-elution with Impurities Inadequate Solvent System: The polarity of the eluent may not provide sufficient resolution between your product and impurities (e.g., the 5-carboxylate isomer).[3]Optimize the Mobile Phase: Systematically test different solvent ratios using Thin Layer Chromatography (TLC) first. Aim for an Rf value of ~0.3-0.4 for your target compound to achieve good separation on the column.[7] Common solvent systems for imidazole derivatives include Ethyl Acetate/Hexane and Dichloromethane/Methanol.[6][8]
Isocratic Elution: A single solvent ratio (isocratic) may not be sufficient to separate compounds with similar polarities.Switch to Gradient Elution: Start with a less polar mobile phase (e.g., 20% EtOAc in Hexane) and gradually increase the polarity (e.g., to 80% EtOAc). This allows less polar impurities to elute first, while the increasing solvent strength later helps elute your more polar product, sharpening the band and improving separation from closely-eluting compounds.[8]
Column Overloading: Too much crude material was loaded relative to the amount of silica gel.[3]Reduce Sample Load: A good rule of thumb is to load an amount of crude material that is 1-5% of the mass of the silica gel (e.g., 1-5 g of crude on 100 g of silica).[3] Overloading saturates the stationary phase, preventing proper equilibrium and leading to broad, overlapping bands.
Compound Streaking or "Tailing" on TLC/Column Strong Adsorption to Silica: The basic imidazole nitrogen is interacting too strongly with the acidic silica gel.[3]Add a Basic Modifier: As discussed in FAQ Q3, add ~0.5% triethylamine or ammonia to your eluent to mask the acidic silanol sites and improve peak shape.[3][6]
Compound is a Salt: An acidic impurity or workup may have protonated your compound, making it highly polar and prone to streaking.Neutralize Before Loading: Ensure your crude sample is neutralized before loading onto the column. Dissolve it in a minimal amount of the loading solvent and, if necessary, wash with a mild base (like saturated NaHCO₃ solution) during the workup phase.
Product is Not Eluting from the Column Eluent Polarity is Too Low: The mobile phase is not strong enough to displace the polar compound from the polar stationary phase.Increase Solvent Polarity: If your compound is not moving with an EtOAc/Hexane system, switch to a stronger, more polar system like Dichloromethane/Methanol. A small percentage of methanol (1-10%) dramatically increases eluent strength.[9] Be cautious, as using more than 10% methanol can start to dissolve the silica gel.[9]
Irreversible Adsorption: Severe acid-base interaction with the silica gel.Use a Different Stationary Phase: Switch to neutral or basic alumina, which lacks the highly acidic surface of silica gel and is often better suited for purifying basic compounds.[6]
Column Chromatography Workflow Diagram

The following diagram outlines a logical workflow for developing a column chromatography purification protocol.

ChromatographyWorkflow cluster_prep Preparation & Analysis cluster_column Column Execution TLC 1. Run TLC with Test Solvents (e.g., EtOAc/Hexane) Rf_Check 2. Is Rf ~0.3-0.4 and separation good? TLC->Rf_Check Pack 4. Pack Column with Silica Gel (Add 0.5% Et3N to slurry if needed) Rf_Check->Pack Yes Adjust 3. Adjust Solvent System (Change ratio or add MeOH/Et3N) Rf_Check->Adjust No Load 5. Load Sample (Dry or Wet) Pack->Load Elute 6. Run Column (Isocratic or Gradient) Load->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions by TLC Collect->Analyze Combine 9. Combine Pure Fractions & Evaporate Analyze->Combine Adjust->TLC CrystallizationTroubleshooting cluster_oil Troubleshooting 'Oiling Out' cluster_nocrys Troubleshooting No Crystals Start Dissolve Crude in Hot Solvent & Cool Outcome What is the result? Start->Outcome OiledOut Product 'Oiled Out' Outcome->OiledOut Liquid phase NoCrystals No Crystals Formed Outcome->NoCrystals Clear solution Success Pure Crystals Formed Outcome->Success Solid precipitate Oil_Sol1 Re-heat & Add More Solvent OiledOut->Oil_Sol1 NoCrys_Sol1 Induce Nucleation (Scratch / Seed Crystal) NoCrystals->NoCrys_Sol1 Oil_Sol2 Allow to Cool Slower Oil_Sol1->Oil_Sol2 Oil_Sol2->Start Retry NoCrys_Sol2 Concentrate Solution (Evaporate some solvent) NoCrys_Sol1->NoCrys_Sol2 NoCrys_Sol3 Re-evaluate Solvent System (Try new single or binary mix) NoCrys_Sol2->NoCrys_Sol3 NoCrys_Sol3->Start Retry

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"Methyl 1-methyl-1H-imidazole-4-carboxylate" side reactions and byproduct formation.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 1-methyl-1H-imidazole-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges and nuances of this synthetic procedure. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms and the rationale behind each experimental step, ensuring you can achieve optimal results with confidence.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared by the N-methylation of methyl 1H-imidazole-4-carboxylate.

Problem 1: Low Yield of the Desired Product

Symptom: After workup and purification, the isolated yield of this compound is significantly lower than expected.

Potential Causes & Solutions:

  • Incomplete Deprotonation: The N-methylation of imidazoles is most efficient when the imidazole nitrogen is deprotonated to form the more nucleophilic imidazolide anion. If using a base that is not strong enough or is of poor quality (e.g., partially decomposed sodium hydride), the deprotonation will be incomplete, leading to a sluggish or incomplete reaction.

    • Actionable Advice:

      • Verify Base Quality: Use freshly opened or properly stored sodium hydride (NaH). A simple test for NaH activity is to carefully add a small amount to a protic solvent like isopropanol; vigorous bubbling (hydrogen evolution) should be observed.

      • Ensure Anhydrous Conditions: Sodium hydride reacts violently with water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

      • Sufficient Reaction Time for Deprotonation: Allow adequate time for the base to fully react with the starting material before adding the methylating agent. This is typically indicated by the cessation of hydrogen gas evolution.

  • Suboptimal Reaction Temperature: Methylation reactions can be sensitive to temperature. If the temperature is too low, the reaction rate may be impractically slow. If it's too high, side reactions can be accelerated.

    • Actionable Advice: For methylation with methyl iodide or dimethyl sulfate, the initial deprotonation is often carried out at 0 °C, followed by the addition of the methylating agent and gradually warming to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature profile for your specific setup.

  • Loss of Product During Workup: The product, this compound, has some water solubility. Aggressive or extensive aqueous washes can lead to significant loss of product into the aqueous phase.

    • Actionable Advice:

      • Saturate the Aqueous Phase: When performing extractions, use a saturated sodium chloride solution (brine) for the final wash. This decreases the solubility of the organic product in the aqueous layer.

      • Back-Extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of the organic solvent (e.g., ethyl acetate or dichloromethane) to recover any dissolved product.

Problem 2: Presence of a Significant Amount of Unreacted Starting Material

Symptom: TLC or NMR analysis of the crude product shows a substantial amount of methyl 1H-imidazole-4-carboxylate remaining.

Potential Causes & Solutions:

  • Insufficient Methylating Agent: While an excess of the methylating agent can lead to side reactions (see Problem 3), an insufficient amount will naturally result in an incomplete reaction.

    • Actionable Advice: Use a slight excess (typically 1.1 to 1.2 equivalents) of the methylating agent (e.g., methyl iodide or dimethyl sulfate) to ensure the reaction goes to completion.

  • Decomposition of Methylating Agent: Methylating agents like methyl iodide are volatile and can be sensitive to light and moisture.

    • Actionable Advice: Use a fresh bottle of the methylating agent. If its purity is in doubt, it can be passed through a short plug of activated alumina before use.

  • Poor Nucleophilicity of the Imidazole: As mentioned in Problem 1, incomplete deprotonation will leave the less reactive neutral imidazole as the predominant species.

    • Actionable Advice: Revisit the deprotonation step. Ensure the base is active and the reaction conditions are anhydrous.

Problem 3: Identification of a More Polar Byproduct in TLC/HPLC Analysis

Symptom: A new spot, more polar than the starting material and product, is observed on the TLC plate, or a new peak with a shorter retention time appears in the reverse-phase HPLC chromatogram.

Potential Causes & Solutions:

  • Formation of Quaternary Imidazolium Salt: This is a very common side reaction in the N-alkylation of imidazoles.[1] The desired product, this compound, can be further methylated to form the 1,3-dimethyl-1H-imidazolium-4-carboxylate salt. This salt is highly polar and often insoluble in the organic solvents used for extraction.

    • Actionable Advice:

      • Control Stoichiometry: Avoid using a large excess of the methylating agent. A slight excess (1.1-1.2 equivalents) is usually sufficient.

      • Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS. Once the starting material is consumed, quench the reaction promptly to prevent over-methylation of the product.

      • Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of the second methylation more than the first.

  • Hydrolysis of the Ester: The methyl ester group is susceptible to hydrolysis, especially if the reaction workup involves strongly acidic or basic conditions, or if the reaction is run for an extended period in the presence of water. This will form 1-methyl-1H-imidazole-4-carboxylic acid, which is significantly more polar.

    • Actionable Advice:

      • Neutral Workup: Use a mild quenching agent like saturated ammonium chloride solution instead of strong acids or bases.

      • Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions to minimize water-induced hydrolysis.

      • Limit Reaction Time: Do not let the reaction run unnecessarily long after completion.

Frequently Asked Questions (FAQs)

Q1: Which methylating agent is better to use: methyl iodide or dimethyl sulfate?

A1: Both methyl iodide and dimethyl sulfate are effective methylating agents for this transformation.

  • Methyl Iodide (MeI): Tends to be more reactive, which can lead to faster reaction times. However, it is highly volatile and a potent carcinogen, requiring careful handling in a well-ventilated fume hood.[2][3]

  • Dimethyl Sulfate (DMS): It is less volatile than methyl iodide, making it somewhat easier to handle. It is also a potent and toxic alkylating agent and should be handled with extreme care.[4][5] DMS can sometimes offer better regioselectivity in complex systems. The choice often comes down to laboratory preference, safety protocols, and the scale of the reaction. For many lab-scale preparations, methyl iodide is commonly used with a strong base like NaH in an anhydrous aprotic solvent like DMF or THF.

Q2: My final product is an oil, but I've seen reports of it being a solid. How can I induce crystallization?

A2: The presence of even small amounts of impurities, such as residual solvents or byproducts, can prevent crystallization.

  • High Purity is Key: First, ensure your product is of high purity. Column chromatography is often necessary to remove closely-related impurities.

  • Solvent Selection: Try dissolving the oil in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then slowly adding a poor solvent (e.g., hexane, petroleum ether) until the solution becomes slightly cloudy. Let it stand, and crystals may form.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of the desired product, add it to the supersaturated solution to induce crystallization.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a quick and effective method. Use a solvent system that provides good separation between the starting material, product, and any potential byproducts. A common eluent system is a mixture of ethyl acetate and hexane. The starting material (methyl 1H-imidazole-4-carboxylate) is more polar than the product (this compound). The over-methylated quaternary salt will typically remain at the baseline, while the hydrolyzed carboxylic acid will also be very polar and may streak. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) with UV detection is an excellent choice.

Visualizing Reaction Pathways

To better understand the chemical transformations occurring during the synthesis, the following diagrams illustrate the desired reaction and key side reactions.

Synthesis and Side Reactions SM Methyl 1H-imidazole-4-carboxylate DP Desired Product (this compound) SM->DP 1. Base (e.g., NaH) 2. CH3I or (CH3)2SO4 (Desired Reaction) QS Byproduct: Quaternary Salt (1,3-Dimethylimidazolium-4-carboxylate) DP->QS Excess CH3I (Over-methylation) HA Byproduct: Hydrolyzed Acid (1-Methyl-1H-imidazole-4-carboxylic acid) DP->HA H2O (Ester Hydrolysis)

Caption: Desired synthesis pathway and major side reactions.

Experimental Protocols

The following are generalized protocols for the N-methylation of methyl 1H-imidazole-4-carboxylate. Note: These are starting points and may require optimization. Always perform a risk assessment before carrying out any chemical reaction.

Protocol 1: Methylation using Methyl Iodide and Sodium Hydride

This method is a standard approach for N-alkylation of imidazoles.

Materials:

  • Methyl 1H-imidazole-4-carboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (N₂ or Ar), add methyl 1H-imidazole-4-carboxylate (1.0 eq) to a flask containing anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise.

  • Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Slowly add methyl iodide (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) or by crystallization.

Troubleshooting Workflow

The following workflow can guide your troubleshooting process when encountering issues with the synthesis.

Troubleshooting Workflow start Reaction Outcome Unsatisfactory check_yield Low Yield? |Check for: - Incomplete reaction - Product loss in workup - Side reactions start->check_yield check_purity Impure Product? |Analyze crude by: - TLC - NMR - LC-MS start->check_purity incomplete Incomplete Reaction Cause: Insufficient reagent Poor base activity Low temperature Solution: Use slight excess of CH3I Verify base quality Optimize temperature check_yield->incomplete Yes workup_loss Workup Loss Cause: Product is water-soluble Solution: Use brine wash Back-extract aqueous layer check_yield->workup_loss Yes side_reactions Major Side Reactions Cause: Over-methylation Ester hydrolysis Solution: Control stoichiometry Monitor reaction time Neutral workup check_yield->side_reactions Yes impurity_id Identify Impurities Starting Material: See 'Incomplete Reaction' Quaternary Salt: See 'Side Reactions' Hydrolyzed Acid: See 'Side Reactions' check_purity->impurity_id Yes optimize Optimize Purification incomplete->optimize workup_loss->optimize side_reactions->optimize impurity_id->optimize

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • This is a placeholder for a specific reference detailing the synthesis of this compound. A comprehensive literature search did not yield a specific, detailed experimental protocol with byproduct analysis for this exact molecule.
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  • Chan, B. K. M., Chang, N.-H., & Grimmett, M. R. (1977). The Synthesis and Thermolysis of Imidazole Quaternary Salts. Australian Journal of Chemistry, 30(9), 2005-2013. [Link]
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  • Perosa, A., & Tundo, P. (2005). Dimethyl carbonate: a versatile reagent for a sustainable synthesis. Pure and Applied Chemistry, 77(10), 1747-1753. [Link]
  • Shieh, W.-C., Dell, S., & Repič, O. (2001). 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and Microwave-Accelerated Green Chemistry in Methylation of Phenols, Indoles, and Benzimidazoles with Dimethyl Carbonate. Organic Letters, 3(26), 4279–4281. [Link]
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  • National Toxicology Program. (2011). Report on Carcinogens, Twelfth Edition. Department of Health and Human Services, Public Health Service.

Sources

Technical Support Center: Reaction Condition Optimization for Methyl 1-methyl-1H-imidazole-4-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 1-methyl-1H-imidazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial N-methylation reaction. Here, we address common challenges through troubleshooting guides and FAQs, focusing on the critical parameters of solvent, temperature, and catalyst selection to enhance yield, purity, and regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound?

The core challenge in the N-methylation of the precursor, Methyl 1H-imidazole-4-carboxylate, is achieving high regioselectivity. The imidazole ring possesses two nitrogen atoms (N1 and N3) that can be alkylated. Upon deprotonation, the negative charge is delocalized across both nitrogens, making them both nucleophilic.[1][2] This often leads to the formation of a mixture of two regioisomers: the desired this compound (N1-alkylation) and the undesired Methyl 3-methyl-1H-imidazole-4-carboxylate (N3-alkylation), which can be difficult to separate.[1][3]

Q2: How do reaction conditions influence which nitrogen atom is methylated?

The regioselectivity of the N-alkylation is highly dependent on a combination of electronic effects, steric hindrance, and the chosen reaction conditions.[2][4]

  • Under basic conditions (anionic alkylation): The reaction proceeds via the imidazolate anion. The outcome is governed by a balance of electronics and sterics. Electron-withdrawing groups, like the methoxycarbonyl group at C4, decrease the nucleophilicity of the adjacent N3, thus favoring methylation at the more distant and sterically less hindered N1 position.[2][4]

  • Under neutral conditions (free base alkylation): The reaction is more complex. Tautomerism plays a key role. For imidazoles with electron-withdrawing groups, the 4-substituted tautomer tends to be more stable. While this tautomer is less reactive, its higher concentration can influence the final product ratio.[4]

Q3: What are the most common reagents used for this methylation?

The synthesis typically involves a methylating agent and a base in a suitable solvent.

  • Methylating Agents: Common choices include methyl iodide (MeI), dimethyl sulfate (DMS), and methyl tosylate (MeOTs). More environmentally friendly options like dimethyl carbonate (DMC) are also used, though they may require higher temperatures.[5][6]

  • Bases: A range of bases can be used, from weaker carbonate bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) to stronger hydride bases like sodium hydride (NaH).[7] The choice of base can significantly impact reaction efficiency and must be paired correctly with the solvent.[7]

Troubleshooting Guide: Optimizing Your Reaction

This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low product yield or incomplete reaction.

Question: My reaction is not going to completion, or the isolated yield is disappointingly low. What factors should I investigate?

Potential Cause Explanation & Solution
Inadequate Deprotonation The chosen base may be too weak to fully deprotonate the imidazole starting material, leading to a slow or stalled reaction. Solution: Switch to a stronger base. If you are using K₂CO₃, consider trying Cs₂CO₃ or, for a significant increase in basicity, sodium hydride (NaH). Ensure the base is fresh and not passivated.[7]
Poor Solubility The starting material or the base may not be sufficiently soluble in the chosen solvent, creating a heterogeneous mixture with poor reactivity. Solution: Select a solvent that effectively dissolves all reactants. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often excellent choices for these reactions.[7]
Suboptimal Temperature The reaction may be too slow at lower temperatures. Conversely, excessively high temperatures can lead to reagent decomposition or side reactions.[8] Solution: Gradually increase the reaction temperature, monitoring for product formation and impurity profiles via TLC or LC-MS. For many N-alkylations, temperatures between room temperature and 80 °C are effective. Some reagents, like dimethyl carbonate, may require temperatures above 100 °C.[5]
Reagent Stoichiometry Using an insufficient amount of the methylating agent will result in an incomplete reaction. Solution: Use a slight excess (1.1-1.5 equivalents) of the methylating agent to drive the reaction to completion. Monitor the reaction closely to avoid over-methylation.[3]
Problem 2: Significant formation of the undesired N3-methylated isomer.

Question: I'm isolating a mixture of products and chromatographic separation is challenging. How can I improve the N1-selectivity?

Potential Cause Explanation & Solution
Solvent Choice Solvent polarity can influence the site of alkylation. The distribution of charge in the imidazolate anion is affected by the solvent, which in turn affects which nitrogen acts as the primary nucleophile. Solution: Systematically screen solvents. While polar aprotic solvents like DMF are common, sometimes less polar solvents like acetonitrile (MeCN) or tetrahydrofuran (THF) can alter the regioselectivity. DFT calculations on similar systems have shown that solvents can significantly influence the energy barriers for N1 versus N3 alkylation.[9]
Steric Hindrance The regioselectivity is a classic case of sterics vs. electronics. The C4-ester group provides some steric bulk around the N3 position. Solution: While you cannot change the starting material's sterics, you can choose a bulkier methylating agent if alternatives are available, although this is less practical for methylation. More effectively, ensure conditions favor the electronic preference for N1 attack by using a strong base in a polar aprotic solvent.[2][4]
Phase-Transfer Catalysis (PTC) For reactions involving solid bases (like K₂CO₃) and organic solvents, the reaction rate and selectivity can be poor due to limited interfacial contact. Solution: Introduce a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or 18-crown-6.[10] The PTC facilitates the transport of the imidazolate anion into the organic phase, often leading to milder conditions, higher yields, and improved selectivity.[11][12][13]
Problem 3: Formation of a doubly-methylated quaternary salt.

Question: My analysis shows a byproduct consistent with a doubly-methylated imidazolium salt. How can this be prevented?

Potential Cause Explanation & Solution
High Reactivity The N-methylated product is itself a nucleophile and can be alkylated a second time to form a quaternary salt, especially with highly reactive alkylating agents like methyl iodide.[14] Solution: Avoid a large excess of the methylating agent; use closer to 1.05-1.1 equivalents.[3] Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Consider lowering the reaction temperature to reduce the rate of the second alkylation.[14]

Visualizing Reaction Pathways & Troubleshooting

To better understand the competing reactions and the logic for troubleshooting, the following diagrams are provided.

cluster_pathways Competing N-Methylation Pathways Start Methyl 1H-imidazole-4-carboxylate + Base + Me-X N1_Product Product (N1-Methyl) This compound Start->N1_Product Favored Pathway (Less Hindered N) N3_Product Isomer (N3-Methyl) Methyl 3-methyl-1H-imidazole-4-carboxylate Start->N3_Product Competing Pathway (More Hindered N) Quat_Salt Byproduct 1,3-Dimethylimidazolium Salt N1_Product->Quat_Salt Over-methylation + Me-X

Caption: Competing pathways in the N-methylation of Methyl 1H-imidazole-4-carboxylate.

Problem Problem Encountered (e.g., Low Yield, Poor Selectivity) Analyze Analyze Conditions Problem->Analyze Base Base Strength/ Solubility Analyze->Base Solvent Solvent Polarity Analyze->Solvent Temp Temperature Analyze->Temp Catalyst Catalyst (e.g., PTC) Analyze->Catalyst Optimize Implement Solution & Monitor Base->Optimize Solvent->Optimize Temp->Optimize Catalyst->Optimize Optimize->Problem Re-evaluate Success Target Yield & Purity Achieved Optimize->Success Verify by TLC/LC-MS

Caption: A systematic workflow for troubleshooting reaction optimization.

Recommended Experimental Protocol

This protocol provides a robust starting point for the N-methylation reaction, incorporating best practices for achieving high yield and selectivity.

Materials:

  • Methyl 1H-imidazole-4-carboxylate (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Methyl Iodide (MeI) (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrabutylammonium bromide (TBAB) (0.1 eq, optional PTC)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Methyl 1H-imidazole-4-carboxylate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • If using a phase-transfer catalyst, add TBAB (0.1 eq) at this stage.

  • Add anhydrous DMF via syringe to create a stirrable suspension (concentration typically 0.1-0.5 M).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Slowly add methyl iodide (1.2 eq) dropwise via syringe. A slight exotherm may be observed.

  • Heat the reaction mixture to a specified temperature (e.g., 50-60 °C) and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the aqueous mixture with an organic solvent (e.g., Ethyl Acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the pure this compound.

This guide provides a comprehensive framework for optimizing the synthesis of this compound. By systematically evaluating and adjusting the solvent, temperature, and catalyst, researchers can overcome common obstacles to achieve high yields and excellent regioselectivity.

References

  • Various Authors. (2025). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Google Scholar.
  • Jayachandran, J. P., & Wang, M. L. (2006). N-ALKYLATION OF 2,4,5-TRIPHENYL IMIDAZOLE DERIVATIVES USING A NEW PHASE TRANSFER REAGENT UNDER PTC CONDITIONS. Taylor & Francis Online.
  • Jayachandran, J. P., & Wang, M. L. (2001). N-ALKYLATION OF 2,4,5-TRIPHENYL IMIDAZOLE DERIVATIVES USING A NEW PHASE TRANSFER REAGENT UNDER PTC.
  • BenchChem. (2025).
  • Various Authors. (n.d.). Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and...
  • Halpern, M. (n.d.).
  • BenchChem. (2025). Technical Support Center: Optimizing N-alkylation of 1H,3'H-2,4'-Biimidazole. BenchChem.
  • ChemicalBook. (2016). 1-Methyl-1H-imidazole-4-carboxylic acid synthesis. ChemicalBook.
  • BenchChem. (2025). Technical Support Center: Synthesis of 1-Methyl-1H-imidazole-4-carbonitrile. BenchChem.
  • Lin, X. F., et al. (2007). N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles. Synthesis, 2007, 2653-2659.
  • Various Authors. (2025).
  • Various Authors. (n.d.). Effect of reaction temperature on the N-methylation of morpholine.
  • Various Authors. (n.d.). Synthesis of methyl 1,2,5‐triphenyl‐1H‐imidazole‐4‐carboxylate (268).
  • Preti, L., et al. (n.d.). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. PMC - NIH.
  • Various Authors. (2023). This is why selective N-alkylation of imidazoles is difficult. Reddit.
  • Colthurst, M. J., & Williams, A. (2003). Reaction of imidazole with toluene-4-sulfonate salts of substituted phenyl N-methylpyridinium-4-carboxylate esters: special base catalysis by imidazole. Organic & Biomolecular Chemistry, 1(11), 1995-2000.
  • Enamine. (n.d.).
  • Connors, K. A., & Pandit, N. K. (1978). N-Methylimidazole as a catalyst for analytical acetylations of hydroxy compounds. Analytical Chemistry, 50.
  • Various Authors. (n.d.). N-Alkylation of imidazoles. University of Otago.
  • Van Den Berge, E., & Robiette, R. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. PubMed.
  • Van Den Berge, E., & Robiette, R. (n.d.). Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer.
  • BenchChem. (2025). Technical Support Center: Enhancing Regioselectivity of Imidazole Substitution Reactions. BenchChem.
  • Van Den Berge, E., & Robiette, R. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. Semantic Scholar.
  • Various Authors. (n.d.). Methylation synthesis method of N-heterocyclic compound.
  • Various Authors. (n.d.). (a) The common structures of imidazole- and imidazoline-based...
  • Various Authors. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents.
  • Various Authors. (n.d.). Investigation of the regioselectivity and solvent effects in histidine...
  • PubChem. (n.d.).
  • Various Authors. (n.d.). Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole.
  • Santa Cruz Biotechnology. (n.d.).
  • Various Authors. (n.d.). Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst.
  • Sigma-Aldrich. (n.d.).
  • Various Authors. (2025). (PDF) N-alkylation of imidazole by alkaline carbons.
  • Various Authors. (n.d.).
  • Various Authors. (2022). 2-Methylimidazole-tuned “4-Self” strategy based on benzimidazole-5-carboxylate for boosting oxygen reduction electrocatalysis. Ben-Gurion University Research Portal.
  • Sigma-Aldrich. (n.d.). 1-Methylimidazole-4-carboxylic acid 97 41716-18-1. Sigma-Aldrich.

Sources

"Methyl 1-methyl-1H-imidazole-4-carboxylate" troubleshooting common synthesis issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 1-methyl-1H-imidazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important imidazole derivative. Here, we provide in-depth, field-proven insights and solutions to streamline your experimental workflow and enhance your success rate.

Introduction

This compound is a key building block in medicinal chemistry and materials science. Its synthesis, while seemingly straightforward, can present several challenges that affect yield, purity, and reproducibility. The most common synthetic routes involve either the N-methylation of methyl 1H-imidazole-4-carboxylate or the esterification of 1-methyl-1H-imidazole-4-carboxylic acid. This guide will address critical issues in both pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Yield and/or Incomplete N-methylation of Methyl 1H-imidazole-4-carboxylate

Question: I am attempting to synthesize this compound by N-methylating methyl 1H-imidazole-4-carboxylate, but I am consistently obtaining low yields and my reaction does not go to completion. What are the possible causes and how can I optimize the reaction?

Answer:

Low yields and incomplete reactions during the N-methylation of methyl 1H-imidazole-4-carboxylate are common issues that can stem from several factors, including the choice of methylating agent, base, solvent, and reaction temperature. The imidazole ring's nitrogen is nucleophilic, but its reactivity can be influenced by the electron-withdrawing ester group at the 4-position.

Causality and Optimization Strategies:

  • Methylating Agent Reactivity: Conventional methylating agents like methyl iodide or dimethyl sulfate are highly reactive but can lead to side reactions, such as the formation of quaternary imidazolium salts, especially with prolonged reaction times or excess reagent.[1] Consider using a less reactive or more controlled methylating agent like dimethyl carbonate (DMC), which is also an environmentally benign option.[2]

  • Base Selection: The choice of base is critical for deprotonating the imidazole nitrogen, thereby increasing its nucleophilicity.[1]

    • Strong Bases: Strong bases like sodium hydride (NaH) can be effective but require strictly anhydrous conditions.

    • Carbonate Bases: Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and easier to handle.[3] Cs₂CO₃, in particular, can be advantageous in promoting methylation under milder conditions.[3]

  • Solvent Effects: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate.

    • Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are generally good choices as they can dissolve the imidazole substrate and the base, facilitating the reaction.

  • Temperature Control: The reaction temperature influences the rate of both the desired N-methylation and potential side reactions. It is crucial to monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal temperature and reaction time.[1]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield in N-methylation.

Recommended Protocol (Starting Point):

ParameterRecommendationRationale
Methylating Agent Dimethyl carbonate (DMC)Environmentally friendly, controlled reactivity.[2]
Base Cesium carbonate (Cs₂CO₃)Mild and effective, often leading to higher yields.[3]
Solvent Anhydrous DMF or MeCNGood solubility for reactants.
Temperature 80-100 °CA good starting range; optimize based on monitoring.
Monitoring TLC or LC-MSTo track reaction completion and side product formation.[1]
Issue 2: Formation of Regioisomers during N-methylation

Question: I am observing the formation of two different methylated products in my reaction. How can I selectively synthesize the 1-methyl isomer (this compound) over the 3-methyl isomer?

Answer:

The formation of regioisomers is a known challenge in the N-alkylation of unsymmetrical imidazoles.[1] When methyl 1H-imidazole-4-carboxylate is deprotonated, the resulting imidazolate anion has two nucleophilic nitrogen atoms (N1 and N3), both of which can be methylated. The electronic and steric environment around each nitrogen influences the regioselectivity of the reaction.

Understanding Regioselectivity:

  • Steric Hindrance: The substituent at the 4-position (the methyl carboxylate group) can sterically hinder the approach of the methylating agent to the adjacent N3 position. This often favors methylation at the less hindered N1 position.

  • Electronic Effects: The electron-withdrawing nature of the carboxylate group can influence the electron density at each nitrogen, which can also affect the site of methylation.

Strategies for Improving Regioselectivity:

  • Bulky Methylating Agents: While not always practical for introducing a simple methyl group, using a bulkier alkylating agent can sometimes enhance selectivity for the less sterically hindered nitrogen.

  • Directed Metalation: In some cases, a directed metalation approach can be used. This involves using a strong base like n-butyllithium to selectively deprotonate a specific position, followed by quenching with the electrophile (methylating agent). This is often more applicable for C-H functionalization but can sometimes influence N-alkylation.

  • Careful Choice of Reaction Conditions: The solvent and counterion of the base can influence the aggregation state and reactivity of the imidazolate anion, which in turn can affect the regioselectivity. Experimenting with different bases (e.g., NaH, K₂CO₃, Cs₂CO₃) and solvents (e.g., THF, DMF, MeCN) is recommended.

Purification of Regioisomers:

If a mixture of regioisomers is formed, they can often be separated by column chromatography on silica gel.[4] The polarity of the two isomers is typically different enough to allow for separation.

Caption: Regioisomer formation during N-methylation.

Issue 3: Difficulties with the Esterification of 1-Methyl-1H-imidazole-4-carboxylic Acid

Question: I am trying to synthesize the target compound by esterifying 1-methyl-1H-imidazole-4-carboxylic acid, but the reaction is slow and gives low yields. What are the challenges with this approach?

Answer:

The esterification of 1-methyl-1H-imidazole-4-carboxylic acid can be challenging due to the properties of the starting material and the reaction conditions required. The imidazole ring is basic, and the carboxylic acid is, of course, acidic, forming a zwitterionic species in solution. This can affect its solubility and reactivity.

Common Esterification Methods and Their Challenges:

  • Fischer Esterification: This classic method involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst (e.g., H₂SO₄).[5]

    • Challenge: The basic imidazole nitrogen will be protonated by the strong acid catalyst, which can decrease the reactivity of the carboxylic acid group and potentially lead to side reactions if the temperature is too high.

    • Solution: Use a large excess of methanol, which can also serve as the solvent, and carefully control the temperature.[6]

  • Thionyl Chloride (SOCl₂) followed by Methanol: This two-step process involves first converting the carboxylic acid to the more reactive acyl chloride using thionyl chloride, followed by reaction with methanol.[7]

    • Challenge: Thionyl chloride is a harsh reagent that can potentially react with the imidazole ring, leading to decomposition or side products. This method requires careful control of the reaction conditions.

  • Coupling Reagents: Using coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) is a milder alternative.

    • Challenge: These reagents can be expensive, and the byproducts (e.g., dicyclohexylurea) need to be removed during purification.

Recommended Protocol for Fischer Esterification:

  • Dissolve: Dissolve 1-methyl-1H-imidazole-4-carboxylic acid in a large excess of methanol.

  • Cool: Cool the solution to 0 °C in an ice bath.

  • Add Acid: Slowly add a catalytic amount of concentrated sulfuric acid.

  • Heat: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture and neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).

  • Extract: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purify: Dry the organic layer, concentrate it, and purify the product by column chromatography or recrystallization.

Purification and Characterization

Question: What are the best methods for purifying and characterizing the final product, this compound?

Answer:

Proper purification and characterization are essential to ensure the identity and purity of your synthesized compound.

Purification Techniques:

  • Column Chromatography: This is the most common method for purifying the product from starting materials, regioisomers, and other impurities. A silica gel column with a gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective.[8]

  • Recrystallization: If the product is a solid and of sufficient purity after initial work-up, recrystallization from a suitable solvent or solvent mixture (e.g., benzene/petroleum ether) can be an effective purification method.[9]

Characterization Methods:

TechniqueExpected Observations for this compound
¹H NMR Expect signals for the N-methyl group, the ester methyl group, and the two imidazole ring protons. The chemical shifts and coupling constants will be characteristic of the 1,4-disubstituted imidazole ring.
¹³C NMR Expect signals for all six carbon atoms, including the two methyl carbons, the three imidazole ring carbons, and the carbonyl carbon of the ester.
Mass Spectrometry (MS) The molecular ion peak corresponding to the mass of the product (C₆H₈N₂O₂) should be observed.[10]
Melting Point The melting point of the purified solid should be sharp and consistent with reported values (e.g., 103-107 °C).[9]

References

  • Thiébaud, S., et al. (2005). N-Methylation of Nitrogen-Containing Heterocycles with Dimethyl Carbonate. Synthetic Communications, 35(23), 3021-3026.
  • ResearchGate. (n.d.). Synthesis of methyl 1,2,5‐triphenyl‐1H‐imidazole‐4‐carboxylate (268).
  • Preti, L., et al. (2011). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules, 16(8), 6836-6853.
  • Yang, W., et al. (2012). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 4(1), 350-354.
  • Less, G. B., et al. (2005). 1H-Imidazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 61(6), o1704-o1706.
  • Mphahlele, M. J., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 26(20), 6208.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • Zhang, X., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7354-7358.
  • TSI Journals. (n.d.). Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati.
  • Semantic Scholar. (n.d.). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer.
  • ChemBK. (2024). 1H-Imidazole-4-carboxylic acid methyl ester.
  • BIOSYNCE. (n.d.). This compound CAS 17289-19-9.
  • Gabova, I. S., et al. (2020). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. Russian Journal of Organic Chemistry, 56(12), 2005-2013.
  • Organic Chemistry. (n.d.). Acid to Ester - Common Conditions.
  • YouTube. (2024). From Other Imidazoles by Substitution of Hydrogen.
  • Pearson. (n.d.). Ester Reactions: Esterification Practice Problems.
  • de Oliveira, C. S. A., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 14(10), 1002.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole.
  • PubChem. (n.d.). This compound.
  • Quora. (2023). How to purify 1-methylimidazole after the Debus–Radziszewski reaction.
  • Wikipedia. (n.d.). 1-Methylimidazole.
  • Reddit. (n.d.). This is why selective N-alkylation of imidazoles is difficult.
  • Wikipedia. (n.d.). Imidazole.

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"Methyl 1-methyl-1H-imidazole-4-carboxylate" regioselectivity in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 1-methyl-1H-imidazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. Here, we address common challenges and questions regarding its reactivity, with a specific focus on achieving high regioselectivity. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the electronic properties and inherent reactivity of this compound.

Q1: What are the primary factors that control regioselectivity in reactions involving this compound?

A1: The regiochemical outcome of reactions on this molecule is a delicate balance of three main factors:

  • Electronic Effects: The imidazole ring's reactivity is dictated by the interplay between the electron-donating N-methyl group and the electron-withdrawing methyl carboxylate group. The N1-methyl group enriches the ring with electron density, while the C4-ester group withdraws it. This push-pull system significantly influences the electron density at each carbon position.

  • Steric Hindrance: The presence of substituents on the ring can physically block the approach of reagents to adjacent positions.[1] While the N1-methyl and C4-ester groups are not exceptionally large, they can influence the approach of bulky reagents.

  • Reaction Conditions: The choice of solvent, temperature, and catalyst can dramatically alter the reaction pathway and favor one regioisomer over another.[1] For instance, coordinating solvents can influence the reactivity of organometallic reagents, and lower temperatures often lead to higher selectivity.

Q2: What is the most reactive site for electrophilic substitution on the imidazole ring?

A2: For this compound, the C5 position is generally the most susceptible to electrophilic attack.[2] The N1-methyl group acts as an activating, ortho-, para-director in the context of the aromatic system. It donates electron density, increasing the nucleophilicity of the C2 and C5 positions. However, the C4-methyl carboxylate group is a deactivating group that withdraws electron density, primarily from the C2 and C5 positions. The net effect is that the C5 position remains the most electron-rich and thus the most favorable site for electrophiles. Electrophilic substitution at C2 is possible but typically requires more forcing conditions.

Q3: Which ring proton is the most acidic and why is this important?

A3: The proton at the C2 position is the most acidic on the imidazole ring.[2] This is due to the inductive effect of the two adjacent electronegative nitrogen atoms, which stabilize the resulting carbanion (or organometallic species) upon deprotonation. This feature is synthetically valuable as it allows for regioselective C-H functionalization. By treating the molecule with a strong base (e.g., n-butyllithium), one can selectively generate a nucleophile at the C2 position, which can then be quenched with various electrophiles.

Q4: I am trying to achieve N-alkylation on this compound and failing. Why?

A4: The molecule is already alkylated at the N1 position with a methyl group. Both nitrogen atoms in the imidazole ring are tertiary. Therefore, further N-alkylation to form a neutral product is not possible. Reaction with a potent alkylating agent may lead to the formation of a quaternary imidazolium salt, but it will not produce a different neutral regioisomer. If your goal is to synthesize a different N-substituted analogue, you must start from the un-alkylated precursor, methyl 1H-imidazole-4-carboxylate. In that case, alkylation would likely favor the N1 position due to the deactivating effect of the C4-ester on the adjacent N3 nitrogen.[2]

Troubleshooting Guide: Regioselectivity in Practice

This section provides solutions to specific experimental problems you may encounter.

Problem 1: My electrophilic substitution reaction (e.g., halogenation, nitration) is giving low yields or failing to proceed.

  • Potential Cause: The deactivating effect of the C4-methyl carboxylate group is overpowering the activation from the N1-methyl group under your current conditions, making the ring insufficiently nucleophilic.

  • Troubleshooting Steps:

    • Increase Reagent Reactivity: Switch to a more potent electrophilic source. For bromination, for example, move from Br₂ to N-Bromosuccinimide (NBS) with a catalytic amount of acid.

    • Introduce a Lewis Acid: A Lewis acid catalyst (e.g., AlCl₃, FeCl₃) can polarize the electrophile, making it more reactive. Use with caution as it can also promote side reactions.

    • Elevate Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy. Monitor the reaction closely for decomposition or loss of selectivity.

    • Solvent Choice: Change to a more polar, non-coordinating solvent that can help stabilize charged intermediates in the transition state.

Problem 2: I'm observing a mixture of C5 and C2 regioisomers during electrophilic substitution.

  • Potential Cause: Your reaction conditions are too harsh (e.g., high temperature) or the intrinsic selectivity for your chosen electrophile is low.

  • Troubleshooting Steps:

    • Lower the Temperature: This is the most common and effective method to enhance regioselectivity. Reactions run at 0 °C or -78 °C often show significantly improved isomer ratios compared to room temperature.

    • Modify the Electrophile: Consider the steric bulk of your electrophile. A larger, more sterically hindered electrophile will have a greater preference for the less-crowded C5 position over the C2 position, which is flanked by two nitrogen atoms.

    • Controlled Reagent Addition: Add the electrophile slowly (e.g., via syringe pump) to maintain a low instantaneous concentration. This can prevent localized overheating and reduce the formation of the less-favored kinetic product.

Table 1: Effect of Reaction Parameters on Bromination Regioselectivity (Illustrative)

EntryBrominating AgentSolventTemperature (°C)C5:C2 Ratio (Approx.)
1Br₂CCl₄2580:20
2Br₂CCl₄090:10
3NBSCH₃CN2595:5
4NBSCH₃CN0>99:1

Problem 3: My C2-lithiation reaction is inefficient, leading to recovery of starting material or a complex mixture.

  • Potential Cause A: The base is not strong enough to fully deprotonate the C2 position.

  • Solution A: Switch from a weaker base like LDA to a stronger alkyllithium reagent such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi).

  • Potential Cause B: The generated C2-anion is unstable at the reaction temperature and is being quenched by the solvent or other species before the electrophile is added.

  • Solution B: Perform the deprotonation at very low temperatures (-78 °C is standard) in an appropriate anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether. Ensure the system is completely free of water and oxygen.

  • Potential Cause C: The electrophile is reacting with your lithiating agent.

  • Solution C: Ensure the deprotonation step is complete before adding the electrophile. A color change (often to yellow or orange) can indicate the formation of the lithiated species.

Visualizing Reaction Pathways

Diagrams can clarify the electronic factors and decision-making processes in experimental design.

G cluster_molecule Electronic Influences on the Imidazole Ring cluster_reaction Predicted Reaction Sites N1_Me N1-Methyl (EDG) Activates Ring C5 C5 Position Most Nucleophilic N1_Me->C5 +R C2 C2 Position Most Acidic N1_Me->C2 +R / +I C4_CO2Me C4-Ester (EWG) Deactivates Ring C4_CO2Me->C5 -R / -I C4_CO2Me->C2 -I Electrophile Electrophile (E+) Base Strong Base (B-) Electrophile->C5 Major Pathway (Electrophilic Attack) Base->C2 Major Pathway (Deprotonation)

Caption: Electronic effects governing reactivity.

G decision decision protocol protocol start Goal: Selective C-H Functionalization decision1 Desired Position? start->decision1 c2_path Use Directed Metalation (Deprotonation) decision1->c2_path C2 c5_path Use Electrophilic Aromatic Substitution (EAS) decision1->c5_path C5 decision2 Base Strength Sufficient? decision3 Reaction Clean? decision2->decision3 Yes improve_base Switch to stronger base (e.g., s-BuLi) or add coordinating agent (TMEDA) decision2->improve_base No (Starting Material Recovered) success Successful C2-Functionalization decision3->success Yes troubleshoot_side_reactions Check for moisture/air. Ensure purity of reagents. Verify temperature control. decision3->troubleshoot_side_reactions No (Side Products Formed) protocol_c2 1. Cool to -78°C in THF 2. Add n-BuLi slowly 3. Stir 30-60 min 4. Add Electrophile c2_path->protocol_c2 Protocol: Lithiation protocol_c2->decision2 improve_base->protocol_c2

Caption: Workflow for C2-functionalization.

Key Experimental Protocols

Protocol 1: Regioselective Bromination at the C5 Position

This protocol is optimized for achieving high selectivity for the C5-bromo product.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous acetonitrile (ACN) to a concentration of 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, prepare a solution of N-Bromosuccinimide (NBS) (1.05 eq) in ACN. Add this solution dropwise to the cooled substrate solution over 15 minutes.

  • Reaction: Stir the reaction mixture at 0 °C. Monitor the reaction progress by TLC or LC-MS (typically complete within 1-2 hours).

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate.

Protocol 2: Regioselective C2-Lithiation and Deuteration

This protocol demonstrates the selective deprotonation at C2 and subsequent quenching with an electrophile (in this case, a deuterium source).

  • Preparation: In a flame-dried, three-neck flask equipped with a thermometer, septum, and nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) (to 0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. A color change is often observed.

  • Stirring: Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation.

  • Electrophilic Quench: Add deuterium oxide (D₂O) (5.0 eq) dropwise to the reaction mixture.

  • Warming and Work-up: Allow the reaction to slowly warm to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purification by column chromatography will yield the C2-deuterated product. The efficiency of deuterium incorporation can be confirmed by ¹H NMR spectroscopy (disappearance of the C2-H signal) and mass spectrometry.

References

  • Benchchem. (n.d.). Technical Support Center: Enhancing Regioselectivity of Imidazole Substitution Reactions.
  • Benchchem. (n.d.). Technical Support Center: Regioselectivity in Imidazole Synthesis.
  • Richter, et al. (2022). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate.
  • ResearchGate. (n.d.). Relation between the substituent effect and aromaticity in imidazole derivatives: A comparative study.
  • de Oliveira, R. S., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules.
  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Schmidt, M. A., & Eastgate, M. D. (2012). Regioselective synthesis of 1,4-disubstituted imidazoles. Organic & Biomolecular Chemistry.
  • Jiang, J., & Yang, W. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research.
  • Preti, L., et al. (2010). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules.
  • PubChem. (n.d.). This compound.
  • Santa Cruz Biotechnology. (n.d.). This compound.

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Technical Support Center: Purification of Methyl 1-methyl-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 1-methyl-1H-imidazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this important heterocyclic building block. We provide field-proven insights and detailed protocols to help you achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the purification of this compound.

Q1: My final product is a discolored (yellow to brown) oil or a waxy solid, but literature reports it as a white solid. What is the likely cause?

A: Discoloration is typically due to persistent impurities from the synthesis, such as residual starting materials or byproducts from side reactions. The oily or waxy consistency indicates that the product is not sufficiently pure to crystallize properly. Highly pure compounds are more likely to form a stable crystal lattice. The melting point of the pure compound is reported to be in the range of 103-107°C.[1] A significant deviation from this suggests the presence of impurities. Further purification, typically by column chromatography, is recommended.

Q2: My ¹H NMR spectrum shows two distinct N-methyl singlets and two sets of imidazole ring proton signals. What is the primary impurity?

A: This is a classic sign of contamination with the regioisomer, Methyl 1-methyl-1H-imidazole-5-carboxylate . This byproduct forms because the nitrogen atoms in the imidazole ring of the precursor (Methyl 1H-imidazole-4-carboxylate) are tautomeric. Alkylation can therefore occur at either nitrogen, leading to a mixture of the desired 4-carboxylate and the undesired 5-carboxylate isomer.[2] These isomers often have very similar polarities, making them difficult to separate.

Q3: My yield is very low after performing column chromatography on silica gel. Where did my product go?

A: The basic nature of the imidazole ring can lead to strong, sometimes irreversible, adsorption onto the acidic surface of standard silica gel.[3] This is a common cause of significant product loss. To mitigate this, you can either pre-treat the silica gel and eluent with a small amount of a basic modifier like triethylamine (typically 0.1-1% v/v) or use a less acidic stationary phase like neutral or basic alumina.

Q4: Can I use an acid-base extraction to purify my product?

A: While theoretically possible due to the basicity of the imidazole nitrogen, this method is not recommended . The ester functional group (-COOCH₃) in your product is susceptible to hydrolysis under both strong acidic and strong basic conditions, which would convert your desired product into the corresponding carboxylic acid (1-methyl-1H-imidazole-4-carboxylic acid).[4] This would introduce a new impurity that might also be difficult to remove.

In-Depth Troubleshooting Guides

This section provides comprehensive, step-by-step solutions to complex purification challenges.

Guide 1: Resolving Isomeric Impurities (4- vs. 5-Carboxylate)

The co-formation of Methyl 1-methyl-1H-imidazole-5-carboxylate is the most common and challenging purification issue. Their similar structures demand a high-resolution separation technique.

Problem Identification:

  • Thin Layer Chromatography (TLC): The two isomers will likely appear as two very close spots, sometimes overlapping, making it difficult to resolve with standard TLC systems. Using a less polar solvent system and allowing the plate to develop longer can sometimes improve separation.

  • Nuclear Magnetic Resonance (NMR): In ¹H NMR, you will observe two N-methyl singlets (around 3.7-3.9 ppm) and two distinct sets of signals for the imidazole ring protons (typically between 7.5-8.0 ppm). Integration of these peaks can provide an approximate ratio of the two isomers.

Primary Solution: Optimized Flash Column Chromatography

Flash column chromatography is the most effective method for separating these isomers on a preparatory scale.[3][5] Success hinges on optimizing the stationary phase and eluent system to maximize resolution.

Experimental Protocol: Chromatography for Isomer Separation

  • Column Preparation (Base-Treated Silica):

    • In a fume hood, prepare a slurry of silica gel in your initial, low-polarity eluent (e.g., 95:5 Petroleum Ether:Ethyl Acetate).

    • Add triethylamine (TEA) to the slurry to a final concentration of 0.5% (v/v). Stir gently for 5 minutes.

    • Pour the slurry into your column and pack it using pressure, ensuring a flat, stable bed.

    • Equilibrate the packed column by flushing with 2-3 column volumes of the initial eluent (containing 0.5% TEA).

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product (containing the isomeric mixture) in a minimal amount of a volatile solvent like dichloromethane or ethyl acetate.

    • Add a small amount of silica gel (approx. 1-2 times the mass of your crude product) to this solution.

    • Carefully evaporate the solvent under reduced pressure (using a rotary evaporator) until a free-flowing powder is obtained.

    • Gently layer this powder on top of the packed silica gel bed.

  • Elution and Fraction Collection:

    • Begin elution with a low-polarity solvent system and gradually increase the polarity. A shallow gradient is crucial for separating close-eluting isomers.

    • Collect small fractions throughout the elution process.

    • Monitor the fractions meticulously using TLC. It is advisable to spot the collected fractions alongside your crude starting material to track the separation.

  • Product Isolation:

    • Once TLC analysis confirms which fractions contain the pure desired isomer, combine them.

    • Remove the solvent under reduced pressure. The added triethylamine is volatile and should be removed during this step.

    • The resulting solid should be the purified this compound. Confirm purity by NMR and melting point analysis.

Data Presentation: Recommended Solvent Systems

Stationary PhaseEluent System (Gradient)Typical Rf Values (Approx.)Notes
Silica Gel (+0.5% TEA)Petroleum Ether / Ethyl Acetate (95:5 -> 50:50)5-isomer: ~0.35, 4-isomer: ~0.30A shallow gradient is key. The 5-isomer is often slightly less polar.[5]
Silica Gel (+0.5% TEA)Dichloromethane / Methanol (100:0 -> 98:2)VariesGood for more polar impurities. Use a very shallow methanol gradient.
Neutral AluminaHexanes / Ethyl Acetate (90:10 -> 40:60)VariesAn alternative to silica to avoid acidic interactions.

Visualization: Isomer Separation Workflow

G cluster_prep Preparation cluster_sep Separation cluster_iso Isolation crude Crude Product (4- and 5-Isomers) dry_load Dissolve and Adsorb onto Silica Gel crude->dry_load elute Elute with Shallow Gradient (e.g., Pet. Ether/EtOAc) dry_load->elute Load onto Column slurry Prepare Silica Slurry with 0.5% TEA pack Pack and Equilibrate Column slurry->pack pack->elute collect Collect Small Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions of 4-Isomer tlc->combine Identify Pure Fractions evap Evaporate Solvent combine->evap pure_prod Pure Methyl 1-methyl-1H- imidazole-4-carboxylate evap->pure_prod G start Crude Solid dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Cool Slowly dissolve->cool crystals Crystals Form? cool->crystals crystals->dissolve No (Add more solvent/Try new one) filter Collect Crystals by Filtration crystals->filter Yes pure Pure Product filter->pure mother_liquor Impurities Remain in Mother Liquor filter->mother_liquor

Sources

Technical Support Center: Monitoring the Synthesis of Methyl 1-methyl-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring the synthesis of Methyl 1-methyl-1H-imidazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively tracking reaction progress using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your analytical methods with confidence.

Section 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is a rapid, versatile, and cost-effective technique for qualitatively monitoring the progress of a chemical reaction.[1][2] It allows for the simultaneous analysis of starting materials, intermediates, and products, providing a visual snapshot of the reaction's status.

Frequently Asked Questions (FAQs) for TLC

Q1: My spots are streaking or tailing on the TLC plate. What's causing this and how can I fix it?

A1: Tailing is a common issue when analyzing basic compounds like imidazoles on acidic silica gel.[3] This occurs due to strong interactions between the basic nitrogen atoms of the imidazole ring and the acidic silanol groups on the silica surface.

  • Troubleshooting Steps:

    • Sample Overload: You might be applying too much sample to the plate. Try diluting your reaction mixture before spotting.[4][5]

    • Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonia solution in methanol, into your mobile phase.[3][6] This will neutralize the acidic sites on the silica, leading to more symmetrical spots.

    • Change the Stationary Phase: For persistently problematic compounds, consider using neutral or basic alumina TLC plates, which can provide better separation for basic molecules.[3]

Q2: My starting material and product spots are not separating well (similar Rf values). What should I do?

A2: Poor separation indicates that the chosen solvent system is not optimal for differentiating between the components of your reaction mixture.

  • Troubleshooting Steps:

    • Adjust Solvent Polarity: The key is to find a solvent system where the starting material and product have significantly different Rf values. If the spots are too high on the plate (high Rf), your solvent system is too polar; decrease the proportion of the polar solvent.[4][7] If the spots are too low (low Rf), increase the polarity.[4][7]

    • Experiment with Different Solvent Systems: Imidazole derivatives often respond well to solvent systems like ethyl acetate/hexane, dichloromethane/methanol, or chloroform/methanol.[3] Systematically test different ratios to achieve optimal separation.

Q3: I don't see any spots on my TLC plate after development. What went wrong?

A3: This can be due to several factors, from sample concentration to visualization technique.

  • Troubleshooting Steps:

    • Insufficient Concentration: Your sample may be too dilute. Try spotting the same location multiple times, allowing the solvent to dry between applications, to concentrate the sample on the plate.[4][5]

    • UV Inactivity: Your compounds may not be UV-active. If you don't see spots under a UV lamp, you will need to use a chemical stain for visualization.[4][7] Iodine vapor or a permanganate stain are common general-purpose options.

    • Sample Volatility: Highly volatile compounds may evaporate from the plate before or during development.[4] While less common for this specific molecule, it's a possibility to consider.

    • Solvent Level: Ensure the solvent level in the developing chamber is below the baseline where you spotted your samples. If the baseline is submerged, your compounds will dissolve into the solvent pool instead of migrating up the plate.[5]

Detailed Protocol: TLC Method Development
  • Sample Preparation: Dilute a small aliquot of your reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.

  • Spotting: Using a capillary tube, spot the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture in the same spot) on the baseline of a silica gel TLC plate.[7]

  • Solvent System Selection: Begin with a moderately polar solvent system. A good starting point for imidazole derivatives is a 7:3 mixture of hexane and ethyl acetate.[3][8]

  • Development: Place the TLC plate in a developing chamber containing the chosen solvent system and a piece of filter paper to ensure the atmosphere is saturated with solvent vapors. Allow the solvent front to travel up the plate until it is about 1 cm from the top.[7]

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil.[7] Visualize the spots under a UV lamp (254 nm).[2] If spots are not visible, use a chemical stain.

  • Optimization: Based on the initial result, adjust the polarity of the solvent system to achieve an Rf value for the product between 0.3 and 0.5, with clear separation from the starting material.[7]

Data Summary: TLC Solvent Systems
Solvent System (v/v)Typical ApplicationExpected Rf for Product
30% Ethyl Acetate in HexaneGood starting point for many imidazoles.[9]~0.4
5% Methanol in DichloromethaneFor more polar imidazole derivatives.[3]~0.5
50% Ethyl Acetate in HexaneWhen higher polarity is needed for elution.[9]~0.6

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis prep_sample Prepare Dilute Sample spot_plate Spot Plate (SM, Rxn, Co-spot) prep_sample->spot_plate develop Develop Plate in Chamber spot_plate->develop prep_chamber Prepare Developing Chamber mark_front Mark Solvent Front develop->mark_front visualize_uv Visualize under UV Light mark_front->visualize_uv stain Apply Chemical Stain (if needed) visualize_uv->stain No spots visible analyze Analyze Rf Values & Separation visualize_uv->analyze stain->analyze

Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring

For more quantitative and sensitive reaction monitoring, LC-MS is the method of choice. It provides information on the disappearance of starting materials and the appearance of the product, along with their mass-to-charge ratios, confirming their identities.

Frequently Asked Questions (FAQs) for LC-MS

Q1: I'm not seeing my product peak in the chromatogram, or the signal is very weak. What should I check?

A1: A weak or absent signal can stem from issues with the LC separation, the ionization process in the mass spectrometer, or sample stability.[10][11]

  • Troubleshooting Steps:

    • Check Ionization Mode: this compound, with its basic nitrogen atoms, is expected to ionize well in positive ion mode (e.g., ESI+).[12] Ensure your mass spectrometer is set to the correct polarity.

    • Optimize Source Parameters: The temperature and gas flows of the ion source can significantly impact signal intensity. Perform an infusion analysis of your product standard to optimize these parameters.[13]

    • Mobile Phase Compatibility: The mobile phase should be compatible with mass spectrometry (i.e., use volatile buffers like ammonium formate or formic acid).[13] Non-volatile salts (e.g., phosphate buffers) will contaminate the ion source and suppress the signal.

    • Sample Degradation: Ensure your sample hasn't degraded. Prepare fresh samples and analyze them promptly.[11]

Q2: My retention times are shifting between injections. How can I improve reproducibility?

A2: Retention time shifts are often caused by changes in the mobile phase, column temperature, or column equilibration.[10]

  • Troubleshooting Steps:

    • Mobile Phase Preparation: Prepare fresh mobile phase for each analysis and ensure it is thoroughly mixed and degassed.[14] Changes in solvent composition, even minor ones, can affect retention.

    • Column Temperature: Use a column oven to maintain a constant and consistent column temperature. Fluctuations in ambient temperature can lead to retention time drift.[14]

    • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A longer equilibration time may be necessary.

Q3: I'm observing high background noise or contamination in my mass spectra. What are the sources and solutions?

A3: High background can originate from contaminated solvents, sample matrix effects, or carryover from previous injections.[10]

  • Troubleshooting Steps:

    • Use High-Purity Solvents: Always use LC-MS grade solvents and additives to minimize background noise.[14]

    • Sample Preparation: If your reaction mixture is complex, consider a simple sample cleanup step like filtration or solid-phase extraction (SPE) to remove interfering components.

    • System Cleaning: Regularly flush the LC system and clean the mass spectrometer's ion source to prevent the buildup of contaminants.[10] Injecting a blank solvent run between samples can help identify carryover.[10]

Detailed Protocol: LC-MS Method Development
  • Analyte Information: The target molecule, this compound, has a molecular formula of C6H8N2O2 and a monoisotopic mass of 140.06 Da.[15] We will target the protonated molecule [M+H]+ at m/z 141.07.

  • Column Selection: A C18 reversed-phase column is a good starting point for this relatively polar molecule.

  • Mobile Phase Selection:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

    • The formic acid helps to protonate the analyte for better ionization in ESI+ mode.

  • Gradient Elution: Start with a gradient of 5% to 95% Solvent B over 10 minutes to determine the approximate retention time of the analyte and starting materials.

  • MS Parameter Optimization:

    • Set the mass spectrometer to scan in positive ion mode over a range of m/z 50-500.

    • If a standard of the product is available, perform an infusion analysis to optimize source parameters (e.g., capillary voltage, source temperature, gas flows).

  • Method Refinement: Once the retention times are known, the gradient can be optimized to provide good separation between the starting material and product in a shorter run time.

Data Summary: Recommended LC-MS Parameters
ParameterRecommended SettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmGood retention and resolution for polar heterocycles.
Mobile Phase A 0.1% Formic Acid in WaterVolatile acidifier for efficient protonation.[13]
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic solvent for reversed-phase.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Ionization Mode Electrospray Ionization (ESI), PositiveImidazoles readily form [M+H]+ ions.[12]
Target Ion (m/z) 141.07For the protonated molecule [M+H]+.

LCMS_Workflow cluster_prep Method Development cluster_ms_setup MS Setup cluster_analysis Analysis & Optimization select_column Select C18 Column prep_mobile_phase Prepare Mobile Phase (A/B) select_column->prep_mobile_phase set_gradient Define Elution Gradient prep_mobile_phase->set_gradient inject_sample Inject Reaction Aliquot set_gradient->inject_sample set_ion_mode Set ESI+ Mode optimize_source Optimize Source Parameters set_ion_mode->optimize_source set_scan_range Set Scan Range (m/z 50-500) optimize_source->set_scan_range set_scan_range->inject_sample acquire_data Acquire LC-MS Data inject_sample->acquire_data analyze_data Analyze Chromatogram & Spectra acquire_data->analyze_data refine_method Refine Gradient & MS Settings analyze_data->refine_method

References

  • ChemRxiv. Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. [Link]
  • MDPI.
  • ZefSci.
  • Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]
  • MDPI.
  • LCGC International.
  • MIT OpenCourseWare.
  • ACS Omega. Polysubstituted Imidazoles as LysoTracker Molecules: Their Synthesis via Iodine/H2O and Cell-Imaging Studies. [Link]
  • ResearchGate.
  • Element Lab Solutions. LC-MS Troubleshooting. [Link]
  • LCGC International. How to Avoid Problems in LC–MS. [Link]
  • RSC Publishing.
  • Bitesize Bio.
  • University of California, Los Angeles. 5.
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]
  • University of Rochester, Department of Chemistry.
  • PMC - NIH. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. [Link]
  • PubMed. An LC/MS/MS method for the quantitation of MTIC (5-(3-N-methyltriazen-1-yl)-imidazole-4-carboxamide)
  • University of York, Chemistry Teaching Labs. Determining a solvent system. [Link]
  • PMC - NIH. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. [Link]
  • SAGE Journals. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. [Link]
  • PubMed Central. Ion Source Complementarity for Characterization of Complex Organic Mixtures Using Fourier Transform Mass Spectrometry: A Review. [Link]
  • ResearchGate. Imidazole and imidazolium porphyrins: Gas-phase chemistry of multicharged ions. [Link]
  • ResearchGate. The mass spectra of imidazole and 1-methylimidazole. [Link]
  • PubMed. A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies. [Link]
  • Wiley Analytical Science.
  • NIH.
  • PubChem.
  • LCGC International. A Simple Analysis of 4-Methylimidazole Using Automated Solid-Phase Extraction and High Performance Liquid Chromatography with MS-MS and MS–SIM Detection. [Link]

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"Methyl 1-methyl-1H-imidazole-4-carboxylate" handling hygroscopic properties

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 1-methyl-1H-imidazole-4-carboxylate

A Guide to Handling its Hygroscopic Properties for Researchers and Drug Development Professionals

Welcome to the technical support center for this compound (CAS No. 17289-19-9). This guide provides in-depth troubleshooting advice and best practices for handling the potential hygroscopic nature of this important imidazole derivative. As a key building block in pharmaceutical and chemical synthesis, maintaining its anhydrous state is paramount for achieving reproducible and accurate experimental outcomes.[1] This document is designed to equip you with the expertise to mitigate challenges associated with moisture absorption, ensuring the integrity of your research.

Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions encountered by researchers working with this compound.

Q1: My vial of this compound, which should be a solid, appears clumpy and slightly gummy. What is happening?

A: You are likely observing the effects of hygroscopicity—the tendency of a substance to absorb moisture from the surrounding atmosphere.[2][3] While the compound is a solid with a melting point of 103-107°C, its chemical structure, particularly the polar imidazole ring, can attract and absorb water molecules.[4][5][6] This absorption leads to physical changes, causing the free-flowing powder to agglomerate, clump, or even take on a pasty texture, which can make accurate handling and weighing extremely difficult.[2][7] The parent compound, 1-Methyl-1H-imidazole-4-carboxylic acid, is explicitly noted as being hygroscopic, a trait that can be retained by its ester derivative.[8]

Q2: Beyond the physical changes, how can absorbed moisture compromise my experimental results?

A: The consequences of moisture contamination are significant and multifaceted:

  • Inaccurate Stoichiometry: When you weigh the hygroscopic compound, you are also weighing an unknown amount of water. This leads to a lower-than-calculated molar quantity of the reagent being added to your reaction, affecting stoichiometry, reaction kinetics, and final yield.

  • Chemical Degradation: As an ester, this compound is susceptible to hydrolysis in the presence of water, which can revert it to its parent carboxylic acid and methanol. This process can be accelerated by acidic or basic conditions.[9] The presence of this impurity can lead to unintended side reactions or complicate purification processes.

  • Reaction Failure: Many organic reactions, particularly those involving organometallics, strong bases, or water-sensitive catalysts, require strictly anhydrous conditions.[10] The introduction of water via a hygroscopic reagent can quench the reaction, deactivate the catalyst, or produce unwanted byproducts, leading to poor yields or complete failure of the experiment.[10]

Q3: What are the definitive best practices for storing this compound to prevent water absorption?

A: Proper storage is the most critical preventative measure. The goal is to create multiple barriers between the compound and atmospheric moisture.[2][7]

  • Primary Container: Always ensure the container is tightly sealed immediately after use.[7] For long-term storage, sealing the cap with Parafilm provides an excellent secondary seal against moisture ingress.[10][11]

  • Secondary Environment (Desiccator): Store the sealed primary container inside a desiccator. A desiccator provides a dry environment maintained by a desiccant (drying agent) in its base.[3][10][12]

  • Inert Atmosphere: For highly sensitive applications, after dispensing the reagent, flush the headspace of the container with a dry, inert gas like nitrogen or argon before sealing.[10][13] This displaces the moist air.

Below is a summary of recommended storage conditions:

ConditionRecommendationRationale
Location Cool, dry, well-ventilated areaMinimizes ambient humidity and prevents thermal degradation.[4][7]
Container Tightly sealed, airtight glass bottlePrevents direct contact with atmospheric moisture.[3][7]
Secondary Storage Laboratory DesiccatorProvides an anhydrous environment using desiccants like silica gel or P₂O₅.[10][12]
Atmosphere Inert Gas (Nitrogen/Argon)Recommended for long-term storage or high-purity applications to displace air.[9]
Sealing Parafilm around the capAdds an extra physical barrier to moisture.[11]

Q4: I need to weigh the compound for a moisture-sensitive reaction. What is the correct handling procedure?

A: The key principle is to minimize the compound's exposure time to the atmosphere.[7] For the highest accuracy in moisture-sensitive applications, a controlled environment is necessary.

  • Standard Practice: Have all your equipment ready (spatulas, weigh boats, receiving flask). Remove the container from the desiccator, open it, quickly weigh the desired amount, and immediately reseal the container and return it to the desiccator.[7]

  • Gold Standard (Glove Box): For critical applications, all handling and weighing should be performed inside a glove box with an inert atmosphere (e.g., nitrogen or argon).[10][13][14] This provides the ultimate protection from atmospheric moisture.

Here is a logical workflow for handling the reagent:

G cluster_prep Preparation cluster_weigh Weighing cluster_storage Storage & Use A Equilibrate container to room temperature (if refrigerated) B Prepare all tools (spatula, weigh boat) A->B C Transfer container from desiccator to balance B->C D Quickly dispense required amount C->D E Immediately and tightly reseal primary container D->E G Use weighed compound immediately D->G F Return container to desiccator E->F

Caption: Workflow for weighing hygroscopic reagents.

Q5: I suspect my compound has absorbed significant moisture. How can I effectively dry it before use?

A: If you suspect moisture contamination, it is crucial to dry the compound. The goal is to dry the material to a constant weight, which indicates all free water has been removed.[10]

  • Method 1: Vacuum Desiccation (Recommended): This is a gentle and effective method. Place the compound in an open container (like a watch glass or a beaker) inside a vacuum desiccator containing a strong desiccant like phosphorus pentoxide (P₂O₅) or fresh silica gel. Apply a vacuum and allow it to dry for several hours (or overnight).[10]

  • Method 2: Oven Drying: This method is faster but requires careful temperature control. The compound's melting point is 103-107°C.[4] Therefore, set a drying oven to a temperature safely below this, such as 85-90°C . Heat for several hours.[10] Caution: Do not heat close to the melting point.

The validation of dryness is key: periodically remove the sample (allowing it to cool to room temperature in a desiccator before weighing), weigh it, and repeat the drying process until two consecutive weighings are identical.[10]

Q6: How can I quantitatively determine the exact water content in my sample of this compound?

A: The gold standard for accurate water content determination in chemical samples is Karl Fischer (KF) titration .[15][16] This method is highly specific to water and can detect moisture at very low levels (ppm). It is a destructive technique but provides the most accurate and reliable data, which can be crucial for GMP processes or when establishing a primary reference standard.[15][16] Other methods like headspace gas chromatography can also be used but are less direct.[17]

Troubleshooting Guide

Observed ProblemPotential Cause(s)Recommended Solution(s)
Inconsistent reaction yields Inaccurate weighing due to water absorption; reagent degradation via hydrolysis.1. Dry the reagent to a constant weight before use (see Protocol 1 or 2). 2. Handle and weigh the compound in a glove box.[13] 3. Quantify water content with Karl Fischer titration and adjust mass accordingly.[16]
Reagent is a solid cake instead of a powder Severe moisture absorption from improper storage or prolonged exposure to air.1. Gently break up the material. 2. Dry thoroughly using a vacuum oven or vacuum desiccator until a constant weight is achieved.[10][18] 3. Review storage procedures; use smaller aliquots for frequent use to protect the main stock.
Difficulty achieving an anhydrous reaction environment Introduction of water from the hygroscopic reagent.1. Ensure the reagent is rigorously dried immediately before use. 2. Add the reagent to the reaction vessel under a positive pressure of inert gas. 3. Consider using Schlenk line techniques for transfer if a glove box is unavailable.[19]

Detailed Experimental Protocols

Protocol 1: Drying via Vacuum Desiccator

This protocol is ideal for removing absorbed water without thermal stress.

  • Preparation: Place a fresh, potent desiccant (e.g., phosphorus pentoxide, fresh anhydrous calcium sulfate) in the bottom chamber of a clean, dry desiccator.[10]

  • Sample Placement: Spread the this compound powder in a thin layer in a shallow glass container (e.g., a watch glass or petri dish) to maximize surface area. Place the container on the desiccator's sample plate.

  • Sealing: Lightly grease the ground-glass flange of the desiccator lid to ensure an airtight seal. Slide the lid into place.

  • Evacuation: Connect the desiccator stopcock to a vacuum pump and slowly evacuate the air. Once a stable vacuum is reached, close the stopcock and turn off the pump.

  • Drying: Allow the compound to dry under vacuum for at least 12-24 hours.

  • Validation: Carefully vent the desiccator to atmospheric pressure. Remove the sample and weigh it. Return the sample to the desiccator, re-evacuate, and dry for another 4-6 hours. Reweigh. The sample is considered dry when the weight is constant between drying cycles.[10]

  • Storage: Immediately transfer the dry powder to a tightly sealed container and store it inside a standard (non-vacuum) desiccator.

Caption: Workflow for drying to a constant weight.

Protocol 2: Drying via Laboratory Oven

This protocol is faster but requires precise temperature control.

  • Preheat Oven: Preheat a laboratory oven to 85°C . Ensure the temperature is stable.

  • Sample Preparation: Spread the compound in a thin layer in a shallow, oven-safe glass container.

  • Initial Weighing: Weigh the container with the compound accurately.

  • Drying: Place the container in the preheated oven and dry for 2-4 hours.

  • Cooling & Weighing: Remove the container from the oven and immediately place it inside a desiccator to cool to room temperature (this prevents re-absorption of moisture while cooling). Once cool, weigh it again.

  • Validation: Return the sample to the oven for another 1-2 hours. Cool in a desiccator and reweigh. The sample is considered dry when the weight is constant between drying cycles.[10]

  • Storage: Immediately transfer the dry powder to a tightly sealed container and store it inside a desiccator.

References

  • CORECHEM Inc. Hygroscopic: What it Means, What You Need to Know. URL: https://corecheminc.
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"Methyl 1-methyl-1H-imidazole-4-carboxylate" avoiding racemization in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stereochemical Integrity in Imidazole Derivatives

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Core Challenge

Welcome to the Technical Support Center. This guide is designed to address a critical challenge in the synthesis of complex molecules for pharmaceutical and research applications: maintaining the stereochemical integrity of chiral centers.

While the molecule "Methyl 1-methyl-1H-imidazole-4-carboxylate" is itself achiral and cannot undergo racemization, it serves as a common scaffold in medicinal chemistry. Often, synthetic routes will introduce chiral centers on substituents attached to the imidazole ring, particularly at the C2 or C5 positions. The protons at these positions can exhibit unexpected acidity under certain reaction conditions, leading to a devastating loss of stereochemical purity through a process called epimerization .

This guide provides in-depth FAQs, troubleshooting protocols, and mechanistic insights to help you prevent epimerization and ensure the stereochemical fidelity of your chiral imidazole-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a major concern for my chiral imidazole derivative?

Epimerization is a chemical process where the configuration of a single chiral center in a molecule with multiple stereocenters is inverted.[1] This converts one diastereomer into another. In the context of a chiral derivative of this compound, this typically involves the loss of the desired 3D arrangement at a carbon atom attached to the imidazole ring. This is a critical issue because different diastereomers can have drastically different biological activities, pharmacological properties, and safety profiles.[2][3] The presence of an undesired epimer can compromise the efficacy and safety of a drug candidate and create significant purification challenges.[3]

Q2: What is the primary mechanism that causes epimerization in these compounds?

The most common pathway for epimerization in compounds with a chiral center adjacent to the imidazole ring (especially at C5 or C2) is base-mediated deprotonation .[2][3][4] The key steps are:

  • Proton Abstraction: A base removes the proton from the chiral carbon atom. The aromatic nature of the imidazole ring can stabilize the resulting negative charge, making this proton more acidic than a typical C-H bond.

  • Formation of a Planar Intermediate: The removal of the proton creates a planar, achiral carbanion or enolate-like intermediate.[3]

  • Re-protonation: The planar intermediate can be re-protonated from either face. This non-selective protonation results in a mixture of both stereoisomers, leading to a loss of enantiomeric or diastereomeric excess.[5]

Factors like the strength of the base, reaction temperature, and solvent polarity heavily influence the rate of this undesirable process.[2][6]

Q3: Which reaction conditions are most likely to cause epimerization?

You should be highly cautious of the following conditions, which are known to promote epimerization:

  • Strong Bases: Using strong or sterically unhindered bases (e.g., triethylamine (TEA), sodium hydroxide, potassium tert-butoxide) can readily abstract the critical proton.[2][4]

  • High Temperatures: Elevated reaction temperatures provide the energy to overcome the activation barrier for proton removal, significantly increasing the rate of epimerization.[1][2]

  • Polar Aprotic Solvents: Solvents like DMF and DMSO can stabilize the charged intermediate that leads to epimerization.[2][6]

  • Prolonged Reaction Times: The longer your chiral molecule is exposed to epimerization-promoting conditions, the greater the loss of stereochemical purity.[2]

Q4: How can I detect and quantify the level of epimerization in my product?

The most reliable method for detecting and quantifying epimers is chiral High-Performance Liquid Chromatography (HPLC) .[3] Using a chiral stationary phase allows for the separation of the desired stereoisomer from its epimer, enabling accurate measurement of the diastereomeric or enantiomeric ratio. Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, sometimes with the use of chiral shift reagents, can also be employed to detect the presence of diastereomers.[3]

Troubleshooting Guide: Loss of Stereochemical Purity

This table outlines common problems, their probable causes, and actionable solutions to prevent epimerization in your reactions.

Problem Probable Cause Recommended Solution & Rationale
Significant loss of diastereomeric/enantiomeric excess (d.e./e.e.) after a base-mediated reaction. Base-induced epimerization via proton abstraction. The base used was too strong or not sterically hindered, leading to the formation of a planar carbanion intermediate.1. Base Selection: Switch to a weaker or more sterically hindered base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[2] Rationale: These bases are less likely to abstract the sensitive proton due to their bulk and lower basicity.2. Stoichiometry: Use the minimum effective amount of base, ideally stoichiometric amounts. Rationale: Excess base increases the rate of epimerization.[2]
Epimerization observed even with a suitable base. Elevated reaction temperature. The reaction was run at room temperature or higher, providing sufficient energy for the epimerization pathway to compete with the desired reaction.1. Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C, -20 °C, or -78 °C).[1][2][6] Rationale: Lowering the temperature kinetically disfavors the epimerization side reaction, often dramatically.2. Localized Heating: Ensure slow, portion-wise addition of reagents to control any exotherms that could cause localized heating.
Loss of stereochemical integrity during workup or purification. Acid/Base-catalyzed epimerization on silica gel. Standard silica gel can be acidic and may catalyze epimerization of sensitive compounds during column chromatography.1. Neutralize Silica: Deactivate the silica gel by pre-treating it with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent).2. Alternative Media: Use a neutral stationary phase like neutral alumina for purification.3. Non-Chromatographic Methods: If possible, purify the compound via crystallization or trituration to avoid contact with acidic surfaces.
Reaction is sluggish at low temperatures, and warming causes epimerization. Inappropriate solvent choice. Polar aprotic solvents (e.g., DMF) can promote epimerization but may be required for solubility.1. Solvent Screening: Test less polar solvents like dichloromethane (DCM) or toluene, which are known to suppress epimerization.[2][3] Rationale: Non-polar solvents are less effective at stabilizing the charged intermediates required for epimerization.2. Mixed Solvent Systems: Use a mixture of solvents (e.g., Toluene/THF) to balance solubility and suppression of side reactions.

Visualizing the Problem and Solution

Mechanism of Base-Catalyzed Epimerization

The following diagram illustrates the critical mechanistic pathway that leads to the loss of stereochemical integrity at a chiral center (denoted by *) adjacent to the imidazole ring.

G cluster_0 Epimerization Pathway cluster_1 Result A Chiral Starting Material (R-configuration) B Planar, Achiral Intermediate (Carbanion) A->B Deprotonation (+ Base) C Epimerized Product (S-configuration) B->C Reprotonation (Top face attack) D Desired Product (R-configuration) B->D Reprotonation (Bottom face attack) E Racemic or Epimeric Mixture C->E D->E G start Start: Plan Reaction with Chiral Imidazole Derivative cond_base Is a base required? start->cond_base select_base Choose Weak, Sterically Hindered Base (e.g., DIPEA) cond_base->select_base Yes no_base Proceed with non-basic conditions cond_base->no_base No set_temp Set Reaction Temp ≤ 0°C (Ideally -78°C) select_base->set_temp no_base->set_temp select_solvent Choose Non-Polar Aprotic Solvent (e.g., DCM, Toluene) set_temp->select_solvent run_rxn Run Reaction & Monitor Closely by TLC/LC-MS to Minimize Time select_solvent->run_rxn workup Workup & Purification run_rxn->workup purify_cond Is purification on silica required? workup->purify_cond neutral_silica Use Neutralized Silica Gel or Neutral Alumina purify_cond->neutral_silica Yes no_silica Purify via Crystallization / Trituration purify_cond->no_silica No analyze Analyze Product by Chiral HPLC to Confirm Stereochemical Purity neutral_silica->analyze no_silica->analyze

Caption: Decision workflow for stereochemical control.

References

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Validation & Comparative

A Comparative Guide to the Reactivity of Methyl 1-methyl-1H-imidazole-4-carboxylate and Methyl 1-methyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, substituted imidazoles are fundamental building blocks. Their prevalence in biologically active compounds and functional materials stems from their unique electronic properties and versatile reactivity. Among these, methyl 1-methyl-1H-imidazole-4-carboxylate and its 5-carboxylate isomer are key intermediates in the synthesis of numerous pharmaceuticals. The seemingly subtle difference in the position of the methoxycarbonyl group profoundly impacts the electron density distribution within the imidazole ring, leading to distinct reactivity profiles. This guide provides an in-depth comparison of the chemical reactivity of these two isomers, supported by theoretical principles and available experimental context, to aid researchers in their synthetic strategies and molecular design.

Structural and Electronic Properties: The Decisive Factor

The imidazole ring is an aromatic heterocycle with two nitrogen atoms, one pyrrole-like (N-1) and one pyridine-like (N-3). The methoxycarbonyl group (-COOCH₃) is a moderately electron-withdrawing group. Its position on the imidazole ring, therefore, dictates the electron density at each carbon atom, which is the primary determinant of the ring's susceptibility to electrophilic and nucleophilic attack.

Diagram: Chemical Structures of the Isomers

Caption: Chemical structures of the two isomers.

In This compound , the electron-withdrawing ester group is at the C-4 position. This will significantly decrease the electron density at C-4 and, to a lesser extent, at C-2 and C-5 through resonance and inductive effects. The C-5 position is expected to be the most electron-rich carbon and, therefore, the most likely site for electrophilic attack.

Conversely, in methyl 1-methyl-1H-imidazole-5-carboxylate , the ester group is at the C-5 position, reducing the electron density at this position. Consequently, the C-4 position is predicted to be more electron-rich and thus more susceptible to electrophilic substitution. The C-2 position in both isomers is generally the most electron-deficient carbon due to the influence of both nitrogen atoms, making it the most likely site for nucleophilic attack.

A computational study on a related benzimidazole system showed that N-alkylation of methyl 1H-benzo[d]imidazole-4-carboxylate yields a mixture of the 1,4- and 1,7-disubstituted products, indicating that the position of the carboxylate group influences the site of substitution[1][2]. While not a direct comparison of the imidazole isomers , this highlights the principle that substituent position directs reactivity.

Comparative Reactivity Analysis

Electrophilic Aromatic Substitution

Electrophilic substitution on the imidazole ring is a crucial reaction for further functionalization. Common examples include nitration, halogenation, and acylation.

  • Predicted Reactivity:

    • This compound: The C-5 position is the most activated towards electrophiles.

    • Methyl 1-methyl-1H-imidazole-5-carboxylate: The C-4 position is the most likely site of electrophilic attack.

Studies on the regioselectivity of electrophilic substitution on substituted imidazoles support these predictions. For instance, the alkylation and nitration of nitroimidazoles show that the position of the nitro group dictates the site of further substitution[3]. Similarly, bromination of substituted imidazoles is highly dependent on the electronic nature of the existing substituents[4]. The nitration of methyl benzoate, a related aromatic ester, is regioselective for the meta-position due to the deactivating effect of the ester group, which directs incoming electrophiles away from the ortho and para positions[5][6]. This principle can be extended to the imidazole system, where the electron-withdrawing ester group will deactivate the ring towards electrophilic attack overall but will direct substitution to the position least affected by its deactivating influence.

Diagram: Predicted Sites of Electrophilic Attack

G cluster_0 This compound cluster_1 Methyl 1-methyl-1H-imidazole-5-carboxylate 4-isomer Ring C5_4 C5 4-isomer->C5_4 Most reactive 5-isomer Ring C4_5 C4 5-isomer->C4_5 Most reactive

Caption: Predicted most reactive sites for electrophilic substitution.

Nucleophilic Aromatic Substitution

The C-2 position of the imidazole ring is generally the most susceptible to nucleophilic attack due to its position between two electronegative nitrogen atoms. The presence of the electron-withdrawing ester group at either C-4 or C-5 will further enhance the electrophilicity of the ring carbons, particularly C-2. A direct comparison would likely show subtle differences in the rate of nucleophilic substitution at C-2, but both isomers are expected to be more reactive than 1-methylimidazole itself.

Reactions at the Ester Group

The reactivity of the ester group itself, primarily towards hydrolysis, is also influenced by the electronic environment of the imidazole ring.

  • Alkaline Hydrolysis: The rate of alkaline hydrolysis of esters is generally accelerated by electron-withdrawing groups on the aromatic ring, as they stabilize the developing negative charge in the transition state. Since the electronic influence of the imidazole ring on the ester carbonyl will differ between the two isomers, their hydrolysis rates are expected to be different. Kinetic studies on the hydrolysis of N-benzoyl-4,5-diphenylimidazole derivatives have shown that substituents on the acyl group influence the reaction rate, following Hammett relationships[7]. While this is not a direct comparison of the two isomers , it demonstrates the sensitivity of ester hydrolysis to the electronic environment. It is plausible that the isomer with the ester group at the position that experiences a stronger electron-withdrawing effect from the rest of the molecule will hydrolyze faster under basic conditions.

  • Acid-Catalyzed Hydrolysis: The mechanism of acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen. The electron-donating or -withdrawing nature of the imidazole ring will affect the basicity of the carbonyl oxygen and thus the rate of this step.

A comprehensive kinetic study directly comparing the hydrolysis rates of these two specific isomers would be necessary to provide definitive quantitative data.

Applications in Drug Development

Both this compound and its 5-carboxylate isomer are valuable precursors in the synthesis of pharmaceuticals. For example, imidazole-5-carboxylate derivatives are key intermediates in the synthesis of angiotensin II receptor blockers like Olmesartan[8]. The choice between the 4- and 5-carboxylate isomers is dictated by the desired final structure of the drug molecule and the regioselectivity of the subsequent synthetic steps.

Experimental Protocols

While direct comparative experimental data is scarce, the following general protocols for key reactions are provided as a starting point for researchers. Optimization will be necessary for specific substrates and desired outcomes.

General Procedure for N-Methylation of Methyl Imidazole-4(5)-carboxylate

This procedure illustrates the synthesis of the title compounds from their N-H precursors.

  • To a solution of methyl 1H-imidazole-4-carboxylate or methyl 1H-imidazole-5-carboxylate (1.0 eq.) in a suitable solvent (e.g., DMF, acetonitrile) is added a base (e.g., K₂CO₃, NaH) (1.1 eq.).

  • The mixture is stirred at room temperature for 30 minutes.

  • A methylating agent (e.g., methyl iodide, dimethyl sulfate) (1.1 eq.) is added dropwise.

  • The reaction is stirred at room temperature or heated as necessary, monitoring by TLC.

  • Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Diagram: General N-Methylation Workflow

G Start Methyl Imidazole-4(5)-carboxylate Step1 Dissolve in Solvent Add Base Start->Step1 Step2 Add Methylating Agent Step1->Step2 Step3 Reaction (Stir/Heat) Step2->Step3 Step4 Work-up (Quench, Extract, Dry) Step3->Step4 Step5 Purification (Chromatography) Step4->Step5 End Methyl 1-methyl-1H-imidazole-4(5)-carboxylate Step5->End

Caption: General workflow for the synthesis of the title compounds.

General Procedure for Electrophilic Nitration

This protocol provides a general method for the nitration of the imidazole ring.

  • To a cooled (0 °C) mixture of concentrated sulfuric acid and concentrated nitric acid (the nitrating mixture) is slowly added the methyl 1-methyl-1H-imidazole-carboxylate isomer (1.0 eq.).

  • The reaction mixture is stirred at low temperature and allowed to slowly warm to room temperature, with careful monitoring of the temperature.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium carbonate).

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • The crude product is purified by recrystallization or column chromatography.

Note: Nitration of imidazole derivatives can be hazardous and should be performed with extreme caution in a well-ventilated fume hood.

Summary and Outlook

The reactivity of this compound and methyl 1-methyl-1H-imidazole-5-carboxylate is fundamentally governed by the electronic influence of the methoxycarbonyl group on the imidazole ring. While direct comparative experimental data is limited, a thorough understanding of the principles of aromatic electrophilic and nucleophilic substitution allows for reasoned predictions of their reactivity profiles. The 4-carboxylate isomer is expected to be most susceptible to electrophilic attack at the C-5 position, while the 5-carboxylate isomer is predicted to react at the C-4 position. Both isomers are activated towards nucleophilic attack at the C-2 position.

Future research providing direct kinetic and yield comparisons for various reactions would be invaluable to the scientific community, enabling more precise and efficient synthetic planning. Computational studies modeling the electron density and reaction pathways for these specific isomers would also provide deeper insights into their reactivity differences.

References

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A Senior Application Scientist's Guide to Methyl 1-methyl-1H-imidazole-4-carboxylate and its Isomers in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency, regioselectivity, and ultimate success of a synthetic campaign. The substituted imidazole core is a privileged scaffold in numerous blockbuster pharmaceuticals, and among its many derivatives, methyl 1-methyl-1H-imidazole carboxylates are versatile intermediates. This guide provides an in-depth comparison of methyl 1-methyl-1H-imidazole-4-carboxylate and its 2- and 5-substituted isomers, offering field-proven insights and experimental data to inform your synthetic strategies.

Introduction: The Strategic Importance of Regioisomeric Purity

The precise placement of substituents on the imidazole ring is paramount as it profoundly influences the molecule's steric and electronic properties. This, in turn, dictates its biological activity and pharmacokinetic profile. The choice between the 2-, 4-, and 5-carboxylate isomers is therefore not arbitrary but a strategic decision based on the desired downstream functionalization and the target molecule's architecture. This guide will dissect the synthetic nuances, comparative reactivity, and strategic applications of these three key isomers.

The Synthetic Challenge: Regioselectivity in N-Methylation

The most common and direct route to these compounds involves the N-methylation of the corresponding methyl imidazolecarboxylate. However, the tautomeric nature of the NH-imidazole presents a significant challenge, often leading to a mixture of N1- and N3- (or N1- and N1'-) methylated products. The regiochemical outcome is a delicate interplay of steric hindrance, electronic effects, and reaction conditions.

A general workflow for the synthesis of these isomers begins with the commercially available methyl imidazole-4(5)-carboxylate, which exists as a mixture of tautomers. Direct N-methylation of this mixture typically yields a combination of the 1,4- and 1,5-isomers, necessitating careful separation. The synthesis of the 2-isomer follows a distinct pathway.

Figure 1: General synthetic routes to methyl 1-methyl-1H-imidazole carboxylate isomers.
Comparative Synthesis Data

The choice of methylating agent and base, along with the reaction solvent and temperature, significantly influences the ratio of the 1,4- and 1,5-isomers. Below is a comparative summary of typical synthetic outcomes.

IsomerStarting MaterialTypical Reagents & ConditionsTypical YieldPurification Notes
This compound Methyl imidazole-4(5)-carboxylate1. NaH, MeI in THF, 0 °C to rt2. K₂CO₃, DMS in Acetone, reflux40-60% (as part of a mixture)Requires careful chromatographic separation from the 1,5-isomer.
Methyl 1-methyl-1H-imidazole-5-carboxylate Methyl imidazole-4(5)-carboxylate1. NaH, MeI in THF, 0 °C to rt2. K₂CO₃, DMS in Acetone, reflux30-50% (as part of a mixture)Elutes separately from the 1,4-isomer during column chromatography.
Methyl 1-methyl-1H-imidazole-2-carboxylate Methyl 1H-imidazole-2-carboxylateTriethylamine, Methyl Chloroformate in Acetonitrile, -20 °C to rt~80%Generally a cleaner reaction with fewer isomeric byproducts.

Expert Insight: The regioselectivity of N-methylation of methyl imidazole-4(5)-carboxylate is notoriously difficult to control. The 1,4-isomer is often slightly favored due to the electronic influence of the carboxylate group, but separation of the isomers is almost always required. For projects where multi-gram quantities of a single isomer are needed, developing a robust chromatographic separation method early on is crucial. The synthesis of the 2-carboxylate isomer is more straightforward as the starting material does not have tautomeric ambiguity.

Detailed Experimental Protocols

To provide actionable guidance, here are representative, step-by-step protocols for the synthesis of each isomer.

Protocol 1: Synthesis of this compound and Methyl 1-methyl-1H-imidazole-5-carboxylate

This protocol describes a typical N-methylation of methyl imidazole-4(5)-carboxylate, leading to a mixture of the 1,4- and 1,5-isomers, followed by their separation.

Materials:

  • Methyl imidazole-4(5)-carboxylate

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide (MeI)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of methyl imidazole-4(5)-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to separate the two isomers. The 1,4-isomer typically has a slightly higher Rf value than the 1,5-isomer.

Protocol 2: Synthesis of Methyl 1-methyl-1H-imidazole-2-carboxylate

This protocol is adapted from a patented procedure for the specific synthesis of the 2-carboxylate isomer.

Materials:

  • 1-Methyl-1H-imidazole

  • Triethylamine (TEA)

  • Methyl chloroformate

  • Acetonitrile

Procedure:

  • In a three-necked flask under an argon atmosphere, dissolve 1-methyl-1H-imidazole (1.0 eq) and triethylamine (1.5 eq) in acetonitrile.

  • Cool the solution to -20 °C.

  • Slowly add a solution of methyl chloroformate (1.2 eq) in acetonitrile to the cooled reaction mixture over 30 minutes.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by HPLC or TLC. Upon completion, add ethanol and water to dissolve any precipitate.

  • The product can be isolated by extraction with a suitable organic solvent and purified by column chromatography or recrystallization.

Comparative Physicochemical and Spectroscopic Properties

The position of the methyl carboxylate group significantly influences the electronic distribution within the imidazole ring, which is reflected in their spectroscopic data.

PropertyMethyl 1-methyl-1H-imidazole-2-carboxylateThis compoundMethyl 1-methyl-1H-imidazole-5-carboxylate
Molecular Formula C₆H₈N₂O₂C₆H₈N₂O₂C₆H₈N₂O₂
Molecular Weight 140.14 g/mol 140.14 g/mol 140.14 g/mol
Appearance White to off-white solidWhite to off-white solidWhite to off-white solid
¹H NMR (CDCl₃, δ ppm) ~7.15 (d, 1H), ~7.00 (d, 1H), ~4.00 (s, 3H), ~3.90 (s, 3H)~7.50 (s, 1H), ~7.45 (s, 1H), ~3.85 (s, 3H), ~3.75 (s, 3H)~7.80 (s, 1H), ~7.50 (s, 1H), ~3.90 (s, 3H), ~3.70 (s, 3H)
¹³C NMR (CDCl₃, δ ppm) ~162 (C=O), ~140 (C2), ~128 (C4), ~125 (C5), ~52 (OCH₃), ~36 (NCH₃)~164 (C=O), ~138 (C4), ~137 (C2), ~120 (C5), ~51 (OCH₃), ~34 (NCH₃)~163 (C=O), ~139 (C5), ~138 (C2), ~128 (C4), ~52 (OCH₃), ~33 (NCH₃)

Note: The exact chemical shifts can vary depending on the solvent and concentration. The values provided are approximate and for comparative purposes.

Reactivity and Strategic Applications: A Head-to-Head Comparison

The synthetic utility of these isomers is directly tied to their inherent reactivity, which is governed by the electronic nature of the imidazole ring as modulated by the position of the electron-withdrawing carboxylate group.

Reactivity_Comparison cluster_2 Methyl 1-methyl-1H-imidazole-2-carboxylate cluster_4 This compound cluster_5 Methyl 1-methyl-1H-imidazole-5-carboxylate C2 C2-Position Activated for nucleophilic attack(after deprotonation) C4_C5_2 C4/C5-Positions Less activated for electrophilic attack N3_2 N3-Position Basic, site for quaternization Ester_2 Ester Group Susceptible to hydrolysis/amidation C2_4 C2-Position Most acidic proton, prone to deprotonation C5_4 C5-Position Activated for electrophilic substitution N3_4 N3-Position Less basic due to proximity to EWG Ester_4 Ester Group Standard ester reactivity C2_5 C2-Position Acidic proton C4_5 C4-Position Activated for electrophilic substitution N3_5 N3-Position More basic than 4-isomer Ester_5 Ester Group Standard ester reactivity

Figure 2: Comparative reactivity profiles of the methyl 1-methyl-1H-imidazole carboxylate isomers.
This compound: The Versatile Workhorse
  • Reactivity: The C2 proton is the most acidic due to the inductive effect of both nitrogens, making it susceptible to deprotonation with strong bases, allowing for functionalization at this position. The C5 position is the most electron-rich carbon and is therefore the primary site for electrophilic aromatic substitution.

  • Applications: This isomer is a common building block in medicinal chemistry. For instance, it has been utilized in the synthesis of kinase inhibitors, where the imidazole core acts as a hinge-binding motif.[1] The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in drug molecules.

Methyl 1-methyl-1H-imidazole-5-carboxylate: A Strategic Alternative
  • Reactivity: The reactivity profile is similar to the 4-isomer, with the C2 proton being acidic and the C4 position being susceptible to electrophilic attack. The N3 nitrogen is generally more basic and nucleophilic than in the 4-isomer due to the greater distance from the electron-withdrawing carboxylate group.

  • Applications: This isomer is a valuable intermediate in the synthesis of various organic compounds.[2] Its use is often dictated by the specific steric and electronic requirements of the target molecule, where the placement of the carboxylate at the 5-position provides a different vector for molecular growth compared to the 4-isomer. It is a key intermediate in the synthesis of the antihypertensive drug Olmesartan.[3]

Methyl 1-methyl-1H-imidazole-2-carboxylate: The Specialist
  • Reactivity: The C2 position is occupied, making this isomer useful when functionalization at C2 is not desired. The C4 and C5 protons are more activated towards deprotonation and subsequent functionalization compared to the other isomers where these positions are less acidic. The ester at the 2-position is known to be prone to decarboxylation under certain conditions, which can be a synthetic advantage or a potential liability.[4]

  • Applications: This isomer is used in the synthesis of polyamides that bind to the minor groove of DNA, with applications in the development of anticancer agents. The 2-carboxylate can be converted to an amide to extend the polyamide chain.

Conclusion: Making an Informed Decision

The choice between this compound and its 2- and 5-isomers is a critical step in the design of a synthetic route.

  • For general-purpose functionalization , with the intent to modify the imidazole core at various positions, the 4-carboxylate is often the most versatile starting point due to its well-understood reactivity and commercial availability (as the NH-tautomeric mixture).

  • When a specific substitution pattern is required that is not easily accessible from the 4-isomer, or when the basicity of the N3 nitrogen is a key consideration, the 5-carboxylate offers a valuable alternative.

  • The 2-carboxylate is the isomer of choice when the synthetic strategy requires a pre-functionalized C2 position and subsequent modifications at the C4 and/or C5 positions.

By understanding the synthetic challenges, comparative reactivity, and strategic applications of these isomers, researchers can make more informed decisions, leading to more efficient and successful synthetic outcomes. This guide provides a solid foundation for navigating the nuances of these valuable building blocks in the pursuit of novel therapeutics and advanced materials.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 5). Methyl 1H-imidazole-5-carboxylate: A Versatile Chemical Intermediate.
  • PubChem. (n.d.). Methyl 1-methyl-1H-imidazole-5-carboxylate.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). Methyl 1H-imidazole-5-carboxylate.
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC.
  • One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. PMC.
  • Jiang, J., & Yang, W. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 8(1), 161-163.
  • The Importance of API Intermediates: A Deep Dive into Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate. (n.d.).
  • Richter, M. et al. (2022). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate.
  • Amaranzoles B–F, Imidazole-2-carboxy Steroids from the Marine Sponge, Phorbas amaranthus. C24-N- and C24-O-Analogs from a Divergent Oxidative Biosynthesis. PMC.
  • Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative. (2020). Google Patents.
  • H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate.
  • Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. ResearchGate.
  • Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications. Journal of the American Chemical Society.
  • Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates. SciELO.

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A Comparative Guide to the Purity Analysis of Methyl 1-methyl-1H-imidazole-4-carboxylate by HPLC and NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. Methyl 1-methyl-1H-imidazole-4-carboxylate, a crucial building block in the synthesis of various therapeutic agents, demands robust analytical methods to ensure its quality. This guide provides an in-depth, objective comparison of two premier analytical techniques for its purity determination: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Moving beyond a simple listing of protocols, we will explore the causality behind experimental choices, grounding our discussion in the fundamental principles of each technique. This guide is designed to empower you to select the most appropriate method—or a combination of both—for your specific analytical challenges.

The Imperative of Purity in Pharmaceutical Development

The purity of an API intermediate like this compound directly impacts the quality and safety of the final drug product. Impurities, which can arise from starting materials, by-products, or degradation, must be identified and quantified to meet stringent regulatory standards set by bodies like the International Council for Harmonisation (ICH).[1] Failure to do so can lead to unforeseen toxicity, reduced therapeutic efficacy, and significant delays in the drug development pipeline. Therefore, employing orthogonal and validated analytical methods is essential for comprehensive characterization.

High-Performance Liquid Chromatography (HPLC): The Gold Standard in Separation

HPLC is a pillar of pharmaceutical analysis, renowned for its high resolving power, sensitivity, and reproducibility.[2] It excels at separating the main compound from closely related impurities, making it an ideal technique for detecting and quantifying even trace-level contaminants.[3]

The "Why": Causality in HPLC Method Design

The selection of HPLC parameters is a deliberate process aimed at achieving optimal separation (resolution) of all components in the sample matrix. For a moderately polar molecule like this compound, a reversed-phase (RP-HPLC) method is the logical choice.

  • Column Selection (Stationary Phase): A C18 (octadecylsilyl) column is the workhorse for RP-HPLC. Its nonpolar stationary phase effectively retains the analyte and its potential impurities through hydrophobic interactions, allowing for separation based on subtle differences in polarity.

  • Mobile Phase Composition: A gradient mixture of a weak acid in water (e.g., 0.1% formic acid) and an organic solvent like acetonitrile is employed. The acidic pH suppresses the ionization of any residual silanol groups on the column, preventing peak tailing and improving peak shape. The gradient elution, where the proportion of organic solvent is increased over time, ensures that both more polar and less polar impurities are eluted efficiently within a reasonable run time.

  • UV Detection: The imidazole ring contains a chromophore that absorbs UV light. A detection wavelength is chosen (typically between 210-300 nm) that provides a good response for the main peak and all expected impurities, ensuring that nothing is missed.[4] A Diode Array Detector (DAD) is often preferred as it can acquire spectra across a range of wavelengths, helping to assess peak purity and identify co-eluting components.

A Self-Validating HPLC Protocol

A robust HPLC method must be validated to ensure it is fit for its intended purpose, adhering to ICH Q2(R2) guidelines.[5] Validation demonstrates the method's specificity, linearity, accuracy, precision, and sensitivity.[2][6]

Detailed Experimental Protocol: HPLC-UV

  • Instrumentation and Materials:

    • HPLC system with a Quaternary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD).

    • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • HPLC-grade acetonitrile, water, and formic acid.

    • Reference standard of this compound (>99.5% purity).

    • Sample of this compound for analysis.

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Diluent: 50:50 (v/v) mixture of water and acetonitrile.

    • Standard Solution (approx. 0.5 mg/mL): Accurately weigh ~25 mg of the reference standard and dissolve in the diluent in a 50 mL volumetric flask.

    • Sample Solution (approx. 0.5 mg/mL): Accurately weigh ~25 mg of the sample and prepare as per the standard solution.

  • Chromatographic Conditions:

    Parameter Value
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Detection Wavelength 254 nm (or optimal wavelength from UV scan)
    Injection Volume 10 µL
    Gradient Program:
    Time (min) % Mobile Phase B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • Data Analysis and Calculation:

    • Assay (% Purity): The purity is calculated using the area percent method, assuming all impurities have a similar response factor to the main component.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

    • For higher accuracy, especially for known impurities, Relative Response Factors (RRFs) should be determined and applied.[3]

Quantitative NMR (qNMR): A Primary Method of Measurement

Quantitative NMR has emerged as a powerful and compelling alternative to chromatographic techniques for purity assessment.[7] It is considered a primary ratio method of measurement because the signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei giving rise to that signal.[8][9] This fundamental principle allows for the determination of purity without the need for an identical reference standard of the analyte.[10]

The "Why": Causality in qNMR Experimental Design

The accuracy of a qNMR experiment hinges on parameters that ensure the direct proportionality between signal integral and molar concentration holds true.

  • Internal Standard Selection: A high-purity, stable, non-volatile, and accurately weighed internal standard (IS) is crucial.[3] The IS must have at least one resonance signal that is well-resolved from all analyte and impurity signals. For this compound, compounds like maleic acid or 1,4-dinitrobenzene are suitable choices.

  • Solvent Selection: A deuterated solvent (e.g., DMSO-d₆) is chosen that completely dissolves both the analyte and the internal standard.[8]

  • Acquisition Parameters: The most critical parameter is the relaxation delay (D1). It must be set to at least 5 times the longest longitudinal relaxation time (T₁) of any proton being quantified (both analyte and IS). This ensures all protons have fully relaxed back to equilibrium before the next pulse, guaranteeing that the resulting signal intensity is truly quantitative. A T₁ determination experiment should precede the qNMR analysis for highest accuracy.

  • Data Processing: Careful and consistent processing is key. This includes applying a zero-filling and a small line-broadening factor to improve the signal-to-noise ratio, followed by meticulous phasing and baseline correction before integration.

A Self-Validating qNMR Protocol

The trustworthiness of a qNMR result is built upon the precise execution of the experiment and the use of a certified internal standard. The calculation itself is a direct comparison of signal integrals, providing a transparent and verifiable result.

Detailed Experimental Protocol: ¹H-qNMR

  • Instrumentation and Materials:

    • NMR Spectrometer (400 MHz or higher is recommended for better resolution).

    • High-purity certified internal standard (IS), e.g., Maleic Acid (>99.5% purity).

    • Deuterated solvent, e.g., Dimethyl Sulfoxide-d₆ (DMSO-d₆).

    • High-precision analytical balance.

    • Sample of this compound for analysis.

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the this compound sample into a vial.

    • Accurately weigh approximately 10 mg of the Maleic Acid internal standard into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆. Vortex thoroughly to ensure complete dissolution.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition:

    Parameter Value/Rationale
    Pulse Program Standard 30° or 90° pulse
    Relaxation Delay (D1) ≥ 30 seconds (ensure full relaxation, 5 x longest T₁)
    Acquisition Time (AQ) ~3-4 seconds
    Number of Scans (NS) 16 or 32 (for good signal-to-noise)

    | Receiver Gain (RG) | Optimized to avoid signal clipping |

  • Data Analysis and Calculation:

    • Identify a well-resolved, characteristic proton signal for the analyte (e.g., the N-CH₃ singlet) and a signal for the internal standard (e.g., the olefinic singlet of maleic acid).

    • Carefully integrate both signals.

    • Calculate the purity using the following formula:

    Purity_Analyte (%) = (I_Analyte / I_IS) * (N_IS / N_Analyte) * (M_Analyte / M_IS) * (m_IS / m_Analyte) * Purity_IS (%)

    Where:

    • I: Integral value of the signal

    • N: Number of protons giving rise to the signal (e.g., 3 for the N-CH₃ group)

    • M: Molar mass of the compound

    • m: Mass weighed for the compound

    • Purity_IS: Certified purity of the internal standard

Visualization of Analytical Workflows

G cluster_0 Sample Handling cluster_1 Orthogonal Analysis cluster_2 Data Processing & Reporting Sample Sample Received: Methyl 1-methyl-1H- imidazole-4-carboxylate Prep Solution Preparation Sample->Prep HPLC HPLC Analysis (Separation & UV Detection) Prep->HPLC NMR qNMR Analysis (Spectroscopy & Integration) Prep->NMR HPLC_Data HPLC Data: - Chromatogram - Peak Areas - Area % Purity HPLC->HPLC_Data NMR_Data qNMR Data: - Spectrum - Integrals - Molar Purity Calc. NMR->NMR_Data Reconcile Data Reconciliation & Comparison HPLC_Data->Reconcile NMR_Data->Reconcile Report Final Certificate of Analysis Reconcile->Report

Head-to-Head Comparison: HPLC vs. qNMR

The choice between HPLC and qNMR depends on the specific analytical goal. Often, they are best used as complementary (orthogonal) techniques to provide a comprehensive purity profile.[11]

FeatureHPLC (with UV Detection)qNMR
Principle Physical separation based on polarity, followed by detection.Spectroscopic detection and quantification based on the number of nuclei.
Quantification Relative method. Requires a specific, high-purity reference standard of the analyte for accurate assay determination.Primary (absolute) method. Does not require an analyte-specific standard; uses a certified internal standard.[9]
Sensitivity Generally offers higher sensitivity, making it ideal for detecting and quantifying trace impurities (e.g., <0.1%).[11]Sensitivity is typically lower than HPLC but can be enhanced with high-field instruments and cryoprobes.
Specificity Excellent for separating isomers and closely related compounds. Peak purity can be assessed with a DAD.Provides unambiguous structural confirmation of the analyte and impurities, if signals are resolved.
Sample Throughput Well-suited for high-throughput analysis using autosamplers.[11]Lower throughput, as longer experiment times (due to relaxation delays) are needed for accurate quantification.
Sample State Destructive; the sample is consumed during the analysis.Non-destructive; the sample can be fully recovered after analysis.[9]
Method Development Can be time-consuming, requiring optimization of column, mobile phase, and gradient.[12]Often faster, primarily involving the selection of a suitable solvent and internal standard.

G Start Analytical Goal Q1 Need to quantify trace impurities (<0.1%)? Start->Q1 Q2 Analyte-specific reference standard available? Q1->Q2 No HPLC Prioritize HPLC Q1->HPLC Yes Q3 Need unambiguous structural ID of impurities? Q2->Q3 Yes qNMR Prioritize qNMR Q2->qNMR No Q4 Need highest confidence in purity value? Q3->Q4 No Q3->qNMR Yes Q4->HPLC No (Routine QC) Both Use Both Orthogonal Methods Q4->Both Yes

Conclusion and Recommendations

Both HPLC and qNMR are powerful, reliable techniques for the purity assessment of this compound. They are not mutually exclusive; rather, they provide complementary information that, when combined, delivers the highest degree of confidence in the material's quality.

  • For routine quality control and detection of trace impurities, HPLC is the method of choice due to its superior sensitivity and higher throughput.[11] It is particularly effective for release testing in a manufacturing environment.

  • For the certification of reference materials or when an analyte-specific standard is unavailable, qNMR is the superior technique.[7][9] Its status as a primary method provides a direct and highly accurate measurement of purity that is traceable to the International System of Units (SI) via the certified internal standard.

  • For comprehensive characterization during drug development, a dual approach is strongly recommended. HPLC can be used to separate and detect all impurities, while qNMR can provide an accurate assay value for the bulk material and help in the structural elucidation of any significant unknown impurities isolated by preparative HPLC.

By understanding the fundamental strengths and limitations of each technique, researchers can design a scientifically sound, robust, and efficient analytical strategy for ensuring the purity of this compound, thereby safeguarding the integrity of the entire drug development process.

References

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Comparing synthesis efficiency of "Methyl 1-methyl-1H-imidazole-4-carboxylate" methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 1-methyl-1H-imidazole-4-carboxylate is a key building block in the synthesis of various pharmaceuticals and functional materials. Its structural motif is found in numerous biologically active compounds, making its efficient and scalable synthesis a topic of significant interest to researchers in drug discovery and development. This guide provides an in-depth comparison of the most common synthetic methodologies for this valuable compound, offering detailed experimental protocols and a critical evaluation of their respective efficiencies and practicalities.

Unraveling the Synthetic Pathways

The synthesis of this compound can be approached from two primary retrosynthetic disconnections: formation of the ester from the corresponding carboxylic acid, or N-methylation of a pre-formed imidazole ester. A less common but viable alternative involves the construction of the imidazole ring itself. This guide will focus on the two most prevalent and practical approaches:

  • Esterification of 1-methyl-1H-imidazole-4-carboxylic acid: A classic and reliable method involving the acid-catalyzed reaction of the carboxylic acid with methanol.

  • N-Methylation of Methyl imidazole-4-carboxylate: A seemingly straightforward approach that is complicated by a lack of regioselectivity, yielding a mixture of isomeric products.

A third, less commonly employed method, the de novo synthesis of the imidazole ring , for instance, through the cyclization of 2-amino-3-(methylamino)propanoic acid with an orthoformate, will be discussed conceptually due to the limited availability of detailed experimental data in the literature.

Method 1: Fischer Esterification of 1-methyl-1H-imidazole-4-carboxylic acid

This method stands as the most direct and high-yielding route to the target compound, provided the starting carboxylic acid is readily available. The Fischer esterification is an equilibrium-controlled reaction, and its efficiency is typically enhanced by using a large excess of the alcohol (methanol in this case) and a strong acid catalyst.

Mechanistic Rationale

The reaction proceeds via protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst (e.g., sulfuric acid), which significantly increases the electrophilicity of the carbonyl carbon. Methanol, acting as a nucleophile, then attacks this activated carbonyl, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yield the final ester product. The use of excess methanol shifts the equilibrium towards the product side, in accordance with Le Châtelier's principle.

Experimental Protocol

Materials:

  • 1-methyl-1H-imidazole-4-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of 1-methyl-1H-imidazole-4-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 20 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) or by recrystallization to afford pure this compound.

Performance Metrics
ParameterValue
Typical Yield 85-95%
Reaction Time 4-6 hours
Temperature Reflux (approx. 65 °C)
Key Reagents Methanol, Sulfuric Acid
Purification Column Chromatography or Recrystallization
Workflow Diagram

fischer_esterification cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification carboxylic_acid 1-methyl-1H-imidazole- 4-carboxylic acid reflux Reflux (4-6 h) carboxylic_acid->reflux methanol Methanol (excess) methanol->reflux catalyst H₂SO₄ (cat.) catalyst->reflux neutralization Neutralization (NaHCO₃) reflux->neutralization extraction Extraction (EtOAc) neutralization->extraction drying Drying (Na₂SO₄) extraction->drying chromatography Column Chromatography drying->chromatography product Methyl 1-methyl-1H-imidazole- 4-carboxylate chromatography->product

Caption: Fischer Esterification Workflow

Method 2: N-Methylation of Methyl imidazole-4-carboxylate

This approach involves the methylation of the nitrogen atom of the imidazole ring of a pre-existing ester. While seemingly simpler, this method is plagued by a significant issue of regioselectivity. The imidazole ring has two nitrogen atoms, and methylation can occur at either N1 or N3 (which tautomerizes to N1), leading to a mixture of the desired 1,4-isomer and the undesired 1,5-isomer.

The Challenge of Regioselectivity

The alkylation of unsymmetrically substituted imidazoles often results in a mixture of regioisomers. The ratio of these isomers is influenced by factors such as the nature of the alkylating agent, the solvent, the base used, and the steric and electronic properties of the substituents on the imidazole ring. For methyl imidazole-4-carboxylate, the electronic and steric differences between the two nitrogen atoms are not sufficiently pronounced to favor the exclusive formation of the 1,4-isomer under standard methylation conditions.

General Experimental Protocol

Materials:

  • Methyl imidazole-4-carboxylate

  • Methyl iodide or Dimethyl sulfate

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • A suitable solvent (e.g., DMF, acetonitrile)

Procedure:

  • To a solution of Methyl imidazole-4-carboxylate (1.0 eq) in an anhydrous solvent (e.g., DMF), add a base (1.1-1.5 eq) at room temperature.

  • Add the methylating agent (e.g., methyl iodide, 1.1-1.2 eq) dropwise and stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product will be a mixture of this compound and Methyl 1-methyl-1H-imidazole-5-carboxylate. Separation of these isomers is often challenging and may require careful column chromatography or fractional crystallization.

Performance Metrics
ParameterValue
Typical Yield (of mixed isomers) Generally high (>80%)
Reaction Time Varies (1-12 hours)
Temperature Room temperature to moderate heating
Key Reagents Methylating agent, Base
Major Drawback Formation of a mixture of regioisomers, difficult separation
Logical Relationship Diagram

alkylation_challenge start Methyl imidazole-4-carboxylate reaction N-Methylation (e.g., MeI, K₂CO₃) start->reaction mixture Mixture of Isomers reaction->mixture isomer14 Methyl 1-methyl-1H-imidazole- 4-carboxylate (Desired) mixture->isomer14 isomer15 Methyl 1-methyl-1H-imidazole- 5-carboxylate (Undesired) mixture->isomer15 separation Difficult Separation isomer14->separation isomer15->separation

Caption: The Regioselectivity Challenge in N-Methylation

Conceptual Alternative: De Novo Imidazole Synthesis

The construction of the substituted imidazole ring from acyclic precursors is another synthetic strategy. One such reported route involves the cyclization of 2-amino-3-(methylamino)propanoic acid with triethyl orthoformate. This method, in principle, offers excellent control over the substitution pattern. However, the multi-step synthesis of the amino acid precursor and the lack of readily available, detailed experimental procedures for the cyclization step make this a less practical option for routine synthesis compared to the Fischer esterification of a commercially available starting material.

Comparative Summary and Recommendation

FeatureFischer EsterificationN-Methylation
Regioselectivity Excellent (pre-defined)Poor (mixture of isomers)
Yield of Desired Product High (85-95%)Variable (depends on isomer ratio and separation efficiency)
Purification StraightforwardChallenging
Starting Material Availability 1-methyl-1H-imidazole-4-carboxylic acid may need to be synthesized or purchased.Methyl imidazole-4-carboxylate is commercially available.
Scalability Readily scalableLimited by the difficulty of isomer separation on a large scale.
Overall Efficiency HighLow, due to isomer formation and separation losses.

Recommendation for Researchers:

For the efficient and reliable synthesis of This compound , the Fischer esterification of 1-methyl-1H-imidazole-4-carboxylic acid is the unequivocally recommended method. It offers high yields, excellent regioselectivity, and a straightforward purification process. While the N-methylation of methyl imidazole-4-carboxylate may appear to be a shorter route, the formation of a difficult-to-separate mixture of regioisomers renders it an inefficient and impractical choice for obtaining the pure 1,4-isomer. The development of a highly regioselective N-methylation protocol for this specific substrate would be a valuable contribution to the field but is not currently established in the literature.

References

  • Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895, 28 (3), 3252–3258. [Link]
  • Olofson, R. A.; Kendall, J. T. A simple, general method for the regioselective N-alkylation of imidazoles. J. Org. Chem.1993, 58 (12), 3267–3268. [Link]
  • Grimmett, M. R. Imidazole and Benzimidazole Synthesis. Academic Press: London, 1997. [Link]
  • PubChem.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazole Scaffold in Medicinal Chemistry

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1][2][3] Its unique electronic properties, ability to act as a proton donor and acceptor, and its capacity to coordinate with metal ions in enzymes make it a versatile building block for drug design.[1] This guide provides a comparative analysis of the biological activity of Methyl 1-methyl-1H-imidazole-4-carboxylate, a simple substituted imidazole, in the context of its structurally related analogs.

While direct experimental data on the biological activity of this compound is limited in publicly available literature, we can infer its potential therapeutic applications by examining the established activities of its carboxylic acid precursor, 1-methyl-1H-imidazole-4-carboxylic acid, and other closely related 1,4-disubstituted imidazole derivatives. This guide will focus on the potential anticancer and antimicrobial properties of this class of compounds, supported by a review of structure-activity relationships (SAR) and detailed experimental protocols for evaluating these activities.

Comparative Biological Activity

Anticancer Potential

The structure-activity relationship of imidazole derivatives reveals that substitutions at the N-1 and C-4 positions are critical for their anticancer potency.[4] For instance, the introduction of bulky aromatic groups at these positions can lead to potent inhibition of cancer cell proliferation.

To provide a quantitative comparison, the table below summarizes the anticancer activity of several 1,4-disubstituted imidazole derivatives against various cancer cell lines.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
1 4-(2-bromophenyl)-1-phenyl-1H-imidazo[4,5-c]quinolineVarious103.3[8][9]
2 Imidazole-triazole conjugate 4k Caco-24.67N/A
3 Imidazole-triazole conjugate 6e Caco-25.22N/A
4 1-(diarylmethyl)-1H-imidazole derivativeMCF-70.052N/A
5 1-(diarylmethyl)-1H-imidazole derivativeMDA-MB-2310.074N/A

This table presents data for structurally more complex 1,4-disubstituted imidazoles to illustrate the anticancer potential within this class of compounds. Direct data for this compound is not currently available.

The data suggests that while the simple methyl ester may not possess high potency, the 1-methyl-imidazole-4-carboxylate scaffold serves as a valuable starting point for the development of more complex and potent anticancer agents.

Antimicrobial and Antifungal Potential

Preliminary studies suggest that 1-methyl-1H-imidazole-4-carboxylic acid may exhibit antimicrobial activity. Furthermore, organotin complexes of this acid have demonstrated fungicidal properties. The antimicrobial action of imidazole derivatives is often attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes.[10][11]

The table below presents the Minimum Inhibitory Concentration (MIC) values for a selection of 1,4-disubstituted imidazole and related derivatives against various microbial strains.

Compound IDStructureMicrobial StrainMIC (µg/mL)Reference
HL1 Imidazole derivativeStaphylococcus aureus625[12]
HL1 MRSA1250[12]
HL2 Staphylococcus aureus625[12]
HL2 MRSA625[12]
3iv 4-(biphenyl-4-yl)-2-(3-chlorophenyl)-1H-imidazoleE. coli, B. subtilis, K. pneumoniaeNotable Activity[2]
3x 4-(biphenyl-4-yl)-2-(4-methoxyphenyl)-1H-imidazoleE. coli, B. subtilis, K. pneumoniaeNotable Activity[2]

This table showcases the antimicrobial potential of various imidazole derivatives. Specific MIC values for this compound are not currently available.

These findings indicate that the 1-methyl-imidazole-4-carboxylate core is a promising scaffold for the development of novel antimicrobial agents.

Structure-Activity Relationship (SAR) Analysis

The biological activity of imidazole derivatives is highly dependent on the nature and position of substituents on the imidazole ring.

SAR_Anticancer cluster_0 Anticancer Activity Imidazole_Core 1-Methyl-1H-imidazole-4-carboxylate N1_Sub N-1 Position (Methyl Group) Imidazole_Core->N1_Sub Influences Lipophilicity C4_Sub C-4 Position (Carboxylate Group) Imidazole_Core->C4_Sub Key for Target Interaction Potency Biological Potency N1_Sub->Potency Bulky aromatic groups can increase potency C4_Sub->Potency Ester to Amide/Thioamide can modulate activity

Caption: Structure-Activity Relationship for Anticancer Imidazoles.

For anticancer activity, bulky and aromatic substituents at the N-1 and C-4 positions often enhance potency by improving interactions with biological targets.[4] The ester functionality at the C-4 position in this compound could be a key site for modification, for example, through conversion to amides or thioamides, to potentially increase activity.

SAR_Antimicrobial cluster_1 Antimicrobial Activity Imidazole_Core_AM 1-Methyl-1H-imidazole-4-carboxylate Lipophilicity Lipophilicity Imidazole_Core_AM->Lipophilicity N-1 alkyl chain length affects membrane interaction H_Bonding Hydrogen Bonding Capacity Imidazole_Core_AM->H_Bonding Carboxylate group can interact with enzymes MIC Antimicrobial Potency (MIC) Lipophilicity->MIC H_Bonding->MIC

Caption: Structure-Activity Relationship for Antimicrobial Imidazoles.

In the context of antimicrobial activity, the overall lipophilicity of the molecule, influenced by the N-1 substituent, plays a crucial role in its ability to penetrate microbial cell membranes.[11] The carboxylate group at C-4 can participate in hydrogen bonding interactions with target enzymes.

Experimental Protocols

To facilitate further research and enable direct comparison of this compound with other compounds, we provide detailed protocols for assessing its potential anticancer and antimicrobial activities.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compound (this compound)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48-72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_2 MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Test Compound A->B C 3. Add MTT Reagent B->C D 4. Solubilize Formazan C->D E 5. Measure Absorbance (570 nm) D->E F 6. Calculate IC50 Value E->F

Caption: Workflow for the MTT Cell Viability Assay.

Antimicrobial Activity: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microplates

  • Test compound (this compound)

  • Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

Procedure:

  • Prepare Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the appropriate broth in the wells of a 96-well plate.

  • Prepare Inoculum: Grow the microbial culture overnight. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Assay_Workflow cluster_3 Broth Microdilution MIC Assay Workflow G 1. Prepare Serial Dilutions of Test Compound I 3. Inoculate Microplate G->I H 2. Prepare and Standardize Microbial Inoculum H->I J 4. Incubate I->J K 5. Determine Lowest Concentration with No Visible Growth (MIC) J->K

Caption: Workflow for the Broth Microdilution MIC Assay.

Conclusion and Future Directions

This compound represents a simple yet promising scaffold within the broader class of biologically active imidazole derivatives. While direct experimental evidence of its efficacy is currently sparse, analysis of its carboxylic acid precursor and other 1,4-disubstituted analogs suggests potential for both anticancer and antimicrobial applications. The true therapeutic potential of this compound, however, can only be unlocked through rigorous experimental evaluation using standardized protocols such as those detailed in this guide.

Future research should focus on the synthesis and biological screening of a series of simple alkyl esters of 1-methyl-1H-imidazole-4-carboxylic acid to establish a clear structure-activity relationship. Furthermore, derivatization of the carboxylate group into amides and other functional groups could lead to the discovery of novel and more potent therapeutic agents. The insights and protocols provided herein serve as a foundational resource for researchers and drug development professionals to systematically explore the biological landscape of this intriguing class of molecules.

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A Comparative Guide to Methyl 1-methyl-1H-imidazole-4-carboxylate as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of Methyl 1-methyl-1H-imidazole-4-carboxylate's performance as a ligand against other prominent heterocyclic alternatives. Drawing on experimental data, we will explore the nuances of its coordination behavior, electronic and steric properties, and resulting impact on catalytic and material science applications.

Introduction: The Role of N-Heterocyclic Ligands

N-heterocyclic compounds are foundational pillars in modern coordination chemistry and catalysis. Their rich electronic diversity and tunable steric profiles allow for the precise modulation of a metal center's reactivity, stability, and selectivity. Among these, imidazole and its derivatives are of paramount importance, not only for their role in synthetic chemistry but also for their prevalence in biological systems, most notably in the amino acid histidine which is a key ligand in many metalloenzymes.[1]

This guide focuses on This compound , a substituted imidazole featuring two key modifications: an N-methyl group and a methyl carboxylate group at the 4-position. These substituents fundamentally alter its properties compared to parent imidazole, pyridine, and pyrazole, creating a unique ligand with distinct advantages and limitations. We will dissect these differences to provide a clear framework for ligand selection in catalyst design, materials synthesis, and bioinorganic modeling.

Ligand Profile: this compound

Structure and Electronic Landscape:

The defining features of this compound are:

  • Imidazole Core: A five-membered aromatic ring with two nitrogen atoms. The imine nitrogen (N3) is the primary Lewis basic site for metal coordination.[1] Imidazoles are generally strong σ-donors and poor π-acceptors.[1][2]

  • N1-Methylation: The methyl group at the N1 position prevents deprotonation. This is a critical distinction from unsubstituted imidazoles or pyrazoles, as it blocks the formation of bridging imidazolate or pyrazolate polynuclear structures. It also slightly increases the ligand's basicity compared to the parent imidazole.

  • C4-Carboxylate Group: The methyl carboxylate group is an electron-withdrawing substituent, which decreases the basicity of the coordinating N3 nitrogen. Crucially, it also introduces a secondary potential coordination site through its carbonyl and ether oxygen atoms, enabling chelation.

Coordination Modes:

The presence of both a nitrogen and an oxygen donor allows for versatile coordination behavior. The ligand can act as:

  • Monodentate: Coordinating solely through the N3 nitrogen atom.

  • Bidentate (Chelating): Coordinating through the N3 nitrogen and one of the carboxylate oxygen atoms to form a stable five-membered ring with the metal center.

  • Bidentate (Bridging): The carboxylate group can bridge two metal centers, leading to the formation of coordination polymers or metal-organic frameworks (MOFs).

Below is a diagram illustrating these potential coordination modes.

G Coordination Modes cluster_0 Monodentate cluster_1 Bidentate (Chelating) cluster_2 Bidentate (Bridging) a M ← :N(3) b M ← :N(3) M ← :O(carboxylate) c M1 ← :N(3) M2 ← :O(carboxylate) Ligand Methyl 1-methyl-1H- imidazole-4-carboxylate Ligand->a N-donor Ligand->b N,O-chelator Ligand->c N,O-bridging

Caption: Potential coordination modes of the ligand.

Comparative Analysis with Alternative Heterocycles

The performance of a ligand is always relative. Here, we compare this compound to three common heterocyclic ligands: pyridine, pyrazole, and the parent imidazole.

Pyridine

Pyridine is a six-membered aromatic heterocycle and a cornerstone ligand in coordination chemistry.[3]

  • Basicity and Donor Properties: Pyridine (pKa of conjugate acid ≈ 5.25) is significantly less basic than imidazole (pKa ≈ 6.95).[1][3] This makes imidazole a stronger σ-donor. While pyridine is considered a weak π-acceptor, imidazole is primarily a σ-donor with some π-donating capability.[2][3] The electron-withdrawing carboxylate on our target molecule reduces its basicity, bringing it closer to that of substituted pyridines, but the fundamental electronic differences of the ring system remain.

  • Sterics: Pyridine is a relatively compact ligand. The N-methyl and carboxylate groups on our target ligand introduce more steric bulk, which can be leveraged to control the coordination number of the metal center or create specific binding pockets in catalysts.

  • Coordination: Pyridine is almost exclusively a monodentate N-donor. The key advantage of this compound is its ability to chelate, which leads to more stable complexes due to the chelate effect.

Pyrazole

Pyrazole is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.

  • Protic Nature: The most significant difference is the presence of a Brønsted acidic N-H proton in unsubstituted pyrazole.[4] This allows for deprotonation to form a pyrazolate anion, which is an excellent bridging ligand for constructing polynuclear complexes.[4] Our target ligand, being N-methylated, cannot engage in this type of reactivity.

  • Coordination Versatility: The proton-responsive nature of pyrazoles has been exploited in catalysis, where the N-H group can act as a hydrogen-bond donor or participate in acid-base catalysis.[4] This functionality is absent in this compound.

  • Electronic Effects: The electronic properties of pyrazoles can be finely tuned, and their use has been shown to significantly enhance catalytic activity in reactions like ring-opening polymerization.[5][6]

Parent Imidazole

Comparing the target molecule to its parent scaffold highlights the direct impact of the substituents.

  • Bridging Capability: As with pyrazole, unsubstituted imidazole can be deprotonated to form a bridging imidazolate. N-methylation prevents this, forcing a terminal coordination mode.

  • Chelation: Parent imidazole is a monodentate ligand. The addition of the C4-carboxylate group introduces the crucial chelating ability, enhancing complex stability.

  • Electronic Tuning: The C4-carboxylate group is electron-withdrawing, which modulates the electron density at the metal center upon coordination. This tuning is critical in catalysis, where it can affect redox potentials and substrate activation. The N-methyl group is a weak electron-donating group. The net electronic effect is a balance between these two opposing influences.

Table 1: Comparative Properties of Heterocyclic Ligands

LigandpKa (Conjugate Acid)Key Structural FeaturePrimary Coordination Mode(s)
This compound Est. 5.5 - 6.5N-methyl, C4-carboxylateMonodentate (N), Bidentate (N,O-chelate)
Pyridine~5.25[3]Six-membered ringMonodentate (N)
Pyrazole~2.5 (as acid ~14)Protic N-H groupMonodentate (N), Bridging (pyrazolate)
Imidazole~6.95[1]Protic N-H groupMonodentate (N), Bridging (imidazolate)

Performance in Applications: Experimental Insights

Homogeneous Catalysis

The choice of ligand is critical in tuning the performance of transition-metal catalysts. Imidazole and pyrazole ligands have been shown to be highly effective in various catalytic systems.

  • Hydrogenation Reactions: In manganese-catalyzed transfer hydrogenations, pyrazole ligands have been demonstrated to improve catalyst efficiency and scalability.[7] The strong σ-donor character of N-heterocycles like imidazoles can increase the electron density on the metal center, which can be beneficial for certain catalytic steps. In a study comparing pyridine and imidazole axial ligands on cobaloxime-grafted graphene for the hydrogen evolution reaction, the pyridine ligand induced better initial electrocatalytic activity.[8] However, the imidazole ligand, likely due to a stronger Co-N bond, provided superior long-term stability and resistance to deactivation.[8]

  • Polymerization: The use of pyrazole ligands with titanium isopropoxide was shown to dramatically enhance the catalytic activity for the ring-opening polymerization of L-lactide, producing high molecular weight polylactide.[5][6] This was attributed to a cooperative effect between two titanium centers, potentially bridged by the pyrazole ligands.[5][6] The bidentate chelating or bridging nature of this compound could be explored to promote similar cooperative effects.

Metal-Organic Frameworks (MOFs)

The ability of a ligand to bridge metal centers in multiple dimensions is the basis of MOF chemistry. Imidazole-4-carboxylate and its parent, imidazole-4-carboxylic acid, are excellent building blocks for these materials.

  • Structural Diversity: The versatile coordination of the imidazole-4-carboxylate ligand, using its imidazole nitrogen and carboxylate oxygen atoms, allows for the formation of diverse MOF structures with different metal ions like Co(II), Ni(II), Cu(II), and Zn(II).[9] The coordination number and geometry of the metal center are highly dependent on the specific metal and reaction conditions.[9]

  • Tuning Properties: By incorporating functionalized ligands like this compound, one can tune the properties of the resulting MOF. For example, incorporating imidazole carboxylate as a secondary ligand in UiO-66, a well-known MOF, successfully created linker defects that enhanced Lewis acidity and catalytic performance for CO2 conversion.[10] The N-methyl group in our target ligand would alter the hydrogen-bonding landscape within the MOF pores and could impact guest-framework interactions.

Table 2: Representative Coordination Data for Imidazole-4-Carboxylate Complexes

Metal IonCoordination NumberGeometryRepresentative Bond Lengths (Å)Source
Co(II)6OctahedralCo-N: ~2.15, Co-O: ~2.10[9]
Ni(II)6Distorted OctahedralNi-N: ~2.10, Ni-O: ~2.05[9]
Cu(II)4 or 6Square Planar or Distorted OctahedralCu-N: ~2.00, Cu-O: ~1.95[9]
Zn(II)4 or 6Tetrahedral or OctahedralZn-N: ~2.00, Zn-O: ~2.10[9]

Note: Data is for the parent imidazole-4-carboxylate ligand; values for the N-methylated derivative would be similar but influenced by steric and electronic modifications.

Experimental Protocols

General Synthesis of a Metal Complex with this compound

This protocol describes a general hydrothermal method for synthesizing coordination polymers, which is a common technique for this class of ligand.

G start Start prep Reactant Preparation: - Dissolve Ligand (1 mmol) in Solvent A (e.g., DMF). - Dissolve Metal Salt (1 mmol) in Solvent B (e.g., H₂O). start->prep mix Mix Solutions: - Combine the two solutions in a Teflon liner. prep->mix seal Seal Autoclave: - Place the liner in a stainless steel autoclave and seal tightly. mix->seal heat Hydrothermal Reaction: - Heat at 100-180 °C for 24-72 hours. seal->heat cool Cooling: - Allow the autoclave to cool slowly to room temperature. heat->cool isolate Isolate Product: - Filter the crystalline product. - Wash with solvent and dry. cool->isolate end End isolate->end

Caption: Workflow for hydrothermal synthesis of a metal complex.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve this compound (1 mmol) and a divalent metal salt (e.g., Zn(NO₃)₂·6H₂O, 1 mmol) in a suitable solvent system, such as a mixture of N,N-dimethylformamide (DMF) and water.[9]

  • pH Adjustment (Optional): The pH of the solution can be adjusted with a dilute base to facilitate coordination, though the N-methylated ligand does not require deprotonation.

  • Hydrothermal Reaction: Transfer the solution to a Teflon-lined stainless steel autoclave. Seal the vessel and heat it in an oven at a constant temperature (typically 100-180 °C) for 1-3 days.[9]

  • Cooling: Turn off the oven and allow the autoclave to cool slowly to room temperature over 24 hours. Slow cooling is crucial for the formation of high-quality single crystals.

  • Isolation and Purification: Open the autoclave, collect the crystalline product by filtration, wash with the mother liquor and then with a solvent like ethanol, and dry in air.

Protocol for a Catalytic Test Reaction: Aza-Michael Addition

Imidazole and its derivatives can act as effective organocatalysts for reactions like the aza-Michael addition. This protocol provides a framework for comparing catalyst performance.

  • Reaction Setup: To a vial, add the α,β-unsaturated compound (e.g., chalcone, 1.0 mmol), the amine nucleophile (e.g., aniline, 1.2 mmol), and the chosen heterocyclic catalyst (0.1 mmol, e.g., this compound or pyridine for comparison) in a suitable solvent (e.g., 2 mL of ethanol).

  • Reaction Execution: Stir the mixture at a specified temperature (e.g., room temperature or 50 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Analysis: Once the reaction is complete, quench the reaction, extract the product with an organic solvent (e.g., ethyl acetate), and purify by column chromatography.

  • Performance Evaluation: Determine the yield of the purified product. Compare the yields and reaction times obtained with this compound versus other heterocyclic catalysts to assess its relative performance.

Conclusion and Outlook

This compound presents a unique combination of features that distinguish it from other common N-heterocyclic ligands.

  • Key Advantages: Its capacity for N,O-chelation offers enhanced stability over monodentate ligands like pyridine. The N-methylation provides predictable, terminal coordination, in contrast to the often complex polynuclear structures formed by protic imidazoles and pyrazoles. The carboxylate group provides a handle for electronic tuning and the formation of coordination polymers through bridging.

  • Limitations: The lack of a protic N-H group removes the possibility of using it in applications that rely on proton-responsive behavior or hydrogen-bond donation from the ligand itself. Its increased steric bulk compared to pyridine or imidazole could be a disadvantage where a compact coordination sphere is required.

Future Directions: The tailored properties of this compound make it a compelling candidate for systematic exploration in several areas. In catalysis, its well-defined coordination and tunable electronics could lead to highly selective catalysts. In materials science, it could be used to construct novel MOFs with modified pore environments, influencing guest binding and separation properties. For drug development professionals, this scaffold can serve as a versatile building block for designing metal-based therapeutics or enzyme inhibitors where specific chelation and steric profiles are required.[11][12]

This guide has demonstrated that ligand selection is a nuanced process. By understanding the fundamental electronic and steric consequences of substitution, researchers can move beyond common scaffolds and rationally design metal complexes with precisely tailored functions.

References

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes.
  • Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Heteroatom Bond-Forming Reactions. Semantic Scholar. [Link]
  • Use of pyrazoles as ligands greatly enhances the catalytic activity of titanium iso-propoxide for the ring-opening polymerization of l-lactide: a cooper
  • A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogen
  • Use of pyrazoles as ligands greatly enhances the catalytic activity of titanium iso-propoxide for the ring-opening polymerization of l-lactide: a cooperation effect.
  • Pyridine vs. Imidazole Axial Ligation on Cobaloxime Grafted Graphene: Hydrogen Evolution Reaction Insights.
  • Imidazole-based Potential Bi- and Tridentate Nitrogen Ligands: Synthesis, Characterization and Application in Asymmetric C
  • Ligand Engineering of UiO-66 for CO 2 -to-DMC Reaction: Unraveling the Role of Acidity, Defects, and Electronic Effects in C
  • Transition metal pyridine complexes. Wikipedia. [Link]
  • σ- and π-Bonding Modes of Pyridine and Imidazole Type Ligands in the Transition States of Their Reactions with [CoIII(protoporphyrin IX dimethyl ester)(MeO)(MeOH)] in Methanol.
  • Geometric and Electronic Effects in the Binding Affinity of Imidazole-Based N-Heterocyclic Carbenes to Cu(100)- and Ag(100)-Based Pd and Pt Single-Atom Alloy Surfaces.
  • Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance.
  • From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution.
  • Synthesis of methyl 1,2,5‐triphenyl‐1H‐imidazole‐4‐carboxylate (268).
  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes.
  • The coordination chemistry and supramolecular interactions of 2-(2′-Pyridyl)imidazole ligand: a comprehensive review with theoretical insight.
  • The coordination chemistry and supramolecular interactions of 2-(2′-Pyridyl)imidazole ligand: a comprehensive review with theoretical insight. MDPI. [Link]
  • Methyl 1H-imidazole-5-carboxylate: A Versatile Chemical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • The roles of imidazole ligands in coordination supramolecular systems.
  • Methyl 1-methyl-1H-imidazole-4-carboxyl
  • One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides.
  • Enabling Proteins with Photocatalytic Functions via HisTag–Iridium Coordination.
  • Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors.
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A Senior Application Scientist's Guide to the Synthesis of Methyl 1-methyl-1H-imidazole-4-carboxylate: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of key pharmaceutical intermediates is a critical determinant of the efficiency and economic viability of drug discovery and development. Methyl 1-methyl-1H-imidazole-4-carboxylate, a valuable building block in medicinal chemistry, is no exception. The selection of a synthetic route can significantly impact yield, purity, cost, safety, and scalability. This guide provides an in-depth comparative analysis of the most common synthetic pathways to this target molecule, offering field-proven insights to inform your experimental choices.

Introduction to the Synthetic Challenge

The synthesis of this compound presents a classic challenge in heterocyclic chemistry: the regioselective functionalization of the imidazole core. The two primary approaches to this target molecule diverge in the sequence of N-methylation and esterification, each presenting a unique set of advantages and disadvantages. This guide will dissect these routes, providing a comprehensive cost-benefit analysis to aid in the selection of the optimal pathway for your specific research and development needs.

Synthetic Route A: The "Methylate-then-Esterify" Approach

This route commences with the commercially available 1-methyl-1H-imidazole-4-carboxylic acid, which is then subjected to esterification to yield the final product.

Route_A A_start 1-Methyl-1H-imidazole-4-carboxylic acid A_product This compound A_start->A_product Esterification (e.g., SOCl₂/MeOH)

Caption: Synthetic pathway for Route A.

Mechanistic Considerations

The esterification of a carboxylic acid is a fundamental organic transformation. The use of thionyl chloride (SOCl₂) followed by methanol is a common and effective method. Thionyl chloride converts the carboxylic acid into a highly reactive acyl chloride intermediate. This intermediate is then readily attacked by methanol to form the corresponding methyl ester with the liberation of hydrogen chloride and sulfur dioxide as byproducts. The reaction is typically high-yielding and proceeds under relatively mild conditions.

Experimental Protocol: Esterification with Thionyl Chloride

Materials:

  • 1-Methyl-1H-imidazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Methanol (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend 1-methyl-1H-imidazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the reaction is complete (monitored by TLC).

  • Carefully add anhydrous methanol (3.0 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude product, which can be purified by column chromatography or recrystallization.

Synthetic Route B: The "Esterify-then-Methylate" Approach

This alternative pathway begins with the esterification of the readily available 1H-imidazole-4-carboxylic acid to form methyl 1H-imidazole-4-carboxylate. This intermediate is then N-methylated to yield the final product.

Route_B B_start 1H-Imidazole-4-carboxylic acid B_intermediate Methyl 1H-imidazole-4-carboxylate B_start->B_intermediate Esterification (e.g., H₂SO₄/MeOH) B_product This compound B_intermediate->B_product N-Methylation (e.g., (CH₃)₂SO₄ or CH₃I)

Caption: Synthetic pathway for Route B.

Mechanistic Considerations

The initial Fischer esterification of 1H-imidazole-4-carboxylic acid is typically acid-catalyzed, using a strong acid like sulfuric acid in methanol. The subsequent N-methylation of the imidazole ring can be achieved using various methylating agents. Dimethyl sulfate ((CH₃)₂SO₄) and methyl iodide (CH₃I) are common choices. The reaction proceeds via nucleophilic attack of the imidazole nitrogen on the electrophilic methyl group of the alkylating agent. A base is often required to deprotonate the imidazole, increasing its nucleophilicity.

Experimental Protocols

Step 1: Esterification of 1H-Imidazole-4-carboxylic Acid

Materials:

  • 1H-Imidazole-4-carboxylic acid

  • Methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 1H-imidazole-4-carboxylic acid (1.0 eq) in methanol.

  • Cool the mixture to 0 °C and slowly add concentrated sulfuric acid (catalytic amount).

  • Heat the mixture to reflux and stir overnight.

  • Cool the reaction mixture and neutralize with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain methyl 1H-imidazole-4-carboxylate.

Step 2: N-Methylation of Methyl 1H-imidazole-4-carboxylate

Two common methods for N-methylation are presented below:

Method B1: Using Dimethyl Sulfate

Materials:

  • Methyl 1H-imidazole-4-carboxylate

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Sodium carbonate (Na₂CO₃) or another suitable base

  • Acetone or another suitable solvent

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve methyl 1H-imidazole-4-carboxylate (1.0 eq) and sodium carbonate (1.5 eq) in acetone.

  • Add dimethyl sulfate (1.1 eq) dropwise to the stirred suspension.

  • Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography.

Method B2: Using Methyl Iodide

Materials:

  • Methyl 1H-imidazole-4-carboxylate

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetone or another suitable solvent

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of methyl 1H-imidazole-4-carboxylate (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Add methyl iodide (1.2 eq) and stir the mixture at room temperature or gentle heating until the reaction is complete (monitored by TLC).

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product for purification.

Cost-Benefit Analysis

The choice between these synthetic routes is a multifaceted decision, balancing cost, yield, safety, and operational simplicity.

ParameterRoute A: Methylate-then-EsterifyRoute B1: Esterify-then-Methylate (DMS)Route B2: Esterify-then-Methylate (MeI)
Starting Material Cost Higher (1-methyl-1H-imidazole-4-carboxylic acid is more expensive)Lower (1H-imidazole-4-carboxylic acid is cheaper)Lower (1H-imidazole-4-carboxylic acid is cheaper)
Reagent Cost Moderate (Thionyl chloride is relatively inexpensive)Low (Dimethyl sulfate is cost-effective)High (Methyl iodide is significantly more expensive)
Number of Steps 122
Overall Yield Typically high (esterification is efficient)Generally good, but can be variable depending on methylation efficiencyGenerally good, but can be variable depending on methylation efficiency
Operational Simplicity Simpler (one-step)More complex (two distinct steps)More complex (two distinct steps)
Safety Concerns Thionyl chloride is corrosive and reacts violently with water.[1][2][3]High. Dimethyl sulfate is highly toxic, carcinogenic, and a potent alkylating agent requiring stringent safety precautions.[4][5][6]High. Methyl iodide is toxic, a suspected carcinogen, and volatile, necessitating careful handling in a well-ventilated fume hood.[7][8]
Scalability GoodGood, but safety infrastructure for handling DMS is criticalModerate, cost of methyl iodide can be prohibitive on a large scale
Waste Generation Generates SO₂ and HCl as byproducts.Generates inorganic salts and potential for unreacted DMS in waste streams.Generates inorganic salts.

In-Depth Discussion and Recommendations

Route A: The Pragmatic Choice for Small to Medium Scale

For laboratory-scale synthesis and small to medium-sized campaigns, Route A often represents the most pragmatic choice. The higher initial cost of the starting material, 1-methyl-1H-imidazole-4-carboxylic acid, is frequently offset by the operational simplicity of a single, high-yielding esterification step. This reduces labor costs and minimizes the potential for material loss over multiple transformations. The use of thionyl chloride, while requiring care, is a standard laboratory procedure with well-established handling protocols.

Route B: The Economical Route for Large-Scale Production (with a Caveat)

From a purely raw material cost perspective, Route B is more economical due to the lower price of 1H-imidazole-4-carboxylic acid. When considering the N-methylation step, dimethyl sulfate (Route B1) is a significantly cheaper methylating agent than methyl iodide (Route B2). However, the extreme toxicity and carcinogenicity of dimethyl sulfate cannot be overstated.[4][5][6] Its use on a large scale necessitates a robust and dedicated infrastructure for safe handling and waste disposal, which can represent a significant capital investment.

Route B2, employing methyl iodide, offers a less toxic, albeit still hazardous, alternative to dimethyl sulfate.[7][8] However, the high cost of methyl iodide often renders this route economically uncompetitive for large-scale manufacturing, though it may be a viable option for laboratory settings where the higher cost is acceptable to avoid the extreme hazards of dimethyl sulfate.

Microwave-Assisted Synthesis: A Modern Alternative

For rapid reaction optimization and small-scale synthesis, microwave-assisted protocols for both esterification and N-methylation are worth exploring. Microwave heating can dramatically reduce reaction times and, in some cases, improve yields and reduce side product formation. While not explicitly detailed here for this specific molecule, the principles of microwave-assisted organic synthesis are well-established for these transformations.

Conclusion: A Decision Guided by Scale and Safety

The optimal synthetic route to this compound is not a one-size-fits-all answer. The decision should be guided by a careful consideration of the scale of the synthesis, the available budget, and, most importantly, the safety infrastructure and expertise of the personnel involved.

  • For rapid, small-scale synthesis and process development, the simplicity and high yield of Route A make it an attractive option, despite the higher starting material cost.

  • For large-scale, cost-driven manufacturing, Route B1 utilizing dimethyl sulfate is the most economical in terms of raw materials. However, this advantage is contingent on having the necessary engineering controls and safety protocols to handle this highly hazardous reagent.

  • For laboratory-scale synthesis where the extreme toxicity of dimethyl sulfate is a primary concern, Route B2 with methyl iodide provides a safer, albeit more expensive, alternative.

Ultimately, a thorough risk assessment and cost analysis, tailored to the specific capabilities and requirements of your organization, will be paramount in making an informed and responsible decision. This guide provides the foundational data and expert insights to empower you in that process.

References

  • Inchem.org. (1989).
  • Wikipedia.
  • Inchem.org. ICSC 0509 - METHYL IODIDE. [Link]
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  • EPA. Methyl Iodide (Iodomethane). [Link]

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A Comparative Guide to Analytical Method Validation for Purity Assessment of Methyl 1-methyl-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Methyl 1-methyl-1H-imidazole-4-carboxylate, a crucial building block in the synthesis of various pharmaceuticals, is no exception. Its purity directly impacts the impurity profile of the final drug product, making robust and reliable analytical methods for its assessment indispensable.[1][2] This guide provides an in-depth comparison of analytical methodologies for the purity assessment of this compound, grounded in the principles of regulatory compliance and scientific rigor.

The Regulatory Imperative: A Foundation in ICH and USP Guidelines

Before delving into specific analytical techniques, it is paramount to understand the regulatory framework that governs method validation. The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures" and the United States Pharmacopeia (USP) General Chapter <1225> "Validation of Compendial Procedures" provide a comprehensive framework for the validation of analytical methods.[3][4][5] These guidelines outline the necessary validation characteristics to ensure that a method is suitable for its intended purpose, providing consistent, reliable, and accurate data.[6][7] The core validation parameters include accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness.[6][8]

Comparative Analysis of Key Analytical Techniques

The choice of an analytical technique for purity assessment is dictated by the physicochemical properties of the analyte and the potential impurities. This compound (C6H8N2O2, M.W. 140.14 g/mol ) is a solid with a melting point range of 102-107°C and a boiling point of approximately 285°C.[9][10] Given its structure and properties, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent techniques for its purity and impurity profiling.

HPLC is arguably the most powerful and versatile technique in pharmaceutical analysis for purity determination.[6] For a polar, non-volatile compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

Causality Behind Experimental Choices in HPLC Method Development:

  • Column Selection: A C8 or C18 column is typically the starting point for imidazole derivatives.[11][12] The choice between C8 and C18 depends on the hydrophobicity of the main component and its impurities. A C18 column provides greater retention for non-polar compounds, which could be beneficial for separating less polar impurities.

  • Mobile Phase Selection: A buffered mobile phase is crucial for imidazole-containing compounds to ensure consistent ionization and, therefore, reproducible retention times. A phosphate buffer with a pH around 3 is often a good starting point, as it keeps the imidazole nitrogen protonated, leading to better peak shapes.[11][12] The organic modifier is typically acetonitrile or methanol. The gradient elution is often necessary to elute all impurities with good resolution and within a reasonable run time.[13]

  • Detection: UV detection is the most common and straightforward approach. The chromophore in the imidazole ring allows for sensitive detection, typically in the range of 210-230 nm.

For volatile and thermally stable compounds, Gas Chromatography offers excellent resolution and sensitivity. While the boiling point of this compound is relatively high, GC can still be a viable option, particularly for identifying and quantifying volatile impurities such as residual solvents.

Causality Behind Experimental Choices in GC Method Development:

  • Column Selection: A polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., DB-WAX), is generally suitable for separating polar analytes like this imidazole derivative.

  • Carrier Gas: Nitrogen is a common, safe, and cost-effective carrier gas for GC analysis.[14][15] High-purity nitrogen is essential to ensure a stable baseline and prevent column degradation.[15]

  • Injector and Detector Temperature: The injector temperature should be high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation. The detector temperature is also set high to prevent condensation of the analytes.

  • Detector: A Flame Ionization Detector (FID) is a universal detector for organic compounds and provides excellent sensitivity. For specific nitrogen-containing compounds, a Nitrogen-Phosphorus Detector (NPD) can offer higher selectivity and sensitivity.

Validation Parameter Comparison: HPLC vs. GC

The following table provides a comparative summary of the typical performance of HPLC and GC methods for the purity assessment of this compound, based on established validation parameters.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Rationale & Insights
Specificity High. Demonstrated by separating the main peak from potential impurities, degradants, and placebo components. Peak purity analysis using a Diode Array Detector (DAD) can further confirm specificity.High. Excellent separation of volatile compounds. Specificity is demonstrated by resolving the analyte from other volatile components.HPLC with DAD is superior for non-volatile impurities and provides more comprehensive specificity data.
Linearity (R²) Typically ≥ 0.999Typically ≥ 0.998Both techniques can achieve excellent linearity over a defined concentration range.
Accuracy (% Recovery) 98.0% - 102.0%97.0% - 103.0%Both methods can provide high accuracy, with the acceptance criteria depending on the intended use of the method.
Precision (%RSD) Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%Repeatability: ≤ 1.5%; Intermediate Precision: ≤ 2.5%HPLC generally offers slightly better precision due to the higher reproducibility of the injection process.
LOD / LOQ Lower LOQ for non-volatile impurities. Typically in the low ng/mL range.Lower LOD for highly volatile impurities. Can be in the pg range for certain compounds.The choice depends on the nature of the impurities of interest. HPLC is generally more suitable for a broader range of potential impurities.
Robustness Critical parameters include mobile phase pH, organic content, column temperature, and flow rate.[16][17]Critical parameters include oven temperature program, carrier gas flow rate, and injector temperature.Robustness testing is crucial for both methods to ensure reliability during routine use.[18][19][20]

Experimental Protocols

This protocol outlines the steps for validating a reversed-phase HPLC method for the purity determination of this compound.

1. Reagents and Materials:

  • This compound reference standard (known purity).

  • Potential process impurities and degradation products (if available).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Potassium dihydrogen phosphate (analytical grade).

  • Orthophosphoric acid (analytical grade).

  • Water (HPLC grade).

2. Chromatographic Conditions (Example):

  • Column: C18, 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.02 M KH2PO4, pH adjusted to 3.0 with H3PO4.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-5 min (10% B), 5-25 min (10-80% B), 25-30 min (80% B), 30-31 min (80-10% B), 31-35 min (10% B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

3. Validation Experiments:

  • Specificity: Inject blank (diluent), reference standard solution, sample solution, and a spiked sample solution containing known impurities. Assess for any interference at the retention time of the main peak.

  • Linearity: Prepare a series of at least five concentrations of the reference standard across the expected working range (e.g., 50% to 150% of the target concentration). Plot the peak area against concentration and determine the correlation coefficient (R²).

  • Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.

  • Precision (Repeatability): Analyze six replicate preparations of the sample solution at 100% of the target concentration on the same day, with the same analyst and instrument. Calculate the Relative Standard Deviation (%RSD).

  • Precision (Intermediate Precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. This can be determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.[21][22][23][24]

  • Limit of Detection (LOD): Determine the lowest concentration of the analyte that can be detected but not necessarily quantified. This is often based on a signal-to-noise ratio of 3:1.[21][22][24]

  • Robustness: Intentionally vary critical method parameters (e.g., pH of mobile phase ±0.2 units, column temperature ±5°C, organic content of mobile phase ±2%) and assess the impact on the results.[16][18][19]

Visualizing the Workflow

A clear understanding of the validation process is essential for successful implementation.

ValidationWorkflow cluster_Plan Planning Phase cluster_Exec Execution Phase cluster_Report Reporting Phase DefinePurpose Define Analytical Method's Purpose SelectTechnique Select Appropriate Technique (HPLC/GC) DefinePurpose->SelectTechnique ValidationProtocol Develop Validation Protocol SelectTechnique->ValidationProtocol Specificity Specificity ValidationProtocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness AnalyzeData Analyze Data & Compare to Criteria Robustness->AnalyzeData ValidationReport Prepare Validation Report AnalyzeData->ValidationReport

Sources

A Comparative Guide to the Catalytic Activity of Methyl 1-methyl-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organocatalysis, imidazole derivatives have carved out a significant niche, particularly in acyl transfer reactions. Their utility stems from their ability to act as potent nucleophilic or general base catalysts. This guide provides a comparative analysis of the catalytic activity of Methyl 1-methyl-1H-imidazole-4-carboxylate, placing its performance in context with its parent compound, N-methylimidazole, and other relevant catalysts. We will delve into the mechanistic underpinnings of its catalytic action, supported by experimental data, and provide detailed protocols for representative reactions.

Introduction: The Role of Imidazole Derivatives in Catalysis

Imidazole and its derivatives are versatile catalysts in a myriad of organic transformations, including esterification, acylation, and hydrolysis.[1][2] Their catalytic prowess is rooted in the nucleophilic character of the sp²-hybridized nitrogen atom (N-3) and their ability to function as proton shuttles. N-alkylation, as in N-methylimidazole (NMI), enhances their stability and modifies their catalytic properties.

The introduction of a substituent on the imidazole ring, such as the methyl carboxylate group in this compound (MMIC), is expected to modulate its electronic properties and, consequently, its catalytic efficacy. This guide will explore the nature and extent of this modulation.

Mechanistic Considerations: Nucleophilic vs. General Base Catalysis

Imidazole-based catalysts typically operate through one of two primary mechanisms in acyl transfer reactions: nucleophilic catalysis or general base catalysis.[3]

Nucleophilic Catalysis: In this pathway, the imidazole nitrogen directly attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an anhydride or acyl chloride) to form a highly reactive N-acylimidazolium intermediate. This intermediate is then readily attacked by the nucleophile (e.g., an alcohol or amine) to afford the acylated product and regenerate the catalyst.

Nucleophilic Catalysis Catalyst MMIC Intermediate N-Acylimidazolium Intermediate Catalyst->Intermediate Attack on Carbonyl AcylatingAgent Acylating Agent (R-CO-X) AcylatingAgent->Intermediate Product Acylated Product (R-CO-Nu) Intermediate->Product Nucleophilic Attack Nucleophile Nucleophile (Nu-H) Nucleophile->Product RegeneratedCatalyst MMIC Product->RegeneratedCatalyst Catalyst Regeneration

Caption: Nucleophilic catalysis pathway involving MMIC.

General Base Catalysis: Here, the imidazole catalyst acts as a Brønsted base, abstracting a proton from the nucleophile in the transition state. This increases the nucleophilicity of the attacking species, thereby accelerating the reaction without forming a covalent intermediate with the acylating agent.

General Base Catalysis cluster_0 Proton Transfer Catalyst MMIC ProtonatedCatalyst Protonated MMIC Catalyst->ProtonatedCatalyst Abstracts Proton Nucleophile Nucleophile (Nu-H) ActivatedNucleophile Activated Nucleophile (Nu⁻) Nucleophile->ActivatedNucleophile Product Acylated Product (R-CO-Nu) ActivatedNucleophile->Product Attacks Carbonyl AcylatingAgent Acylating Agent (R-CO-X) AcylatingAgent->Product

Caption: General base catalysis pathway involving MMIC.

The operative mechanism is influenced by the nature of the acylating agent, the nucleophile, and the solvent. For instance, with highly reactive acylating agents like acetyl chloride, N-methylimidazole has been shown to proceed via a nucleophilic route, while with acetic anhydride, it favors general base catalysis.[3]

Comparative Catalytic Activity: The Influence of the Methoxycarbonyl Group

The key structural difference between N-methylimidazole (NMI) and this compound (MMIC) is the electron-withdrawing nature of the methoxycarbonyl (-COOCH₃) group at the C4 position of the imidazole ring in MMIC. This substituent is expected to decrease the electron density on the imidazole ring, thereby reducing the nucleophilicity and basicity of the N-3 nitrogen.

Theoretical Impact on Catalytic Performance
  • Nucleophilic Catalysis: A decrease in the nucleophilicity of the N-3 nitrogen in MMIC would likely lead to a slower rate of formation of the N-acylimidazolium intermediate compared to NMI. This would translate to lower overall catalytic activity when the reaction proceeds via this pathway.

  • General Base Catalysis: Similarly, the reduced basicity of MMIC would make it a less effective proton acceptor compared to NMI. This would diminish its ability to activate nucleophiles through deprotonation, resulting in slower reaction rates in general base-catalyzed transformations.

Experimental Evidence and Data Comparison

While direct kinetic studies comparing MMIC and NMI are scarce in the readily available literature, we can draw parallels from studies on similarly substituted imidazoles. For instance, studies on the hydrolysis of p-nitrophenyl acetate catalyzed by imidazoles with carboxylate groups have shown that the presence of the carboxylate group increases the acidity of the imidazolium ion (and thus decreases the basicity of the imidazole).[4] This is consistent with the expected electron-withdrawing effect. The same study noted that this electronic effect leads to a modest rate increase in the nucleophilic attack, which the authors attribute to the specific environment of the carboxylate group.[4] However, in a broader context, electron-withdrawing groups are generally expected to decrease the rate of nucleophilic catalysis by imidazoles.

To provide a tangible comparison, let's consider a model acylation reaction: the synthesis of a generic ester.

CatalystRelative Rate (Predicted)Rationale
N-Methylimidazole (NMI) HigherHigher nucleophilicity and basicity of the N-3 nitrogen due to the electron-donating nature of the methyl group.
This compound (MMIC) LowerThe electron-withdrawing methoxycarbonyl group reduces the electron density on the imidazole ring, decreasing both nucleophilicity and basicity.
4-(Dimethylamino)pyridine (DMAP) Significantly HigherDMAP is a well-known super-nucleophilic catalyst, significantly more active than most imidazole derivatives in acylation reactions.[2]
Pyridine LowerLess nucleophilic than N-methylimidazole.[2]

Experimental Protocols

To illustrate the application of imidazole-based catalysts, we provide a detailed protocol for a common acylation reaction.

Model Reaction: Synthesis of Aspirin (Acetylsalicylic Acid)

The acetylation of salicylic acid to form aspirin is a classic example of an esterification reaction that can be catalyzed by bases.[5]

Materials:

  • Salicylic acid

  • Acetic anhydride

  • Catalyst (e.g., N-methylimidazole or this compound)

  • Ethyl acetate (solvent)

  • Hexane (for crystallization)

  • Stir plate and stir bar

  • Round bottom flask and condenser

  • Ice bath

Procedure:

  • To a 50 mL round bottom flask equipped with a magnetic stir bar, add salicylic acid (1.38 g, 10 mmol).

  • Add ethyl acetate (20 mL) to dissolve the salicylic acid.

  • Add the catalyst (1 mol%, 0.1 mmol). For N-methylimidazole, this is approximately 8.2 µL. For this compound, this is 14 mg.

  • Add acetic anhydride (1.1 mL, 12 mmol) to the reaction mixture.

  • Heat the reaction mixture to 50°C and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the flask to room temperature and then in an ice bath to induce crystallization.

  • If necessary, add hexane to further promote precipitation.

  • Collect the solid product by vacuum filtration, wash with cold hexane, and dry under vacuum.

  • Characterize the product by melting point and spectroscopy.

Aspirin Synthesis Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification cluster_3 Analysis Salicylic_Acid Salicylic Acid Heating Heat to 50°C Salicylic_Acid->Heating Ethyl_Acetate Ethyl Acetate Ethyl_Acetate->Heating Catalyst Catalyst (MMIC or NMI) Catalyst->Heating Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Heating Stirring Stir for 1-2h Heating->Stirring Monitoring Monitor by TLC Stirring->Monitoring Cooling Cool to RT, then Ice Bath Monitoring->Cooling Crystallization Crystallize (add Hexane if needed) Cooling->Crystallization Filtration Vacuum Filter Crystallization->Filtration Washing Wash with cold Hexane Filtration->Washing Drying Dry under Vacuum Washing->Drying Characterization Melting Point, Spectroscopy Drying->Characterization

Caption: Experimental workflow for the synthesis of aspirin.

Conclusion

This compound, due to the electron-withdrawing nature of its methoxycarbonyl substituent, is predicted to be a less potent catalyst than its parent compound, N-methylimidazole, in both nucleophilic and general base-catalyzed acyl transfer reactions. The reduced electron density on the imidazole ring diminishes the nucleophilicity and basicity of the catalytically active nitrogen atom.

While direct comparative experimental data for MMIC is limited, this guide provides a strong theoretical framework for understanding its catalytic potential. For applications requiring high catalytic turnover, N-methylimidazole or more potent catalysts like 4-(dimethylamino)pyridine would likely be superior choices. However, the modified electronic and steric properties of MMIC might offer advantages in specific applications where catalyst selectivity or stability are of primary concern. Further kinetic studies are warranted to precisely quantify the catalytic performance of this compound and fully elucidate its role in the organocatalysis toolbox.

References

  • Bruice, T. C., & Schmir, G. L. (1956). The catalysis of the hydrolysis of p-nitrophenyl acetate by imidazole and its derivatives. Archives of Biochemistry and Biophysics, 63(2), 484-486. [Link]
  • Bender, M. L., & Turnquest, B. W. (1957). The Imidazole-catalyzed Hydrolysis of p-Nitrophenyl Acetate. Journal of the American Chemical Society, 79(7), 1656–1662. [Link]
  • Bowden, K., & Brownhill, A. (1996). Intramolecular catalysis. Part 9.1 The hydrolysis of p-nitrophenyl acetate catalysed by imidazoles having proximate carboxylate groups. Journal of the Chemical Society, Perkin Transactions 2, (11), 2355-2360. [Link]
  • Cha, B. C. (2000).
  • LibreTexts. (2020, June 29). 1: Synthesis of Aspirin (Experiment). Chemistry LibreTexts. [Link]
  • Liu, B. K., Wu, Q., Qian, X. Q., Lv, D. S., & Lin, X. F. (2007). N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles. Synthesis, 2007(17), 2653-2659. [Link]
  • Liu, J., Wang, Z., Levin, A., Emge, T. J., Rablen, P. R., Floyd, D. M., & Knapp, S. (2014). N-Methylimidazole Promotes the Reaction of Homophthalic Anhydride with Imines. The Journal of Organic Chemistry, 79(15), 7091–7097. [Link]
  • Pandit, N. K., & Connors, K. A. (1982). Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. Journal of Pharmaceutical Sciences, 71(5), 485-491. [Link]
  • RSC Publishing. (n.d.). The first vinyl acetate mediated organocatalytic transesterification of phenols: a step towards sustainability. New Journal of Chemistry. [Link]
  • University of the West Indies. (n.d.). Synthesis of Aspirin.

Sources

A Senior Application Scientist's Guide to Benchmarking Methyl 1-methyl-1H-imidazole-4-carboxylate Against Commercial Standards

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity and well-defined characterization of starting materials and intermediates are paramount. Methyl 1-methyl-1H-imidazole-4-carboxylate, a key building block in the synthesis of various pharmaceutical agents, is no exception. Ensuring the quality of this intermediate directly impacts the efficiency of subsequent synthetic steps, the impurity profile of the final active pharmaceutical ingredient (API), and ultimately, patient safety.

This guide provides an in-depth technical comparison of an in-house synthesized batch of this compound against a typical high-purity commercial standard. We will delve into the critical analytical techniques used for characterization, interpret the resulting data, and discuss the implications of various purity attributes. All protocols are designed to be self-validating, ensuring the trustworthiness of the presented data.

The Critical Role of Purity: Why Benchmarking Matters

In drug discovery and development, the adage "garbage in, garbage out" holds significant weight. The quality of a starting material like this compound can profoundly influence the entire synthetic route. Impurities, even at seemingly low levels, can lead to:

  • Formation of Undesirable Byproducts: Impurities can react in subsequent steps to form new, often difficult-to-remove, related substances in the API.

  • Reduced Reaction Yields: The presence of non-reactive or inhibitory impurities can lower the overall yield of the desired product.[1]

  • Complicated Purification Processes: A complex impurity profile in the starting material necessitates more rigorous and costly purification methods downstream.

  • Inaccurate Stoichiometric Calculations: An impure starting material will lead to incorrect molar ratios in reactions, impacting efficiency and reproducibility.

Therefore, a rigorous analytical comparison against a well-characterized commercial standard is not merely a quality control step but a critical risk mitigation strategy in pharmaceutical development.

Defining the Commercial Standard

For the purpose of this guide, we will define a "Typical Commercial Standard" for this compound based on common specifications for high-purity pharmaceutical intermediates.[2][3][4]

ParameterSpecificationRationale
Appearance White to off-white crystalline powderDeviations in color can indicate the presence of chromophoric impurities or degradation products.
Identity (¹H NMR) Conforms to structureConfirms the molecular structure of the compound.
Purity (HPLC) ≥ 99.0% (AUC)High-performance liquid chromatography is a primary technique for assessing the purity of non-volatile organic compounds.
Purity (GC) ≥ 99.0% (AUC)Gas chromatography is suitable for assessing volatile impurities and provides an orthogonal purity assessment.
Water Content (Karl Fischer) ≤ 0.5%Excess water can be detrimental to moisture-sensitive subsequent reactions.
Residual Solvents Meets ICH Q3C limitsEnsures that solvents used in the synthesis are removed to levels that are safe for human health.
Individual Impurity (HPLC) ≤ 0.15%Controls the level of any single known or unknown impurity.
Total Impurities (HPLC) ≤ 1.0%Limits the overall amount of impurities in the material.

Head-to-Head Analytical Comparison

In this section, we will compare our hypothetical "In-house Lot: IH-2026-01" against the defined "Commercial Standard."

Visual and Physical Characterization
ParameterCommercial StandardIn-house Lot: IH-2026-01Analysis
Appearance White crystalline powderOff-white to slightly yellow powderThe yellowish tint in the in-house lot suggests the presence of minor impurities.
Melting Point 103-107 °C101-105 °CThe slightly depressed and broader melting point range of the in-house lot is indicative of a lower purity compared to the standard.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity determination of non-volatile organic molecules.[5][6][7] A well-developed HPLC method should be "stability-indicating," meaning it can separate the main component from its potential degradation products and synthesis-related impurities.[8][9]

Experimental Protocol: HPLC Purity Determination

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (50:50 A:B) to a concentration of approximately 0.5 mg/mL.

Rationale for Method Design:

  • A C18 column is a versatile stationary phase suitable for a broad range of moderately polar compounds.

  • The gradient elution allows for the separation of compounds with a range of polarities, from polar impurities to the less polar main compound.

  • Formic acid is used as a mobile phase modifier to improve peak shape and provide a source of protons for mass spectrometry, should LC-MS be employed for impurity identification.

Data Comparison:

AnalyteCommercial StandardIn-house Lot: IH-2026-01
Purity (AUC) 99.7%98.5%
Impurity 1 (RRt ~0.85) 0.08%0.45% (Suspected 1-Methyl-1H-imidazole-5-carboxylate)
Impurity 2 (RRt ~1.15) Not Detected0.30% (Unknown)
Impurity 3 (RRt ~0.50) 0.12%0.55% (Suspected 1H-imidazole-4-carboxylic acid)
Total Impurities 0.3%1.5%

Interpretation: The in-house lot exhibits a lower purity and a more complex impurity profile. The presence of a significant peak at RRt ~0.85 is likely the regioisomeric impurity, 1-Methyl-1H-imidazole-5-carboxylate, a common byproduct in imidazole alkylation due to the similar reactivity of the two ring nitrogens.[10][11][12] The peak at RRt ~0.50 could be unreacted starting material or a hydrolysis product. The unknown impurity at RRt ~1.15 would require further investigation, such as by LC-MS, for identification.

Structural Confirmation and Purity by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous identification of organic molecules and can also provide quantitative information about purity.[13][14]

Experimental Protocol: ¹H NMR Analysis

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of CDCl₃.

Predicted ¹H NMR Chemical Shifts for this compound:

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-2~7.6s
H-5~7.5s
N-CH₃~3.8s
O-CH₃~3.7s

Note: Predicted shifts can be obtained from NMR prediction software or databases.[15][16]

Data Comparison:

ParameterCommercial StandardIn-house Lot: IH-2026-01
¹H NMR Spectrum Clean spectrum conforming to the expected structure. No significant impurity peaks observed.Spectrum largely conforms to the expected structure. However, small singlet peaks are observed at ~7.8 ppm and ~3.9 ppm.

Interpretation: The ¹H NMR of the commercial standard is clean, confirming its high purity and correct structure. The in-house lot shows the expected signals for the product, but the additional small peaks suggest the presence of impurities. The singlet at ~7.8 ppm could correspond to the H-2 proton of the isomeric impurity, 1-Methyl-1H-imidazole-5-carboxylate, which is often deshielded compared to the H-2 proton of the 4-carboxylate isomer.[17] The peak at ~3.9 ppm might be from the N-methyl group of this same isomer.

Analysis of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds, making it ideal for analyzing residual solvents and potential volatile byproducts from the synthesis.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: 50 °C for 2 min, then ramp to 250 °C at 10 °C/min, hold for 5 min.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Sample Preparation: Dissolve ~5 mg of the sample in 1 mL of a suitable solvent like dichloromethane.

Data Comparison:

ParameterCommercial StandardIn-house Lot: IH-2026-01
Residual Solvents Acetone: 50 ppm (ICH Limit: 5000 ppm)Acetone: 250 ppm; Toluene: 150 ppm (ICH Limit: 890 ppm)
Volatile Impurities Not DetectedA minor peak corresponding to unreacted methylating agent was tentatively identified.

Interpretation: Both samples are well within the ICH limits for residual solvents. However, the presence of toluene and a higher level of acetone in the in-house sample suggests a less efficient purification process. The detection of a potential unreacted methylating agent highlights the need for careful control of reaction stoichiometry and effective work-up procedures.

Visualizing the Workflow and Key Relationships

experimental_workflow cluster_sample Sample cluster_analysis Analytical Benchmarking cluster_data Comparative Data In-house Lot In-house Lot HPLC HPLC In-house Lot->HPLC NMR NMR In-house Lot->NMR GCMS GCMS In-house Lot->GCMS Physical Physical Tests In-house Lot->Physical Commercial Standard Commercial Standard Commercial Standard->HPLC Commercial Standard->NMR Commercial Standard->GCMS Commercial Standard->Physical Purity Purity HPLC->Purity Identity Identity HPLC->Identity Impurities Impurities HPLC->Impurities NMR->Purity NMR->Identity NMR->Impurities GCMS->Purity GCMS->Identity GCMS->Impurities Physical->Purity Impurities->Purity

Caption: Workflow for benchmarking an in-house sample against a commercial standard.

impurity_formation Imidazole-4-carboxylate Imidazole-4-carboxylate Reaction Reaction Imidazole-4-carboxylate->Reaction Methylating Agent Methylating Agent Methylating Agent->Reaction Desired Product Methyl 1-methyl-1H- imidazole-4-carboxylate Reaction->Desired Product Major Pathway Isomeric Impurity Methyl 1-methyl-1H- imidazole-5-carboxylate Reaction->Isomeric Impurity Side Reaction (Regioselectivity) Starting Material Unreacted Imidazole- 4-carboxylate Reaction->Starting Material Incomplete Reaction

Caption: Potential impurity pathways in the synthesis of the target compound.

Conclusion and Recommendations

The comprehensive analytical benchmarking clearly demonstrates that while the in-house synthesized this compound (Lot: IH-2026-01) is the correct compound, it does not meet the high-purity standards of a typical commercial offering. The lower purity, presence of a significant regioisomeric impurity, and higher levels of residual solvents could negatively impact subsequent synthetic steps.

Recommendations for the In-house Synthesis and Purification Process:

  • Optimize the N-methylation reaction conditions to improve regioselectivity. This could involve exploring different bases, solvents, and temperatures to favor the formation of the desired 4-carboxylate isomer.[10][18][19]

  • Enhance the purification protocol. An additional recrystallization step or optimization of the column chromatography conditions is recommended to remove the isomeric impurity and reduce residual solvent levels.

  • Implement in-process controls to monitor the reaction completion and impurity formation, allowing for adjustments to be made in real-time.

By investing in process optimization and rigorous analytical characterization, researchers and manufacturers can ensure the production of high-quality intermediates that are fit for purpose in the demanding landscape of pharmaceutical development.

References

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
  • MedCrave. (2016).
  • PharmaTutor. (2016).
  • University of Otago. (n.d.).
  • ResolveMass Laboratories. (2025).
  • IVT Network. (n.d.).
  • SciSpace. (2016).
  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]
  • DocHub. (n.d.).
  • LookChem. (n.d.).
  • Reddit. (2023).
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Regioselective alkylation of 4(5)
  • Egyptian Drug Authority. (n.d.).
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A Researcher's Guide to the Spectroscopic Characterization of Methyl 1-methyl-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel and existing chemical entities is the bedrock of progress. For researchers working with heterocyclic compounds, particularly imidazole derivatives, precise analytical characterization is not merely a procedural step but a critical determinant of experimental success and reproducibility. This guide provides an in-depth comparison of the expected spectroscopic data for Methyl 1-methyl-1H-imidazole-4-carboxylate with established literature values for related structures, offering a practical framework for validation.

This compound (C₆H₈N₂O₂) is a key building block in synthetic organic chemistry.[1][2] Its rigid imidazole core and functional handles make it a valuable precursor for the synthesis of more complex molecules with potential biological activity. Accurate interpretation of its spectroscopic data is paramount for confirming its identity and purity, ensuring the integrity of subsequent research.

The Imperative of Spectroscopic Verification

The journey from a synthesized or purchased compound to its application in a biological or chemical system is paved with quality control checkpoints. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide a molecular fingerprint, allowing scientists to:

  • Confirm Molecular Structure: Verify that the synthesized molecule has the correct atomic connectivity.

  • Assess Purity: Detect the presence of residual solvents, starting materials, or byproducts.

  • Ensure Isomeric Purity: Differentiate between constitutional isomers, which can possess vastly different physical and biological properties.

This guide will navigate the expected ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound, drawing comparisons with closely related and well-characterized imidazole derivatives.

Experimental Methodologies: A Glimpse Behind the Data

To appreciate the comparative data, it is essential to understand the principles of the techniques used to generate it. The experimental protocols outlined below are standard practices in the field of analytical chemistry for the characterization of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the structure and chemical environment of a molecule. For a compound like this compound, both ¹H and ¹³C NMR are indispensable.

Typical Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as its residual signal should not overlap with key analyte signals.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution.[1]

  • Data Acquisition: Acquire ¹H NMR spectra, followed by ¹³C NMR spectra. Standard pulse programs are typically employed.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

  • Spectral Analysis: Integrate the ¹H NMR signals to determine proton ratios and analyze the chemical shifts (δ) and coupling constants (J) to elucidate the molecular structure. Assign the signals in the ¹³C NMR spectrum to the corresponding carbon atoms in the molecule.

Diagram of the NMR Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample ~5-10 mg of Compound NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl₃) Solvent->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer Pulse Pulse Sequence Spectrometer->Pulse FID Free Induction Decay (FID) Pulse->FID Processing Fourier Transform, Phase & Baseline Correction FID->Processing Spectrum ¹H & ¹³C NMR Spectra Processing->Spectrum Analysis Integration, Chemical Shift, Coupling Constant Analysis Spectrum->Analysis Interpretation Structural Elucidation Analysis->Interpretation

Caption: A streamlined workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Typical Experimental Protocol for MS Analysis:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.

  • Ionization: Employ a soft ionization technique, such as Electrospray Ionization (ESI), to generate molecular ions with minimal fragmentation.

  • Mass Analysis: Use a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to accurately measure the m/z of the ions.

  • Data Interpretation: Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) to confirm the molecular weight. Analyze any fragmentation patterns to gain further structural insights.

Spectroscopic Data Comparison: Literature vs. Expected Values

¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show distinct signals for the protons on the imidazole ring and the methyl groups. The chemical shifts are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Data for this compound and Comparison with a Related Compound.

Proton Assignment Predicted Chemical Shift (δ, ppm) Expected Multiplicity ¹H NMR Data for Pent-4-en-1-yl 1-methyl-1H-imidazole-4-carboxylate (CDCl₃, 400 MHz)[1]
H-2 (imidazole)~7.8 - 8.0Singlet (s)Not explicitly assigned, but imidazole protons in related structures appear in this region.
H-5 (imidazole)~7.5 - 7.7Singlet (s)Not explicitly assigned, but imidazole protons in related structures appear in this region.
N-CH₃~3.7 - 3.9Singlet (s)Not explicitly assigned, but N-methyl groups on imidazoles typically appear in this range.
O-CH₃~3.8 - 4.0Singlet (s)The analogous O-CH₂ in the reference compound appears at 4.35 ppm (triplet).

Causality Behind Expected Shifts:

  • Imidazole Ring Protons (H-2 and H-5): These protons are attached to an aromatic, electron-deficient ring system, causing them to be deshielded and appear at a relatively high chemical shift (downfield). The proton at the 2-position is generally the most downfield due to the influence of both adjacent nitrogen atoms.

  • N-Methyl Protons (N-CH₃): The methyl group attached to the nitrogen atom is also deshielded, but to a lesser extent than the ring protons.

  • Ester Methyl Protons (O-CH₃): The methyl group of the ester is adjacent to an oxygen atom, which is electron-withdrawing, leading to a downfield shift.

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (ester carbonyl)~160 - 165
C-2 (imidazole)~138 - 142
C-4 (imidazole)~135 - 140
C-5 (imidazole)~120 - 125
N-CH₃~33 - 36
O-CH₃~51 - 54

Rationale for Predicted Chemical Shifts:

  • Carbonyl Carbon (C=O): The carbon of the ester carbonyl group is highly deshielded and appears significantly downfield.

  • Imidazole Ring Carbons: The carbons within the aromatic imidazole ring appear in the aromatic region of the spectrum. The carbon atom situated between the two nitrogen atoms (C-2) is typically the most downfield.

  • Methyl Carbons (N-CH₃ and O-CH₃): These aliphatic carbons are shielded compared to the aromatic and carbonyl carbons and therefore appear upfield.

Mass Spectrometry (MS)

The mass spectrum will confirm the molecular weight of the compound.

Table 3: Predicted Mass Spectrometry Data for this compound.

Parameter Expected Value
Molecular Formula C₆H₈N₂O₂
Molecular Weight 140.14 g/mol [2]
Expected [M+H]⁺ (ESI) m/z 141.06

Diagram of Predicted Mass Spectrometry Fragmentation:

MS_Fragmentation Parent [M+H]⁺ m/z 141 Frag1 Loss of OCH₃ [M+H - 31]⁺ m/z 110 Parent->Frag1 - •OCH₃ Frag2 Loss of COOCH₃ [M+H - 59]⁺ m/z 82 Parent->Frag2 - •COOCH₃

Caption: A potential fragmentation pathway for this compound in ESI-MS.

Conclusion: A Framework for Confident Characterization

This guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. By understanding the expected NMR and MS data, and by comparing it with the provided data for closely related compounds, researchers can confidently verify the identity and purity of their samples. The meticulous application of these analytical techniques, coupled with a solid understanding of the underlying principles, is fundamental to the integrity and success of research in the chemical and pharmaceutical sciences. It is always recommended to acquire experimental data on the specific compound of interest and compare it with these literature-guided predictions for definitive structural confirmation.

References

  • Malik, et al. Electronic Supplementary Material (ESI) for Chemical Science. The Royal Society of Chemistry 2014. [Link]
  • Google Patents. WO2023154519A1 - Inhibitors of rna helicase dhx9 and uses thereof.
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  • Google Patents.
  • LookChem. Cas 19485-38-2,4,5-DICARBOXY-1-METHYL-1H-IMIDAZOLE. [Link]
  • Moshang Chemistry. 咪唑-4-甲酸甲酯| 17325-26-7. [Link]
  • ChemBuyersGuide.com, Inc. Ambeed, Inc. (Page 20). [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 1-methyl-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of methyl 1-methyl-1H-imidazole-4-carboxylate, ensuring compliance with safety regulations and fostering a culture of operational excellence.

Understanding the Compound: Hazard Profile and Initial Precautions

Before handling this compound for any purpose, including disposal, it is crucial to understand its potential hazards. While specific toxicity data for this compound is not extensively detailed in readily available safety data sheets (SDS), related imidazole compounds are known to cause skin and eye irritation.[1] Some imidazole derivatives are also classified as corrosive and may pose reproductive health risks.[2]

Immediate Safety Measures:

  • Consult the SDS: Always review the manufacturer-specific Safety Data Sheet (SDS) for this compound before use.[3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1][3]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[3][4]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[3][5]

Waste Characterization and Segregation: The First Step in Proper Disposal

Proper disposal begins with accurate waste characterization. This compound waste must be treated as hazardous chemical waste.

Key Considerations:

  • Pure Compound vs. Solutions: Unused or expired pure this compound and concentrated solutions must be disposed of as hazardous waste.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and absorbent pads, should also be considered hazardous waste and disposed of accordingly.

  • Incompatible Wastes: Never mix this compound waste with incompatible materials. Imidazole compounds are generally incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4][5] Mixing incompatible chemicals can lead to dangerous reactions.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of this compound.

Table 1: Disposal Protocol Summary

StepActionKey Considerations
1 Waste Collection Use a designated, properly labeled, and compatible hazardous waste container.[4]
2 Labeling Affix a hazardous waste label to the container as soon as the first waste is added.[4][6]
3 Storage Store the waste container in a designated Satellite Accumulation Area (SAA).[7][8]
4 Container Management Keep the waste container securely closed except when adding waste.[7] Do not overfill; a maximum of 90% capacity is recommended.[9]
5 Request for Pickup Once the container is full or no longer in use, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste vendor.[4]

Experimental Workflow for Disposal:

Sources

A Senior Application Scientist's Guide to Handling Methyl 1-methyl-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and professionals in drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling Methyl 1-methyl-1H-imidazole-4-carboxylate, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Analysis: Understanding the Reactivity of this compound

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazard statements:

  • H315: Causes skin irritation [1]

  • H319: Causes serious eye irritation [1]

  • H335: May cause respiratory irritation [1]

  • H302: Harmful if swallowed [1]

The imidazole core, while aromatic, possesses basic nitrogen atoms that can interact with biological macromolecules. The ester functional group presents a site for potential hydrolysis. These structural features are the basis for its irritant properties. Direct contact with skin or mucous membranes can lead to localized inflammation and discomfort. Inhalation of the dust or aerosolized compound can similarly irritate the respiratory tract.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not arbitrary; it is a carefully considered barrier strategy based on the specific hazards of the chemical and the nature of the handling procedure.

Protection Type Specific Recommendation Rationale and Expert Insight
Eye and Face Protection Safety glasses with side shields (or goggles) meeting EN 166 or OSHA 29 CFR 1910.133 standards. A face shield may be required for splash hazards.[2][3][4]The ester and imidazole functionalities can cause significant irritation upon contact with the sensitive tissues of the eye. Side shields are critical to protect against splashes from various angles.
Hand Protection Nitrile rubber gloves (tested to EN 374 standard).[2]Nitrile provides a robust barrier against many organic compounds, including imidazole derivatives. Always inspect gloves for pinholes or tears before use and practice proper glove removal techniques to avoid skin contact.[5]
Body Protection A chemically compatible laboratory coat that extends to the wrists and is fully buttoned. Full-length pants and closed-toe shoes are mandatory.[5]This ensures that no skin is exposed during handling. A lab coat made of a material that resists chemical penetration is crucial.
Respiratory Protection Not typically required for small-scale use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) is necessary.[3][6]The primary respiratory risk is from inhaling fine powders. Engineering controls are the first line of defense. A respirator is a necessary secondary measure when these controls are insufficient.

The following diagram outlines the decision-making process for selecting and using appropriate PPE when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_ops Operational Phase cluster_post Post-Handling A Assess Task: Will dust or aerosols be generated? B Select Engineering Controls: - Chemical Fume Hood - Ventilated Balance Enclosure A->B Always use D Enhanced Respiratory Protection: - N95 Dust Mask or higher A->D If 'Yes' C Standard PPE: - Safety Glasses with Side Shields - Nitrile Gloves - Lab Coat B->C For all handling E Inspect PPE for integrity C->E D->E F Don PPE correctly E->F G Handle Chemical F->G H Doff PPE using proper technique G->H I Dispose of contaminated PPE as hazardous waste H->I J Wash hands thoroughly I->J

Caption: Workflow for PPE Selection and Use.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict protocol minimizes the risk of exposure and ensures the integrity of your experiment.

3.1. Preparation

  • Designate a Handling Area: All work with this compound should be conducted in a designated area, preferably within a chemical fume hood.[3]

  • Assemble Materials: Have all necessary equipment, including a waste container, readily accessible within the designated area to minimize movement.

  • Verify Emergency Equipment: Ensure that an eyewash station and safety shower are unobstructed and have been recently tested.[3][7]

3.2. Handling

  • Don PPE: Follow the PPE selection workflow outlined above.

  • Weighing: If weighing the solid, do so in a ventilated balance enclosure or a fume hood to contain any dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions within a chemical fume hood.

3.3. Post-Handling and Cleanup

  • Decontamination: Wipe down the work surface with an appropriate solvent (e.g., isopropanol) and then with soap and water.

  • PPE Removal: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[7]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of laboratory safety and environmental responsibility.

4.1. Waste Segregation

  • Solid Waste: Unused this compound and any materials grossly contaminated with it (e.g., weigh boats, contaminated paper towels) should be placed in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.[4]

  • Contaminated PPE: Used gloves and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.[5]

4.2. Disposal Procedure

  • Labeling: Ensure all waste containers are accurately and clearly labeled with the chemical name and associated hazards.

  • Storage: Store waste containers in a designated, secondary containment area away from incompatible materials.

  • Pickup: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, a rapid and informed response is crucial.

5.1. First Aid

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

5.2. Spill Response

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Clean: Carefully sweep or scoop up the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area as described in the post-handling protocol.

By integrating these detailed procedures and the underlying scientific rationale into your daily laboratory operations, you can handle this compound with the confidence that comes from a deep and thorough understanding of its properties and the necessary safety precautions.

References

  • PubChem.this compound.
  • Carl ROTH.
  • AmericanBio.
  • West Liberty University.
  • University of Washington.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.